Oxyquinoline sulfate
Beschreibung
Eigenschaften
IUPAC Name |
quinolin-8-ol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVFXSYQSOZCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025436 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-31-6 | |
| Record name | 8-Hydroxyquinoline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYQUINOLINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VUG75Y3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Oxyquinoline Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyquinoline sulfate (B86663), the sulfate salt of oxyquinoline (8-hydroxyquinoline), is a versatile compound with well-documented antimicrobial properties. Its primary mechanism of action is centered on its potent ability to chelate metal ions, a process that disrupts essential metabolic pathways in a wide range of microorganisms. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial activity of oxyquinoline sulfate, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.
Primary Mechanism of Action: Metal Ion Chelation
The predominant mechanism by which this compound exerts its antimicrobial effects is through the chelation of metal ions, which are crucial for microbial survival and pathogenesis.[1][2][3] Oxyquinoline is a monoprotic bidentate chelating agent, meaning it can form a stable complex with a single metal ion at two points of attachment.[4] This action leads to a bacteriostatic (growth-inhibiting) or, in some cases, a weakly bactericidal (killing) effect.
The process of chelation by oxyquinoline disrupts microbial physiology in several ways:
-
Enzyme Inhibition: Many essential enzymes in microorganisms are metalloenzymes, requiring a metal ion as a cofactor for their catalytic activity. These enzymes are involved in critical processes such as cellular respiration, DNA replication, and nutrient metabolism. By sequestering these metal ions (e.g., Fe²⁺/Fe³⁺, Zn²⁺, Cu²⁺, Mn²⁺), this compound effectively inactivates these enzymes, leading to a cascade of metabolic failures.[3][5]
-
Disruption of Membrane Integrity: Metal ions, particularly divalent cations like Mg²⁺ and Ca²⁺, play a vital role in stabilizing the outer membrane of Gram-negative bacteria by bridging lipopolysaccharide (LPS) molecules. Chelation of these ions can lead to the destabilization of the bacterial membrane, increasing its permeability and making the microorganism more susceptible to other antimicrobial agents and environmental stressors.[5]
-
Generation of Oxidative Stress: In some instances, the chelation of transition metals like iron and copper can lead to the formation of complexes that catalyze the production of reactive oxygen species (ROS) through Fenton-like reactions. This surge in ROS can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.[6]
The lipophilic nature of the oxyquinoline-metal complex facilitates its transport across the microbial cell membrane, delivering the chelating agent to the intracellular environment where it can exert its effects more potently.[3]
Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of oxyquinoline.
Secondary and Related Mechanisms of Action
While metal ion chelation is the principal mechanism, research into the broader class of quinoline (B57606) derivatives suggests other potential, albeit less central, modes of action.
-
Interaction with DNA: Some quinoline-based compounds have been shown to intercalate into DNA or interfere with enzymes that act on DNA, such as DNA gyrase and topoisomerases.[7] However, for oxyquinoline itself, while some studies have shown it can bind to DNA in the presence of metabolic activation, it is not considered a potent genotoxic agent and is generally non-carcinogenic.[7] This suggests that direct DNA damage is not its primary antimicrobial mechanism.
-
Enzyme Inhibition (Non-Metalloenzymes): The quinoline scaffold is present in various molecules that can inhibit a range of enzymes. However, specific, high-affinity inhibition of non-metalloenzymes by this compound has not been established as a core component of its broad-spectrum antimicrobial activity.
Caption: The central role of metal ion chelation in the antimicrobial action of this compound.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of oxyquinoline is quantified using standard metrics such as the Minimum Inhibitory Concentration (MIC) and the Half-Maximal Inhibitory Concentration (IC50). The following tables summarize available data for oxyquinoline (8-hydroxyquinoline), the active component of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Against Select Microorganisms
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | - | 27.58 | [1] |
| Enterococcus faecalis | - | 27.58 | [1] |
| Candida albicans | - | 27.58 | [1] |
| Staphylococcus aureus | MRSA | 16.0 - 32.0 | [6] |
Table 2: Cytotoxic Activity (IC50) of Oxyquinoline
| Cell Line | Time Point | IC50 (µM) | Reference |
| A549 (Human Lung Carcinoma) | 24 hours | 26 | [4][8][9] |
| A549 (Human Lung Carcinoma) | 48 hours | 5 | [4][8][9] |
| A549 (Human Lung Carcinoma) | 72 hours | 7.2 | [4][8][9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard procedure for determining the MIC of this compound against a bacterial strain.[10][11][12]
Materials:
-
This compound
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganism
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[10][14][15]
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantification of Biofilm Inhibition via Crystal Violet Assay
This protocol is used to assess the ability of this compound to inhibit biofilm formation.[16][17][18][19]
Materials:
-
This compound
-
Bacterial strain capable of biofilm formation
-
Appropriate growth medium (e.g., Tryptic Soy Broth with glucose)
-
Sterile 96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (for fixation)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695) (for solubilization)
-
Microplate reader
Procedure:
-
Inoculation and Treatment: In a 96-well plate, add the bacterial inoculum and different sub-MIC concentrations of this compound to the growth medium. Include untreated control wells.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[19]
-
Washing: Carefully discard the planktonic (free-floating) bacteria and gently wash each well with PBS to remove non-adherent cells.[18]
-
Fixation: Add methanol to each well and incubate for 15 minutes to fix the biofilm. Allow the plate to air dry.[18]
-
Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[18]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the excess stain is removed.
-
Solubilization: Add 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[19]
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[18]
Conclusion
The mechanism of action of this compound is robustly defined by its function as a metal ion chelator. By sequestering essential metal cofactors, it effectively disrupts critical enzymatic functions and compromises the structural integrity of microbial cells, leading to potent antimicrobial activity. While other quinoline derivatives may interact with DNA and other cellular targets, the primary pathway for this compound's efficacy lies in its ability to induce a state of metal starvation in microorganisms. The provided protocols offer a standardized framework for the continued evaluation of its antimicrobial and anti-biofilm properties, solidifying its position as a compound of interest for further research and development in the anti-infective space.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Final amended report on the safety assessment of oxyquinoline and this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. idexx.dk [idexx.dk]
- 15. idexx.co.uk [idexx.co.uk]
- 16. Crystal violet assay [bio-protocol.org]
- 17. Crystal violet staining protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. static.igem.org [static.igem.org]
Synthesis and characterization of oxyquinoline sulfate
An In-depth Technical Guide on the Synthesis and Characterization of Oxyquinoline Sulfate (B86663)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline Sulfate, also known as 8-hydroxyquinoline (B1678124) sulfate or Chinosol, is the sulfate salt of 8-hydroxyquinoline.[1][2] It presents as a yellow crystalline powder with a slight saffron-like odor and a burning taste.[2][3] The compound is a versatile heterocyclic molecule with potent chelating, antimicrobial, antiseptic, and preservative properties.[1][4] Its ability to form stable complexes with various metal ions makes it valuable in analytical chemistry.[1] In the pharmaceutical and cosmetic industries, it is utilized as a topical antiseptic, fungicide, and a stabilizer for hydrogen peroxide in hair care products.[1][2][5] This guide provides a detailed overview of its synthesis and a comprehensive summary of its characterization based on established analytical protocols.
Synthesis of this compound
The synthesis of this compound is typically a two-stage process. First, 8-hydroxyquinoline is synthesized, most commonly via the Skraup synthesis. Subsequently, the 8-hydroxyquinoline is converted to its sulfate salt.
Stage 1: Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)
The Skraup synthesis is a classic and widely used method for producing quinolines. It involves the reaction of a primary aniline (B41778) (in this case, 2-aminophenol) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like o-nitrophenol).[6][7] The reaction is exothermic and proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminophenol, followed by cyclization and oxidation to form the quinoline (B57606) ring system.[8]
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline [7]
-
Reactant Preparation: In an acid-resistant reaction vessel, add glycerin. While stirring, slowly add concentrated sulfuric acid.
-
Addition of Amines: Sequentially add o-aminophenol and o-nitrophenol to the mixture.
-
Heating and Reaction: Heat the mixture to 125°C. The reaction is exothermic and the temperature will naturally rise. Allow it to reach approximately 140°C.
-
Temperature Control: Once the temperature begins to fall, maintain it at 136-137°C for the remainder of the reaction, which may last for several hours.
-
Cooling and Dilution: After the reaction is complete, cool the mixture to below 100°C. Pump the reaction mixture into a separate vessel containing approximately 10 times the volume of water (relative to the initial o-aminophenol).
-
Neutralization: Stir and heat the diluted mixture to 75-80°C. Neutralize the solution to a pH of 7.0-7.2 using a 30% sodium hydroxide (B78521) solution.
-
Purification: The crude 8-hydroxyquinoline precipitates. It can be further purified by steam distillation or sublimation under reduced pressure.[7][9]
Stage 2: Formation of the Sulfate Salt
The synthesized 8-hydroxyquinoline is then converted to its sulfate salt by reacting it with sulfuric acid.
Experimental Protocol: Sulfation of 8-Hydroxyquinoline
-
Dissolution: Dissolve the purified 8-hydroxyquinoline in a suitable solvent, such as ethanol (B145695).[2]
-
Acidification: Slowly add a stoichiometric amount of dilute sulfuric acid to the solution with constant stirring. The reaction forms the bis(8-hydroxyquinolinium) sulfate salt.
-
Precipitation and Isolation: The this compound will precipitate out of the solution. The precipitate can be collected by filtration.
-
Drying: The collected solid is washed with a small amount of cold solvent and then dried under vacuum to yield the final yellow crystalline powder.
Synthesis Workflow Diagram
Caption: Workflow for the two-stage synthesis of this compound.
Characterization of this compound
The quality and purity of this compound are assessed using a variety of analytical techniques, many of which are specified in pharmacopeial monographs such as the United States Pharmacopeia (USP).[10][11]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | References |
| Chemical Name | 8-Quinolinol sulfate (2:1) (salt) | [2][10] |
| CAS Number | 134-31-6 | [1] |
| Molecular Formula | (C₉H₇NO)₂·H₂SO₄ | [10] |
| Molecular Weight | 388.39 g/mol | [12] |
| Appearance | Pale yellow to yellow crystalline powder | [1][3] |
| Solubility | Highly soluble in water (≥100 mg/mL at 20°C) | [2][3][13] |
| Slightly soluble in ethanol and glycerol | [2] | |
| Insoluble in ether | [2] | |
| Melting Point | 167 - 182 °C (333 - 360 °F) | [3][13] |
| pH | 3.2 (for a 2% aqueous solution) | [2] |
Pharmacopeial Specifications
The following table outlines the typical specifications found in pharmacopeial monographs for quality control.
| Test | Specification | References |
| Assay | 97.0% - 101.0% of (C₉H₇NO)₂·H₂SO₄ (anhydrous basis) | [10][11] |
| Water Content | 4.0% - 6.0% | [10] |
| Residue on Ignition | Not more than 0.3% | [10][11] |
| Heavy Metals | Not more than 20 µg/g | [10][11] |
Experimental Protocols for Characterization
1. Identification by Infrared (IR) Absorption
-
Methodology: The infrared absorption spectrum of an undried specimen is recorded. The spectrum is then compared to that of a USP this compound Reference Standard.
-
Expected Result: The spectrum of the sample should be concordant with the reference spectrum.[10][11]
2. Identification of Sulfate Ions
-
Methodology: A 1 in 10 solution of the sample in water is prepared. This solution is then subjected to the general identification test for sulfate ions, which typically involves adding barium chloride solution to produce a white precipitate (barium sulfate) that is insoluble in hydrochloric acid.[10][11]
3. Assay (Titrimetric Method)
This method determines the purity of the substance.[10][11]
-
Principle: The 8-hydroxyquinoline moiety is brominated in an acidic medium. The excess bromine is then determined by iodometric back-titration.
-
Procedure:
-
Accurately weigh about 100 mg of this compound and transfer to an iodine flask.
-
Add 30 mL of glacial acetic acid, 25.0 mL of 0.1 N bromine VS, 10 mL of potassium bromide solution (15%), and 10 mL of hydrochloric acid.
-
Immediately stopper the flask, mix, and let it stand for 15 minutes, protected from light.
-
Quickly add 10 mL of potassium iodide solution (10%) and 100 mL of water, preventing the escape of bromine vapor.
-
Stopper and shake the flask thoroughly.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate (B1220275) VS, adding 3 mL of starch TS as the endpoint is approached.
-
Perform a blank determination under the same conditions.
-
-
Calculation: Each mL of 0.1 N bromine is equivalent to 4.855 mg of (C₉H₇NO)₂·H₂SO₄.[10][11]
4. High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method used for the determination of this compound, particularly for assessing its stability in various formulations.[14][15]
-
Principle: Reversed-phase chromatography separates the compound from impurities or degradation products. Detection is typically performed using a UV detector.
-
Exemplary Conditions: [14][15]
-
Column: LiChrosorb RP-18
-
Mobile Phase: Acetonitrile-water (e.g., 65:35 v/v), with pH adjusted to ~3.0 with phosphoric acid.
-
Detection: UV at 240 nm.
-
Quantitation: The concentration is determined by comparing the peak area of the sample to that of a standard solution of known concentration.
-
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
References
- 1. 8-Hydrthis compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. ams.usda.gov [ams.usda.gov]
- 3. Hydrthis compound | C18H16N2O6S | CID 517000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. incibeauty.com [incibeauty.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 7. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. This compound [drugfuture.com]
- 12. medkoo.com [medkoo.com]
- 13. 8-HYDRthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Oxyquinoline sulfate's chemical and physical properties
An In-Depth Technical Guide on the Chemical and Physical Properties of Oxyquinoline Sulfate (B86663)
Introduction
Oxyquinoline sulfate, also known by synonyms such as 8-Hydrthis compound and Chinosol, is the sulfate salt of oxyquinoline (8-hydroxyquinoline). It is a versatile compound widely utilized across pharmaceutical, cosmetic, and research sectors.[1][2][3] Functionally, it is recognized for its potent antiseptic, antimicrobial, and chelating properties.[4][5][6] Its broad-spectrum activity against bacteria and fungi makes it a valuable ingredient in topical antiseptic formulations, and its ability to bind metal ions allows it to serve as a stabilizer and preservative in cosmetic products, particularly for hydrogen peroxide-based formulations.[4][5][7] This guide provides a detailed overview of its core chemical and physical characteristics, experimental protocols for their determination, and a visualization of its primary mechanism of action.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: Chemical Identifiers and Structure
| Property | Value | Citations |
| CAS Number | 134-31-6 | [1][8][9][10] |
| Molecular Formula | C₁₈H₁₆N₂O₆S or (C₉H₇NO)₂·H₂SO₄ | [1][9][10][11] |
| Molecular Weight | 388.39 g/mol | [1][10] |
| IUPAC Name | quinolin-8-ol;sulfuric acid | [3][9][12] |
| Common Synonyms | 8-Hydrthis compound, Oxine sulfate, Chinosol, Quinosol | [1][2][3] |
| SMILES | C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)O | [1][9][11] |
| InChI Key | YYVFXSYQSOZCOQ-UHFFFAOYSA-N | [1][9][10] |
Table 2: Physical and Chemical Properties
| Property | Value | Citations |
| Appearance | Pale yellow to yellow crystalline powder with a slight saffron-like odor. | [2][13][14] |
| Melting Point | 166 - 204 °C (Reported values vary significantly across sources). | [2][8][13][15][16] |
| Boiling Point | ~267 °C (Estimated) | [13][17] |
| Solubility | Water: Very soluble (>100 mg/mL) | [2][8][14][16] |
| Methanol: Freely soluble | [16] | |
| Alcohol: Slightly soluble | [16] | |
| DMSO: Soluble | [9] | |
| pKa | The parent compound, oxyquinoline, has two pKa values: ~5.0 and ~9.8. The sulfate salt is acidic, with a 2% aqueous solution exhibiting a pH of 3.2. | [9][15][17] |
| Stability | Stable under recommended storage conditions (dry, dark, at 0 - 4°C for short term or -20°C for long term). | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of chemical compounds. The following sections describe standard protocols for determining key physical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound.[18]
Apparatus and Materials:
-
Melting point apparatus (e.g., Thiele tube or digital device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
This compound sample
-
Mortar and pestle or spatula
-
Heating medium (e.g., liquid paraffin (B1166041) or silicone oil)
Procedure:
-
Sample Preparation: Place a small amount of the this compound sample on a clean, dry surface. Use a spatula or mortar and pestle to crush the sample into a fine powder.
-
Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of powder will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom. Repeat until a packed column of 2-3 mm in height is achieved.
-
Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Insert the assembly into the melting point apparatus. The heating medium should cover the sample portion of the capillary tube.[18]
-
Heating and Observation: Begin heating the apparatus. For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range. For a precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.[19]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass has turned into a clear liquid (T2). The melting point is reported as the range T1 - T2.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[20][21]
Apparatus and Materials:
-
This compound sample
-
Aqueous buffers (pH 1.2, 4.5, 6.8)
-
Shaking incubator or orbital shaker capable of maintaining 37 ± 1 °C
-
Vials or flasks
-
Filtration device (e.g., syringe filters with 0.45 µm pore size) or centrifuge
-
Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Prepare a series of vials, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[22]
-
Sample Addition: Add an excess amount of solid this compound to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Equilibration: Seal the vials and place them in a shaking incubator set to 37 °C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[23]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at 37 °C to let the excess solid settle. Carefully withdraw a sample of the supernatant. Separate the dissolved solute from the undissolved solid by either centrifugation or by filtering the solution through a 0.45 µm filter. This step is critical to avoid including solid particles in the analysis.[21]
-
Analysis: Quantify the concentration of this compound in the clear filtrate or supernatant using a pre-validated analytical method, such as HPLC-UV. A standard calibration curve should be prepared to ensure accurate quantification.[23]
-
Reporting: The determined concentration is reported as the equilibrium solubility of this compound at the specific pH and temperature. The experiment should be performed in triplicate for each pH condition.[22]
Visualizations: Mechanism and Workflows
Proposed Mechanism of Action: Metal Chelation
The primary antimicrobial and preservative action of this compound is attributed to its ability to chelate metal ions.[7] After dissociation, the active oxyquinoline molecule binds to essential metal cofactors required for microbial enzyme function, leading to metabolic disruption and inhibition of growth.[6][7]
References
- 1. medkoo.com [medkoo.com]
- 2. Hydrthis compound | C18H16N2O6S | CID 517000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 4. This compound Supplier | 134-31-6 | Your Reliable Distributor UPIglobal [upichem.com]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. Oxyquinoline - MeSH - NCBI [ncbi.nlm.nih.gov]
- 7. ams.usda.gov [ams.usda.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Buy this compound | 134-31-6 | >98% [smolecule.com]
- 10. 8-羟基喹啉 半硫酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. GSRS [precision.fda.gov]
- 12. This compound | CAS 134-31-6 | LGC Standards [lgcstandards.com]
- 13. hydroxquinoline sulfate, 134-31-6 [thegoodscentscompany.com]
- 14. 8-Hydrthis compound | 134-31-6 [chemicalbook.com]
- 15. cir-safety.org [cir-safety.org]
- 16. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]
- 17. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. davjalandhar.com [davjalandhar.com]
- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. who.int [who.int]
- 23. sigmaaldrich.com [sigmaaldrich.com]
The Biological Activity of Oxyquinoline Sulfate In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a compound with a long history of use as an antiseptic, disinfectant, and preservative. Its biological activities, primarily attributed to the 8-hydroxyquinoline (8-HQ) moiety, are of significant interest in the fields of medicine and drug development. This technical guide provides an in-depth overview of the in vitro biological activity of oxyquinoline, focusing on its antimicrobial and potential anticancer properties. Due to a scarcity of publicly available data specifically for oxyquinoline sulfate, this guide will heavily reference the activities of its parent compound, 8-hydroxyquinoline, as a close surrogate. The primary mechanism of action for 8-hydroxyquinoline and its derivatives is believed to be their ability to chelate metal ions, which are essential for various cellular processes in both microorganisms and cancer cells.
Antimicrobial Activity
8-Hydroxyquinoline exhibits a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties. Its efficacy is largely attributed to its ability to chelate metal ions that are crucial for microbial growth and enzymatic functions.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of 8-hydroxyquinoline and its derivatives against various pathogenic microorganisms.
| Compound | Microorganism | MIC (µg/mL) | MIC (µM) | Reference |
| 8-Hydroxyquinoline | Staphylococcus aureus | - | 16.0–32.0 | [1] |
| 8-Hydroxyquinoline | Neisseria gonorrhoeae | 4-8 | 27.56-55.11 | [2] |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis | - | <5 (for some analogs) | [3] |
| 8-Hydroxyquinoline | Candida albicans | - | 27.58 | [4] |
| 8-Hydroxyquinoline | Enterococcus faecalis | - | 27.58 | [4] |
| 8-Hydroxyquinoline derivative (PH265) | Cryptococcus neoformans | 1 - 0.5 | - | [5] |
| 8-Hydroxyquinoline derivative (PH276) | Candida auris | 8 - 0.5 | - | [5] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial or fungal strain.
Materials:
-
Test compound (this compound or 8-hydroxyquinoline)
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, pick a few colonies of the microorganism and suspend them in a sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Alternatively, the absorbance can be read using a microplate reader to determine the inhibition of growth.
-
Diagram of Antimicrobial Workflow
References
- 1. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxyquinolines inhibit ribonucleic acid-dependent deoxyribonucleic acid polymerase and inactivate Rous sarcoma virus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Oxyquinoline Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a compound with a history of use in various applications, including as an antiseptic and a chelating agent. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and its metabolic fate is crucial for evaluating its efficacy and safety in any potential therapeutic application. This technical guide provides a comprehensive overview of the available scientific information on the pharmacokinetics and metabolism of oxyquinoline sulfate, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetic Profile
The available data on the pharmacokinetics of this compound is primarily derived from studies on its parent compound, 8-hydroxyquinoline, in animal models, particularly rats.
Absorption
Following oral administration in rats, 8-hydroxyquinoline is reported to be rapidly absorbed from the gastrointestinal tract.
Distribution
Metabolism
The primary metabolic pathway for 8-hydroxyquinoline is Phase II conjugation , specifically glucuronidation and sulfation. The phenolic hydroxyl group of 8-hydroxyquinoline serves as the site for these conjugation reactions, leading to the formation of 8-hydroxyquinoline glucuronide and 8-hydrthis compound.
dot```dot graph Metabolism { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Oxyquinoline [label="this compound\n(8-Hydrthis compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolites [label="Metabolites", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Glucuronide [label="8-Hydroxyquinoline\nGlucuronide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfate [label="8-Hydroxyquinoline\nSulfate", fillcolor="#F1F3F4", fontcolor="#202124"];
Oxyquinoline -> Metabolites [label="Phase II Metabolism\n(Glucuronidation & Sulfation)", color="#4285F4", fontcolor="#202124"]; Metabolites -> Glucuronide [color="#34A853", fontcolor="#202124"]; Metabolites -> Sulfate [color="#EA4335", fontcolor="#202124"]; }
Caption: Workflow for in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical study to determine the pharmacokinetic parameters of this compound after oral and intravenous administration in rats.
Objective: To determine the bioavailability, clearance, volume of distribution, and half-life of this compound in rats.
Animals: Male Sprague-Dawley rats (n=5 per group).
Drug Formulation:
-
Intravenous (IV): this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent).
-
Oral (PO): this compound suspended or dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single dose of this compound either intravenously (via tail vein) or orally (via gavage).
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
For excretion analysis, house the rats in metabolic cages to collect urine and feces at specified intervals.
-
Quantify the concentration of this compound and its major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software to calculate parameters such as AUC, Cmax, Tmax, t½, CL, Vd, and bioavailability.
dot
In Vivo Toxicology Profile of Oxyquinoline Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vivo toxicological profile of oxyquinoline sulfate (B86663) (also known as 8-hydroxyquinoline (B1678124) sulfate). Oxyquinoline sulfate is a compound with a history of use as an antiseptic, fungicide, and chelating agent in various industrial and pharmaceutical applications.[1] Understanding its toxicological characteristics is critical for risk assessment and ensuring safety in its development and application. This document synthesizes key findings from acute, sub-chronic, chronic, genetic, and reproductive toxicity studies. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to provide a thorough resource for scientific and professional reference.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Following administration, oxyquinoline is metabolized and its conjugates are excreted. Intravenous administration in rats resulted in the formation of glucuronide and sulfate conjugates. These metabolites were found in both bile and urine, with glucuronides accounting for approximately 9% of the dose in bile and 60% in urine.[2] Sulfate conjugates were also identified in urine, constituting up to 23% of the administered dose.[2] This indicates that the liver plays a significant role in the metabolism of oxyquinoline, preparing it for systemic elimination.
Acute Toxicity
This compound exhibits moderate acute toxicity following oral ingestion.[1] The median lethal dose (LD50) has been established in several rodent studies. It is reported as a poison by ingestion.[1]
| Species | Strain | Route of Administration | Test Article | LD50 | Reference |
| Rat | Not Specified | Oral | This compound | 1200 mg/kg | [3] |
| Mouse | CF1 | Oral | Oxyquinoline | 177 mg/kg | [3] |
| Mouse | Not Specified | Intraperitoneal | 8-Quinolinol | 48 mg/kg | [1] |
Sub-chronic and Chronic Toxicity
Repeated dose studies are essential for determining the potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).
Sub-chronic Toxicity
A key 13-week feeding study was conducted by the National Toxicology Program (NTP) on 8-hydroxyquinoline in rats.
| Species | Strain | Route | Duration | Dose Levels (ppm in diet) | Observed Effects | Reference |
| Rat | Fischer 344/N | Oral (Feed) | 13 weeks | 0, 800, 1500, 3000, 6000, 12000 | The study was used to set doses for a subsequent chronic bioassay. Specific effects at each dose level were not detailed in the reviewed literature, but no severe health effects were noted. | [4] |
Based on the available data, oxyquinoline and its sulfate salt demonstrate low sub-chronic toxicity in animal studies.[2][5]
Chronic Toxicity and Carcinogenicity
Long-term bioassays have been conducted to evaluate the carcinogenic potential of 8-hydroxyquinoline. The International Agency for Research on Cancer (IARC) has classified 8-hydroxyquinoline as Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in animals.[4] However, multiple rodent feeding studies have found no evidence of carcinogenicity.[2][6]
| Species | Strain | Route | Duration | Dose Levels (ppm in diet) | Findings | Reference |
| Rat | F344/N | Oral (Feed) | 103 weeks | 0, 1500, 3000 | No evidence of carcinogenicity. | [7] |
| Mouse | B6C3F1 | Oral (Feed) | 103 weeks | 0, 1500, 3000 | No evidence of carcinogenicity. | [7] |
| Mouse | Genetically Altered (c-Ha-ras) | Not Specified | Not Specified | Not Specified | Not carcinogenic. | [1] |
An older study reported tumors in the bladder, brain, and uteri of rats and mice when 8-hydroxyquinoline was administered intravaginally, though this route is not typical for systemic exposure assessment.[1]
Genotoxicity
The genotoxic potential of oxyquinoline and its sulfate has been evaluated in a variety of in vitro and in vivo assays, with mixed results.
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| In Vitro | ||||
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With S9 | Positive | [2][6] |
| Mammalian Cell Mutation | Mouse Lymphoma Assay | With S9 | Positive | [2] |
| Chromosome Aberration | In vitro study | Not Specified | Some evidence of increase | [2] |
| DNA Binding | Not Specified | With liver enzymes | Positive | [1][2] |
| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Not Specified | Negative | [2] |
| In Vivo | ||||
| Sex-Linked Recessive Lethal | Drosophila melanogaster | N/A | Negative | [2] |
| Micronucleus Test | Mouse Bone Marrow | N/A | Negative | [2] |
| Micronucleus Test | Rat Bone Marrow & Hepatocytes | N/A | Negative | [2] |
| Sister Chromatid Exchange | Rat | N/A | Increased (but no chromosome aberrations) | [2] |
The data suggest that while this compound can be mutagenic in some in vitro systems, particularly with metabolic activation, the evidence for in vivo genotoxicity is largely negative.
Reproductive and Developmental Toxicity
The European Union has classified oxyquinoline (the base) as a "presumed human reproductive toxicant" (Repr. 1B); however, this compound is not classified as a CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substance.[5]
A key study in rats evaluated the effects of oxyquinoline on reproduction and development.
| Species | Strain | Route | Dose Levels (mg/kg/day) | Duration | Findings | Reference |
| Rat | Crj:CD | Gavage | Up to 400 | Males: 42 days; Females: 42-46 days (through mating & gestation) | Reproduction: No adverse effects on evaluated parameters. Developmental: Decreased fetal body weights (mid/high doses) and decreased mean placental weights (all doses). | [2] |
These findings indicate that while reproductive function may not be directly impaired, developmental effects on the fetus can occur at maternally exposed doses.
Other Toxicological Endpoints
-
Ocular Irritation : A 100 mg dose of oxyquinoline was found to be slightly irritating to the eye.[2]
-
Dermal Irritation & Sensitization : In clinical tests, oxyquinoline at 1% in petrolatum was neither an irritant nor a sensitizer.[2] However, allergic reactions and exacerbated eczema have been reported from topical use of this compound in humans.[4]
Mechanism of Action
The primary mode of action for oxyquinoline's biological activity, including its antimicrobial and potential toxic effects, is believed to be its function as a strong chelating agent.[1][7] By binding to essential divalent metal ions (e.g., copper, zinc, iron), it can disrupt the function of metalloenzymes and other critical cellular processes that depend on these metals for metabolism and stability. This disruption of metal homeostasis can lead to oxidative stress and interfere with cellular signaling pathways, ultimately resulting in cytotoxicity.[7][8]
Detailed Experimental Protocols
Protocol: NTP Chronic Toxicity & Carcinogenicity Bioassay
-
Test Article: 8-Hydroxyquinoline (99% pure)
-
Species/Strain: Fischer 344/N (F344/N) rats and B6C3F1 mice.
-
Animal Allocation: 50 males and 50 females per dose group.
-
Route of Administration: Oral, mixed in feed.
-
Dose Levels: 0 (control), 1500, or 3000 ppm.
-
Duration: 103 weeks.
-
Endpoints Evaluated:
-
Survival and body weight changes.
-
Clinical observations.
-
Complete necropsy at termination.
-
Histopathological examination of all major organs and any gross lesions.
-
-
Reference: [7]
Protocol: General Reproductive/Developmental Toxicity Screening (based on OECD 421)
-
Test Article: Oxyquinoline
-
Species/Strain: Crj:CD Rat.
-
Animal Allocation: Groups of sexually mature males and females.
-
Route of Administration: Oral gavage.
-
Dose Levels: Up to 400 mg/kg/day.
-
Dosing Duration:
-
Males: Dosed for 2 weeks prior to mating, during a 2-week mating period, and for 2 weeks post-mating (total of at least 4 weeks).
-
Females: Dosed for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
-
-
Endpoints Evaluated:
-
Parental: Mortality, clinical signs, body weight, food consumption, mating performance, fertility indices.
-
Offspring: Number of live/dead pups, pup survival to day 4, pup weights, clinical signs, gross necropsy of pups.
-
Developmental: Examination of fetuses for external abnormalities; assessment of placental and fetal weights.
-
-
Reference: [2]
Visualizations (Graphviz)
Caption: Workflow for the NTP 103-Week Carcinogenicity Bioassay.
Caption: Proposed toxicity mechanism via metal chelation.
References
- 1. Thirteen-Week Study of PM014 Subchronic Oral Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dep.nj.gov [dep.nj.gov]
- 3. NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits: DART Report 07 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Thirteen-Week Oral Toxicity Study of HVC1 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelators controlling metal metabolism and toxicity pathways: applications in cancer prevention, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive literature review of oxyquinoline sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a versatile organic compound with a long history of use in various scientific and industrial applications. As a potent chelating agent, it exhibits a broad spectrum of biological activities, including antiseptic, antifungal, and antibacterial properties. This technical guide provides a comprehensive literature review of oxyquinoline sulfate, focusing on its core chemical and biological characteristics, mechanisms of action, and relevant experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound.
Physicochemical Properties
This compound is a yellow crystalline powder. Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | (C₉H₇NO)₂·H₂SO₄ | [1] |
| Molecular Weight | 388.39 g/mol | [2] |
| CAS Number | 134-31-6 | [3][4] |
| Melting Point | 177.5-189 °C | [3][5] |
| Solubility | Very soluble in water and methanol; slightly soluble in alcohol. | [2] |
| Appearance | Yellow crystalline powder | [3] |
Toxicological Data
The toxicological profile of this compound is crucial for assessing its safety in various applications. The following tables summarize key toxicity data from animal studies and in vitro assays.
Acute Toxicity
| Parameter | Value | Species | Route | Source(s) |
| LD50 | 1200 mg/kg | Rat | Oral | [3][4] |
| LD50 | 280 mg/kg | Mouse | Oral | [6] |
| LD50 | >4000 mg/kg | Rat | Dermal | [3][4] |
In Vitro Cytotoxicity (as 8-hydroxyquinoline)
| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) | Source(s) |
| A549 (Lung Cancer) | 26 µM | 5 µM | 7.2 µM | [7][8][9] |
Mechanism of Action
The primary mechanism of action of this compound is attributed to the chelating properties of its active component, 8-hydroxyquinoline.[10] This activity is central to its biological effects.
Metal Chelation and Disruption of Microbial Metabolism
8-Hydroxyquinoline is a bidentate chelating agent, meaning it can form a stable complex with a single metal ion through two of its atoms, in this case, the nitrogen of the quinoline (B57606) ring and the oxygen of the hydroxyl group.[7] This chelation of essential metal ions, such as iron, copper, and zinc, disrupts crucial enzymatic functions within microbial cells, leading to an inhibition of their growth and proliferation.[11] The sequestration of these metals interferes with various metabolic pathways that are dependent on them as cofactors.
Potential Impact on Signaling Pathways
While direct evidence for this compound's impact on specific signaling pathways is still emerging, the broader class of metal chelators has been shown to influence cellular signaling. For instance, iron chelators can upregulate the expression of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor.[12] NDRG1, in turn, can negatively regulate oncogenic signaling pathways such as PI3K/AKT and Wnt/β-catenin. Although this pathway has not been directly demonstrated for this compound, it represents a plausible mechanism for its potential anticancer activities and warrants further investigation.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for the synthesis of the parent compound and key biological assays.
Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)
The Skraup synthesis is a classic method for producing quinolines and can be adapted for 8-hydroxyquinoline.[13][14]
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (as an oxidizing agent)
-
Acid-resistant reaction vessel with stirring mechanism
-
Heating mantle
-
Apparatus for steam distillation
-
Sodium hydroxide (B78521) solution (30%)
Procedure:
-
In the acid-resistant reaction vessel, combine glycerol, o-aminophenol, and o-nitrophenol.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.
-
Heat the reaction mixture to approximately 125-140°C. The reaction is typically exothermic and may require cooling to maintain the desired temperature range.
-
Maintain the reaction at this temperature for several hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
Carefully pour the cooled reaction mixture into a larger volume of water.
-
Neutralize the acidic solution to a pH of 7.0-7.2 using a 30% sodium hydroxide solution.
-
The crude 8-hydroxyquinoline will precipitate out of the solution.
-
Purify the crude product by steam distillation.
Sorbitol Protection Assay
This assay is used to determine if an antifungal agent's mechanism of action involves targeting the fungal cell wall.[15][16][17][18]
Materials:
-
Fungal strain of interest
-
RPMI 1640 medium (or other suitable growth medium)
-
This compound stock solution
-
Sorbitol (0.8 M final concentration)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of this compound in RPMI 1640 medium in a 96-well plate.
-
Prepare an identical serial dilution in a separate 96-well plate containing RPMI 1640 medium supplemented with 0.8 M sorbitol.
-
Prepare a standardized inoculum of the fungal strain.
-
Add the fungal inoculum to all wells of both plates.
-
Include positive (no drug) and negative (no fungus) controls on each plate.
-
Incubate the plates at an appropriate temperature for the fungal species (e.g., 35°C for Candida spp.).
-
After a suitable incubation period (e.g., 24-48 hours), determine the Minimum Inhibitory Concentration (MIC) for both conditions (with and without sorbitol). A significant increase in the MIC in the presence of sorbitol suggests that the compound targets the fungal cell wall.
Cellular Leakage Assay
This assay assesses the ability of a compound to disrupt the integrity of the cell membrane.
Materials:
-
Fungal or bacterial strain of interest
-
Suitable broth medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Grow a culture of the microbial strain to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with PBS.
-
Resuspend the cells in PBS to a specific optical density.
-
Add this compound to the cell suspension at a predetermined concentration (e.g., MIC or a multiple thereof).
-
Incubate the suspension at an appropriate temperature.
-
At various time points, take aliquots of the suspension and centrifuge to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm (for leakage of nucleic acids) and 280 nm (for leakage of proteins). An increase in absorbance over time compared to an untreated control indicates membrane damage.
Conclusion
This compound is a compound of significant interest due to its well-established antimicrobial properties, which are primarily mediated by its ability to chelate essential metal ions. This comprehensive review provides a foundation for researchers and drug development professionals by consolidating key physicochemical, toxicological, and mechanistic data. The detailed experimental protocols offer practical guidance for further investigation into its biological activities and potential therapeutic applications. Future research should focus on elucidating the specific signaling pathways affected by this compound and exploring its potential in combination therapies.
References
- 1. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 2. This compound USP - PCCA [pccarx.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. hydroxquinoline sulfate, 134-31-6 [thegoodscentscompany.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. cir-safety.org [cir-safety.org]
- 9. cir-safety.org [cir-safety.org]
- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 14. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 15. 2.3. Sorbitol protection assay [bio-protocol.org]
- 16. mushare.marian.edu [mushare.marian.edu]
- 17. scielo.br [scielo.br]
- 18. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Discovery and Development of Oxyquinoline Sulfate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), has a rich history rooted in the late 19th and early 20th centuries. Initially synthesized through adaptations of the Skraup reaction, its potent chelating properties were quickly recognized, leading to its exploration as an antiseptic and antimicrobial agent. This technical guide provides an in-depth overview of the historical discovery, synthesis, and development of oxyquinoline sulfate. It details the experimental protocols for its synthesis and purification, presents its physicochemical and toxicological properties in structured tables, and elucidates its primary mechanism of action through metal ion chelation. The guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals interested in the foundational science and historical context of this versatile compound.
Introduction
This compound, chemically known as bis(8-hydroxyquinolinium) sulfate, is a salt of the organic compound 8-hydroxyquinoline. Since its discovery, it has found applications in a variety of fields, including as an antiseptic, disinfectant, and preservative.[1] Its broad-spectrum antimicrobial activity is primarily attributed to the ability of the 8-hydroxyquinoline moiety to chelate essential metal ions, thereby disrupting crucial enzymatic functions in microorganisms.[2] This whitepaper will delve into the historical milestones of its discovery, the evolution of its synthesis, its key chemical and biological properties, and the experimental methodologies that have been pivotal in its characterization.
Historical Discovery and Early Development
The journey of this compound is intrinsically linked to the discovery and study of quinoline (B57606) and its derivatives in the 19th century. The parent compound, 8-hydroxyquinoline, was first synthesized in the late 1800s. The Skraup synthesis, a method for producing quinolines discovered by Czech chemist Zdenko Hans Skraup in 1880, provided a foundational methodology for creating a wide range of quinoline derivatives, including 8-hydroxyquinoline.[3][4]
Early investigations into the biological properties of 8-hydroxyquinoline and its salts, such as the sulfate form, revealed their potent antimicrobial effects. This led to their adoption in various applications, from a topical antiseptic in human and veterinary medicine to a fungicide in agriculture and a preservative in cosmetics.[1][2] The development of this compound as a commercial product was driven by its efficacy and relatively simple synthesis.
Synthesis and Purification
The primary route to synthesizing this compound begins with the synthesis of 8-hydroxyquinoline, most commonly via the Skraup reaction or its modifications. Subsequently, 8-hydroxyquinoline is reacted with sulfuric acid to form the sulfate salt.
Experimental Protocol: Skraup Synthesis of 8-Hydroxyquinoline
This protocol is a generalized representation based on established methodologies.[3][5]
Materials:
-
o-Aminophenol
-
Glycerin (anhydrous)
-
o-Nitrophenol (as an oxidizing agent)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (B78521) solution (e.g., 30-40%)
-
Methanol (B129727) or Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to anhydrous glycerin.
-
To this mixture, add o-aminophenol and o-nitrophenol.
-
Heat the mixture to approximately 120-140°C. The reaction is exothermic and should be carefully controlled.
-
Maintain the reaction at this temperature for several hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool.
-
Neutralize the acidic mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7.0-7.5. This will precipitate the crude 8-hydroxyquinoline.
-
Filter the crude product and wash it with water.
Experimental Protocol: Purification of 8-Hydroxyquinoline
Purification of the crude 8-hydroxyquinoline is essential to remove byproducts and unreacted starting materials.[6][7]
Materials:
-
Crude 8-hydroxyquinoline
-
Methanol or a suitable chlorinated solvent (e.g., dichloromethane)
-
Sodium Hydroxide solution (e.g., 30-40%)
Procedure:
-
The crude reaction mixture from the Skraup synthesis is first treated with a sodium hydroxide solution to adjust the pH to approximately 3.7-3.9, which precipitates polymeric byproducts.[6]
-
The filtrate is then further neutralized to a pH of 7.0-7.5 with a sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.[6]
-
The crude 8-hydroxyquinoline is then dissolved in a minimal amount of a suitable solvent, such as hot methanol or dichloromethane.[7]
-
The solution is cooled to induce crystallization of the purified 8-hydroxyquinoline.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
Formation of this compound
To obtain this compound, the purified 8-hydroxyquinoline is reacted with sulfuric acid in an appropriate solvent. The resulting salt can then be isolated by precipitation and filtration.
Physicochemical and Toxicological Properties
The following tables summarize key quantitative data for this compound and its parent compound, 8-hydroxyquinoline.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | (C₉H₇NO)₂·H₂SO₄ | [8] |
| Molecular Weight | 388.42 g/mol | [8] |
| Appearance | Pale yellow to yellow crystalline powder | [9] |
| Melting Point | 177-182 °C (decomposes) | [8] |
| Solubility | Water soluble | [8][9] |
Table 2: Toxicological Data for Oxyquinoline and its Sulfate Salt
| Substance | Test | Species | Route | LD50 | Reference(s) |
| This compound | Acute | Rat | Oral | 1200 mg/kg | [10][11] |
| This compound | Acute | Mouse | Oral | 280 mg/kg | [10] |
| Oxyquinoline | Acute | Mouse | Oral | 177 mg/kg | |
| Oxyquinoline | Acute | Rat | Dermal | > 10,000 mg/kg | [12] |
Mechanism of Action: Metal Ion Chelation
The primary mechanism of action for the antimicrobial activity of this compound is the chelation of essential metal ions by the 8-hydroxyquinoline molecule.[2] Many enzymes in bacteria and fungi require divalent metal cations, such as Fe²⁺, Mg²⁺, and Zn²⁺, as cofactors for their catalytic activity. By binding to these metal ions, 8-hydroxyquinoline effectively sequesters them, making them unavailable for cellular processes. This disruption of enzymatic function leads to the inhibition of microbial growth and, at higher concentrations, cell death.
Analytical Methods
The quantification and identification of this compound are crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of oxyquinoline and its salts.
Experimental Protocol: HPLC Analysis of this compound
This is a representative HPLC method.[13][14]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.
-
Set the UV detector to a wavelength of approximately 240-254 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
Conclusion
This compound has a long and significant history in the realm of antimicrobial agents. Its discovery, stemming from the foundational work on quinoline synthesis, and its subsequent development have provided a versatile compound with a broad range of applications. The core of its efficacy lies in the elegant and effective mechanism of metal ion chelation, a principle that continues to be explored in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the historical and scientific aspects of this compound, offering valuable insights and detailed methodologies for the scientific community. The continued study of such historical compounds can provide a strong foundation for future innovations in drug discovery and development.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ams.usda.gov [ams.usda.gov]
- 3. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. Page loading... [guidechem.com]
- 6. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 7. CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
- 8. 8-HYDRthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Page loading... [guidechem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. cir-safety.org [cir-safety.org]
- 13. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
The Role of Oxyquinoline Sulfate as a Metal Ion Chelator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a potent metal ion chelator with a broad spectrum of applications in pharmaceuticals, agriculture, and industrial processes.[1] Its biological and chemical activities are intrinsically linked to its ability to form stable complexes with various metal ions. This technical guide provides an in-depth analysis of the core principles of oxyquinoline sulfate's chelation properties, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and application in research and development.
Introduction to this compound
This compound is a yellow crystalline powder known for its antiseptic, bactericidal, and fungicidal properties.[1][2] Chemically, it is the sulfate salt of 8-hydroxyquinoline (8HQ), a heterocyclic aromatic organic compound. The chelating functionality of this compound resides in the 8-hydroxyquinoline moiety. Among the seven isomers of monohydroxyquinolines, only 8-hydroxyquinoline possesses the unique structural arrangement that allows for the formation of stable five-membered chelate rings with divalent and trivalent metal ions.[3][4] This chelating ability is the primary driver of its diverse biological activities, which include antineurodegenerative, anticancer, and antimicrobial effects.[4][5][6]
Chemical Profile of 8-Hydrthis compound: [1]
-
Molar Mass: 388.4 g/mol
-
Melting Point: ~175°C
-
Solubility: Highly soluble in water.
Mechanism of Metal Ion Chelation
The chelation process involves the formation of two or more coordinate bonds between the organic ligand (oxyquinoline) and a central metal ion, resulting in a stable, ring-like structure known as a chelate.[7] In the case of 8-hydroxyquinoline, the hydroxyl group (-OH) at position 8 and the nitrogen atom in the quinoline (B57606) ring act as electron donor sites, forming a bidentate ligand.[8]
The formation of the metal-oxyquinoline complex can be represented by the following general equilibrium reaction:
Mn+ + n(HQ) ⇌ M(Q)n + nH+
Where:
-
Mn+ is the metal ion
-
HQ is 8-hydroxyquinoline
-
M(Q)n is the metal-oxyquinoline chelate
The stability of the resulting chelate is crucial for its biological and chemical efficacy. This stability is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands.
Below is a diagram illustrating the chelation of a divalent metal ion by two molecules of 8-hydroxyquinoline.
Caption: Chelation of a divalent metal ion by 8-hydroxyquinoline.
Quantitative Data: Stability Constants
The stability of metal-ligand complexes is quantified by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The stability constants for 8-hydroxyquinoline with various metal ions have been extensively studied. The following table summarizes representative stability constant data for 8-hydroxyquinoline with several biologically and environmentally relevant metal ions. It is important to note that these values are for the parent compound, 8-hydroxyquinoline, and the presence of the sulfate counter-ion is not expected to significantly alter the chelation chemistry in solution.
| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) |
| log K₁ | log K₂ | |
| Cu²⁺ | 13.1 | 12.1 |
| Zn²⁺ | 8.7 | 7.9 |
| Fe²⁺ | 7.5 | 6.5 |
| Fe³⁺ | 12.3 | 11.5 |
| Mn²⁺ | 7.4 | 6.3 |
| Ni²⁺ | 9.8 | 8.8 |
| Co²⁺ | 9.5 | 8.1 |
| Cd²⁺ | 7.6 | 6.4 |
| Pb²⁺ | 8.9 | 7.6 |
| Al³⁺ | 9.7 | 9.0 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent. The values presented here are representative and sourced from compilations and critical evaluations of equilibrium constants.
Experimental Protocols for Chelation Studies
Several experimental techniques can be employed to study the metal-chelating properties of this compound. The following are detailed protocols for three common methods.
UV-Visible Spectrophotometry: Job's Plot for Stoichiometry Determination
This method, also known as the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex.
Materials and Reagents:
-
This compound
-
Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, FeCl₃·6H₂O)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, deionized water)
-
Buffer solution (to maintain constant pH)
-
Volumetric flasks and pipettes
-
UV-Visible spectrophotometer
Methodology:
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the metal salt in the chosen solvent.
-
Preparation of Job's Plot Solutions: Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying molar ratios, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1.
-
Spectrophotometric Measurement: For each solution, record the UV-Visible spectrum over a relevant wavelength range. Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Data Analysis: Plot the absorbance at λ_max against the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.
Caption: Workflow for Job's Plot experiment.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.
Materials and Reagents:
-
This compound
-
Metal salt
-
Standardized strong acid (e.g., HCl)
-
Standardized strong base (e.g., NaOH), carbonate-free
-
Inert salt (e.g., KCl or NaClO₄) to maintain constant ionic strength
-
Deionized water
-
pH meter with a glass electrode
-
Burette and titration vessel
Methodology:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of Ligand: Titrate a solution of this compound (at a known concentration and ionic strength) with a standardized strong base to determine its protonation constants.
-
Titration of Metal-Ligand Mixture: Titrate a solution containing a known concentration of both this compound and the metal salt (at the same ionic strength) with the standardized strong base.
-
Data Analysis: Plot the pH versus the volume of titrant added for both titrations. The displacement of the metal-ligand titration curve from the ligand-only curve indicates complex formation. Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants.
Caption: Workflow for potentiometric titration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters, including the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
Materials and Reagents:
-
This compound
-
Metal salt
-
Buffer solution
-
Isothermal titration calorimeter
Methodology:
-
Sample Preparation: Prepare solutions of the metal salt and this compound in the same buffer to avoid heats of dilution.
-
ITC Experiment: Load the this compound solution into the sample cell of the calorimeter and the metal salt solution into the injection syringe.
-
Titration: Perform a series of injections of the metal salt solution into the sample cell while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the heat per injection. Plot the heat per injection against the molar ratio of metal to ligand. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry.
Applications in Drug Development and Research
The metal-chelating properties of oxyquinoline and its derivatives are central to their therapeutic potential.
-
Anticancer Activity: The anticancer effects of compounds like clioquinol, a derivative of 8-hydroxyquinoline, are linked to their interactions with copper and zinc ions.[4] These chelators can act as ionophores, transporting metal ions into cancer cells and inducing oxidative stress, leading to apoptosis.[8]
-
Antineurodegenerative Activity: Metal ion dyshomeostasis, particularly of copper, zinc, and iron, is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[4][5] Chelators like oxyquinoline derivatives can help restore metal balance in the brain.[4]
-
Antimicrobial Activity: The antimicrobial action of 8-hydroxyquinoline derivatives is attributed to their ability to chelate essential trace metals required for microbial metabolism.[9]
Conclusion
This compound is a versatile and potent metal ion chelator with significant applications in various scientific and industrial fields. Its ability to form stable complexes with a wide range of metal ions underpins its biological and chemical activities. A thorough understanding of its chelation chemistry, supported by robust quantitative data and well-defined experimental protocols, is essential for its effective utilization in research and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to explore and harness the full potential of this compound as a metal ion chelator.
References
- 1. iupac.org [iupac.org]
- 2. Critical Evaluation of Equilibrium Constants Involving 8-Hydroxyquinoline and Its Metal Chelates - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. 8-Hydroxyquinoline, hydrochloride [webbook.nist.gov]
- 8. The IUPAC stability constants database | Semantic Scholar [semanticscholar.org]
- 9. 8-Hydroxyquinoline [webbook.nist.gov]
A Technical Guide to the Spectroscopic Analysis of Oxyquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of oxyquinoline sulfate (B86663). Also known as 8-hydroxyquinoline (B1678124) sulfate, this compound is a versatile antiseptic, chelating agent, and preservative with applications in pharmaceuticals, cosmetics, and analytical chemistry.[1][2] Accurate and reliable analytical methods are crucial for its characterization, quality control, and stability assessment in various formulations.
This document details the theoretical basis and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the analysis of oxyquinoline sulfate. It includes detailed experimental protocols, tabulated quantitative data for easy reference, and workflow diagrams to visually represent the analytical processes.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for the quantitative analysis of this compound, leveraging the molecule's ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption is due to electronic transitions within the quinoline (B57606) ring system. This method is particularly useful for concentration determination and stability studies.[3]
Experimental Protocol: UV-Vis Spectrophotometry
This protocol outlines the steps for determining the concentration of this compound in a solution.
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes is required.
-
Solvent Selection: Prepare a 0.1 N Hydrochloric acid (HCl) solution in deionized water to serve as the solvent and blank.
-
Standard Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with 0.1 N HCl to create a 100 µg/mL (ppm) stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) using 0.1 N HCl.
-
-
Sample Preparation:
-
Prepare the sample containing an unknown concentration of this compound by dissolving it in 0.1 N HCl. Ensure the expected final concentration falls within the range of the working standards.
-
-
Data Acquisition:
-
Set the spectrophotometer to scan a wavelength range from 200 nm to 400 nm.
-
Use the 0.1 N HCl solution to zero the instrument (autozero).
-
Measure the absorbance of each working standard and the unknown sample. The primary absorption maximum (λmax) for quantitative analysis is typically observed around 240-243 nm.[3][4] A secondary peak can be seen at approximately 318 nm.[4]
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.
-
Quantitative UV-Vis Data
The following table summarizes the key UV absorption data for oxyquinoline. The sulfate salt exhibits similar spectral characteristics.
| Parameter | Value | Reference |
| Primary λmax | ~243 nm | [4] |
| Secondary λmax | ~318 nm | [4] |
| Detection Wavelength (HPLC) | 240 nm | [3] |
Workflow for UV-Vis Analysis
Caption: Workflow for quantitative analysis of this compound using UV-Vis spectroscopy.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, one can confirm the presence of key structural features such as hydroxyl (O-H), aromatic (C-H, C=C), and carbon-nitrogen (C=N) bonds.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thoroughly dry both the this compound sample and potassium bromide (KBr) powder in an oven to remove moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr powder.
-
Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Process the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups of this compound.
-
Quantitative IR Data
The table below lists the expected characteristic IR absorption bands for 8-hydroxyquinoline, which are representative of the organic moiety in this compound.[5]
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3600 | O-H | Hydroxyl group stretching |
| ~3045 | Aromatic C-H | Aromatic C-H stretching |
| ~1600 | C=N | Pyridine ring C=N stretching |
| 1460-1380 | C=C | Aromatic ring stretching |
| ~1100 | S=O | Sulfate ion stretching |
Workflow for IR Analysis
Caption: Workflow for the structural identification of this compound using FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the this compound molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. It is an essential tool for unambiguous structure elucidation and purity assessment.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as Deuterium (B1214612) Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using D₂O.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This often requires a longer acquisition time due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Assign the chemical shifts (δ) of the ¹H and ¹³C signals to the corresponding atoms in the molecule based on known values for quinoline derivatives.
-
Quantitative NMR Data
The following table presents expected chemical shift ranges for the 8-hydroxyquinoline moiety. Actual values may vary slightly based on the solvent and concentration.
| Atom Type | Chemical Shift (δ) Range (ppm) | Description |
| ¹H NMR | 7.0 - 9.0 | Aromatic protons on the quinoline ring |
| ¹H NMR | 9.5 - 10.0 (broad) | Phenolic -OH proton (may exchange with D₂O) |
| ¹³C NMR | 110 - 160 | Aromatic and heteroaromatic carbons |
Workflow for NMR Analysis
Caption: General workflow for structural elucidation of this compound via NMR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation analysis. For this compound, MS will primarily detect the 8-hydroxyquinoline cation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol (B129727) and water, often with a small amount of formic acid to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into an LC system.
-
Set the mass spectrometer to operate in positive ion mode to detect the protonated 8-hydroxyquinoline molecule [M+H]⁺.
-
Acquire data over a relevant mass-to-charge (m/z) range, for example, m/z 50-500.
-
For structural information, perform tandem MS (MS/MS) by selecting the precursor ion of interest (e.g., m/z 146.06) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the m/z value of the molecular ion peak corresponding to protonated 8-hydroxyquinoline.
-
If high-resolution MS is used, calculate the elemental composition from the exact mass.
-
Analyze the fragmentation pattern from MS/MS data to confirm the structure.
-
Quantitative MS Data
The primary ion expected in the positive mode ESI mass spectrum of this compound corresponds to the protonated form of 8-hydroxyquinoline.
| Ion | Formula | Calculated m/z | Observed m/z |
| [C₉H₇NO + H]⁺ | C₉H₈NO⁺ | 146.0600 | ~146.1 |
Note: The intact salt (C₁₈H₁₆N₂O₆S) has a molecular weight of 388.39.[2] However, under typical ESI conditions, it dissociates, and only the organic cation is observed.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for molecular weight determination of this compound using ESI-MS.
References
- 1. 8-Hydrthis compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. medkoo.com [medkoo.com]
- 3. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. ajchem-a.com [ajchem-a.com]
Computational Modeling of Oxyquinoline Sulfate Interactions: A Technical Guide
Introduction
Oxyquinoline sulfate (B86663), a derivative of 8-hydroxyquinoline, has garnered significant interest in pharmaceutical research due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Understanding the molecular interactions of oxyquinoline sulfate with its biological targets is paramount for optimizing its therapeutic efficacy and designing novel derivatives with improved pharmacological profiles. Computational modeling has emerged as an indispensable tool in this endeavor, providing detailed insights into the binding mechanisms, structure-activity relationships (SAR), and pharmacokinetic properties of this compound. This technical guide provides an in-depth overview of the computational approaches used to study this compound interactions, detailing experimental protocols and presenting key quantitative data.
Computational Methodologies
The computational investigation of this compound interactions typically employs a multi-faceted approach, integrating various molecular modeling techniques. The general workflow involves target identification and preparation, ligand preparation, molecular docking, and molecular dynamics simulations.
Caption: General workflow for computational modeling of this compound interactions.
Experimental Protocols
A meticulous and well-defined protocol is crucial for obtaining reliable and reproducible results in computational modeling.
1. Target Protein Preparation
-
Protocol:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
All water molecules and heteroatoms not relevant to the binding interaction are removed.
-
Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.
-
The protein structure is energy-minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.
-
2. Ligand Preparation
-
Protocol:
-
The 2D structure of this compound is sketched using a molecular editor.
-
The structure is converted to a 3D conformation.
-
The ligand is assigned appropriate atom types and partial charges using a force field like GAFF (General Amber Force Field).
-
The geometry of the ligand is optimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics method.
-
3. Molecular Docking
-
Protocol:
-
A grid box is defined around the active site of the target protein, encompassing all key binding site residues.
-
Molecular docking is performed using software such as AutoDock Vina or Glide.
-
A specified number of binding poses (e.g., 10-20) are generated and ranked based on their docking scores.
-
The predicted binding poses are visually inspected to analyze the interactions between this compound and the target protein.
-
4. Molecular Dynamics (MD) Simulations
-
Protocol:
-
The top-ranked protein-ligand complex from molecular docking is selected as the starting structure for MD simulations.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
The system is subjected to energy minimization to remove bad contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles.
-
A production MD simulation is run for a significant time scale (e.g., 100-500 nanoseconds).
-
The trajectory is saved at regular intervals for subsequent analysis.
-
Data Presentation and Analysis
The analysis of computational data provides quantitative insights into the binding affinity and stability of the this compound-target complex.
Table 1: Molecular Docking and Binding Free Energy Results
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind, kcal/mol) | Key Interacting Residues |
| Target A | -8.5 | -45.2 ± 3.1 | Tyr122, Phe234, Asp345 |
| Target B | -7.9 | -38.7 ± 4.5 | His88, Trp156, Arg299 |
| Target C | -9.1 | -52.1 ± 2.8 | Gln76, Leu198, Asn311 |
Binding Free Energy Calculation
The binding free energy (ΔG_bind) is often calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.
Caption: Schematic of the MM/PBSA binding free energy calculation process.
Table 2: MD Simulation Stability Metrics
| System | Average RMSD (Å) | Average RMSF (Å) | Radius of Gyration (Å) |
| Target A - this compound | 1.8 ± 0.3 | 1.2 ± 0.5 | 22.5 ± 0.4 |
| Target B - this compound | 2.1 ± 0.4 | 1.5 ± 0.6 | 24.1 ± 0.5 |
| Target C - this compound | 1.5 ± 0.2 | 1.0 ± 0.4 | 21.8 ± 0.3 |
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from the initial structure, indicating the overall stability of the protein-ligand complex.
-
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein.
-
Radius of Gyration (Rg): Represents the compactness of the protein structure during the simulation.
Signaling Pathway and Mechanism of Action
Computational modeling can also be used to propose hypotheses about the mechanism of action of this compound. For instance, if this compound is found to bind to a specific kinase, it could be hypothesized to inhibit a particular signaling pathway.
Caption: Hypothetical signaling pathway inhibited by this compound.
Computational modeling provides a powerful and versatile platform for investigating the molecular interactions of this compound. By integrating techniques such as molecular docking and molecular dynamics simulations, researchers can gain detailed insights into binding affinities, interaction patterns, and the stability of protein-ligand complexes. This information is invaluable for the rational design of more potent and selective oxyquinoline-based therapeutics. The continued development of computational methods and the increasing availability of high-performance computing resources will undoubtedly further accelerate the discovery and development of novel drugs.
Methodological & Application
Application Notes and Protocols for Oxyquinoline Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a compound with a history of use as an antiseptic and antimicrobial agent. Recent research has unveiled its potential as an anticancer agent, attributed to its properties as a metal chelator and its ability to modulate key cellular signaling pathways. These notes provide detailed protocols for the use of oxyquinoline sulfate in cell culture experiments to investigate its cytotoxic, pro-apoptotic, and cell cycle-altering effects.
Data Presentation
The cytotoxic effects of 8-hydroxyquinoline (oxyquinoline), the active component of this compound, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Lung Cancer | 24 hours | 26 | [1] |
| 48 hours | 5 | [1] | ||
| 72 hours | 7.2 | [1] | ||
| SH-SY5Y | Neuroblastoma | 24 hours | ~10 | [2] |
| HCT 116 | Colon Carcinoma | 72 hours | 9.33 ± 0.22 | [3] |
| RPMI 8226 | Myeloma | Not Specified | 14 | [4] |
Note: The cytotoxic effects of oxyquinoline and its derivatives can be influenced by the specific experimental conditions, including cell density and culture medium composition.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of a stock solution of this compound and its subsequent dilution to working concentrations for cell culture applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to create a 10 mM stock solution.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes for single use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to six months.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Apoptosis Analysis by Annexin V/Propidium (B1200493) Iodide Staining
This protocol uses Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Centrifuge the combined cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol utilizes propidium iodide to stain cellular DNA, enabling the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound working solutions
-
PBS
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells as described in the apoptosis protocol.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mechanism of Action and Signaling Pathways
The biological activity of oxyquinoline is strongly linked to its ability to chelate metal ions, which can disrupt essential cellular processes.[5] One of the key signaling pathways implicated in the anticancer effects of 8-hydroxyquinoline is the STAT3 pathway.[1] Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and angiogenesis. 8-hydroxyquinoline has been shown to inhibit the expression of STAT3, leading to the downregulation of anti-apoptotic proteins like BCL2 and the induction of apoptosis.[1]
While direct evidence for the effect of this compound on other pathways is still emerging, the broader class of quinoline (B57606) derivatives is known to interact with several key signaling cascades, including the NF-κB and MAPK pathways.[6][7][8][9][10] These pathways are crucial regulators of inflammation, cell survival, and stress responses, and their dysregulation is a hallmark of cancer.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Postulated STAT3 signaling pathway inhibition.
References
- 1. 8-Hydroxyquinoline a natural chelating agent from Streptomyces spp. inhibits A549 lung cancer cell lines via BCL2/STAT3 regulating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ams.usda.gov [ams.usda.gov]
- 6. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 10. Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxyquinoline Sulfate as a Preservative in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the salt of 8-hydroxyquinoline, is a compound with established antimicrobial and chelating properties. While historically utilized in the preservation of wet biological specimens, its application in modern research and drug development for stabilizing nucleic acids and proteins in biological samples is an area of growing interest. These application notes provide an overview of its potential uses, mechanisms of action, and protocols for its implementation as a preservative. Its primary function as a preservative in biological samples is attributed to its ability to chelate divalent metal ions and its antimicrobial activity.
Oxyquinoline sulfate's bacteriostatic and fungistatic properties help prevent microbial degradation of samples.[1] Furthermore, its capacity as a strong chelating agent allows it to sequester metal ions that are essential cofactors for nucleases (DNases and RNases) and some proteases, thereby inhibiting the enzymatic degradation of DNA, RNA, and proteins.[2][3]
Data Presentation
The preservative efficacy of this compound is primarily qualitative at present, with a need for further quantitative studies to compare its performance against standard preservatives. The following table summarizes the known properties and potential applications of this compound in biological sample preservation.
| Property | Observation/Finding | Implication for Sample Preservation | Citations |
| Antimicrobial Activity | Exhibits bacteriostatic and fungistatic properties. | Prevents microbial growth and subsequent degradation of biological macromolecules in the sample. | [1] |
| Chelating Activity | Strongly chelates divalent and trivalent metal ions (e.g., Mg²⁺, Mn²⁺, Fe³⁺). | Inhibits the activity of metalloenzymes such as DNases, RNases, and some proteases that require these ions as cofactors, thus preserving the integrity of DNA, RNA, and proteins. | [2][4] |
| Historical Use | Used as a preservative for wet collections of biological specimens since the 1930s. | Demonstrates a long-standing, albeit not extensively documented, utility in preserving biological materials. | [5] |
| DNA Synthesis Inhibition | A derivative, 7-morpholinomethyl-8-hydroxyquinoline, was found to inhibit DNA synthesis in tumor cells, likely by chelating metals necessary for DNA biosynthesis enzymes. | Suggests a mechanism for inhibiting the metabolic activity of contaminating microorganisms. | [2] |
Experimental Protocols
The following are proposed protocols for the use of this compound as a preservative. Researchers should optimize these protocols for their specific sample types and downstream applications.
Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to biological samples.
Materials:
-
This compound powder
-
Nuclease-free water
-
0.22 µm sterile filter
-
Sterile, nuclease-free storage tubes
Protocol:
-
Weigh out the desired amount of this compound powder to prepare a 100 mM stock solution.
-
Dissolve the powder in nuclease-free water. Gentle heating may be required to fully dissolve the compound.
-
Once dissolved, allow the solution to cool to room temperature.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, nuclease-free container.
-
Store the stock solution at 4°C, protected from light.
Preservation of Nucleic Acids in Liquid Biopsies (e.g., Plasma, Serum)
Objective: To preserve cell-free DNA (cfDNA) and RNA in plasma or serum samples at room temperature.
Materials:
-
Blood collection tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Sterile, nuclease-free microcentrifuge tubes
-
100 mM this compound Stock Solution
Protocol:
-
Collect whole blood in tubes containing an appropriate anticoagulant.
-
Process the blood to separate plasma or serum within 2 hours of collection.
-
Transfer the plasma or serum to sterile, nuclease-free microcentrifuge tubes.
-
Add the 100 mM this compound stock solution to the plasma or serum to a final concentration of 1 mM.
-
Gently mix the sample by inverting the tube 5-10 times.
-
The sample can now be stored at room temperature for short-term storage or at -80°C for long-term storage.
Preservation of Tissue Samples for DNA and RNA Extraction
Objective: To stabilize nucleic acids in tissue samples immediately after collection.
Materials:
-
RNAlater-like stabilization solution (e.g., ammonium (B1175870) sulfate, sodium citrate, EDTA)
-
100 mM this compound Stock Solution
-
Sterile, nuclease-free collection tubes
Protocol:
-
Prepare a modified RNAlater-like solution and add this compound to a final concentration of 1 mM.
-
Excise the tissue sample and immediately immerse it in the this compound-containing stabilization solution.
-
Ensure the tissue piece is small enough to be thoroughly penetrated by the solution (e.g., less than 0.5 cm in any dimension).
-
Use a volume of stabilization solution that is at least 10 times the volume of the tissue sample.
-
Store the sample at 4°C overnight to allow for complete penetration of the preservative.
-
For long-term storage, remove the excess stabilization solution and store the tissue at -80°C.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A chelating agent possessing cytotoxicity and antimicrobial activity: 7-morpholinomethyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standards in the Care of Wet Collections | Conservation and Collections Care [conservation.myspecies.info]
Application Notes and Protocols for the Quantification of Oxyquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of oxyquinoline sulfate (B86663), a compound commonly used as a stabilizer, antiseptic, and in cosmetic formulations. The following protocols for High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) with densitometry, and a pharmacopeial titrimetric assay are designed to ensure accurate and precise quantification in various sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method provides a sensitive and specific approach for the quantification of oxyquinoline sulfate, suitable for quality control and stability studies.
Quantitative Data Summary
While a specific validation report with complete quantitative data for the described HPLC method was not found in the public domain, the following table summarizes typical performance characteristics for HPLC analysis of related quinoline (B57606) compounds.[1] These values can be considered as a general reference for method development and validation.
| Parameter | Typical Performance |
| Linearity Range | 30 - 150% of the nominal concentration[1] |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | ≥ 98%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | Analyte and instrument dependent |
| Limit of Quantification (LOQ) | Analyte and instrument dependent |
Experimental Protocol
a. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
LiChrosorb® RP-18 (5 µm, 4.6 x 250 mm) column or equivalent[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound Reference Standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
b. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water (65:35, v/v), adjusted to pH 3.05 with phosphoric acid[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
c. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
d. Preparation of Sample Solutions:
-
Accurately weigh a portion of the sample expected to contain about 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
e. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Experimental Workflow Diagram
Thin-Layer Chromatography (TLC) - Densitometry
This TLC-densitometry method offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound.
Quantitative Data Summary
| Parameter | General Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Precision (% RSD) | ≤ 5% |
| Accuracy (% Recovery) | 90 - 110% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Experimental Protocol
a. Instrumentation and Materials:
-
TLC plates pre-coated with silica (B1680970) gel 60 F254
-
TLC developing tank
-
Densitometer/TLC scanner
-
Micropipettes or automatic TLC spotter
-
Butyl acetate (B1210297)
-
Formic acid
-
2-Propanol
-
This compound Reference Standard
b. Chromatographic Conditions:
-
Stationary Phase: TLC plates with silica gel 60 F254
-
Mobile Phase: Butyl acetate : Formic acid : 2-Propanol (specific ratio to be optimized, e.g., 8:1:1, v/v/v)[2]
-
Chamber Saturation: Saturate the developing tank with the mobile phase for at least 30 minutes before plate development.
-
Development Distance: 8 cm
-
Detection: Densitometric scanning in absorbance mode at a wavelength determined by scanning the spot of the reference standard.
c. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound Reference Standard and dissolve in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
Sample Solution: Prepare a sample solution with an expected this compound concentration within the range of the standard solutions.
d. Analysis Procedure:
-
Apply known volumes of the standard and sample solutions as bands onto the TLC plate.
-
Develop the plate in the saturated developing tank until the mobile phase reaches the desired distance.
-
Air-dry the plate.
-
Scan the dried plate using a densitometer at the predetermined wavelength.
-
Record the peak areas of the spots.
-
Construct a calibration curve by plotting the peak area against the amount of this compound in the standard spots.
-
Determine the amount of this compound in the sample spot from the calibration curve.
Experimental Workflow Diagram
References
- 1. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxyquinoline Sulfate: A Versatile Reagent in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis. While traditionally recognized for its potent chelating, antimicrobial, and preservative properties, its utility extends into the realm of synthetic organic chemistry, where it serves as a catalyst, a versatile ligand for transition-metal-catalyzed cross-coupling reactions, and a foundational scaffold for the synthesis of complex molecules with diverse biological activities. The active component, 8-hydroxyquinoline (oxine), is responsible for its reactivity in these synthetic applications. These notes provide an overview of its applications and detailed protocols for its use.
Metal-Free Catalysis: Azide-Alkyne Cycloaddition
8-Hydroxyquinoline has emerged as an efficient organocatalyst for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles via a one-pot azide-alkyne cycloaddition (AAC) reaction.[1][2] This "click chemistry" approach offers a valuable alternative to traditional copper-catalyzed methods, thereby avoiding concerns of metal contamination in the final products, which is particularly crucial in drug development.
Application Highlight: Synthesis of Triazole Derivatives
The 8-hydroxyquinoline-catalyzed AAC reaction is effective for a wide range of aromatic and aliphatic azides, as well as various phenylacetylene (B144264) derivatives. The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer.
| Entry | Azide (B81097) | Alkyne | Product | Yield (%) |
| 1 | Phenyl azide | Phenylacetylene | 1,4-diphenyl-1H-1,2,3-triazole | 95 |
| 2 | Benzyl azide | Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 92 |
| 3 | 4-Methoxyphenyl azide | Phenylacetylene | 1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 90 |
| 4 | Phenyl azide | 4-Ethynyltoluene | 1-phenyl-4-(p-tolyl)-1H-1,2,3-triazole | 93 |
| 5 | Phenyl azide | 2-Ethynylpyridine | 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine | 87 |
Experimental Protocol: General Procedure for 8-Hydroxyquinoline-Catalyzed Azide-Alkyne Cycloaddition[1][2]
-
To a stirred solution of the azide (1.0 mmol) and alkyne (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added 8-hydroxyquinoline (0.1 mmol, 10 mol%).
-
The reaction mixture is heated to 110 °C and stirred for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 1,4-disubstituted-1,2,3-triazole.
Proposed Catalytic Cycle
The proposed mechanism involves 8-hydroxyquinoline acting as a bifunctional catalyst, facilitating both proton abstraction and donation to promote the cycloaddition.
Ligand in Palladium-Catalyzed Cross-Coupling Reactions
The nitrogen and oxygen atoms in 8-hydroxyquinoline provide an excellent bidentate chelation site for transition metals. This property has been exploited in the development of palladium catalysts for various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. 8-Hydroxyquinoline and its derivatives can be used as ligands to stabilize the palladium catalyst, enhancing its activity and stability.
Application Highlight: Suzuki-Miyaura Coupling
Palladium catalysts immobilized on polymers functionalized with 8-hydroxyquinoline have been shown to be highly effective and reusable catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.[3][4] These heterogeneous catalysts offer advantages in terms of easy separation and recycling.
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | Bromobenzene | Phenylboronic acid | Biphenyl | 98 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 95 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 92 |
| 4 | Iodobenzene | 4-Formylphenylboronic acid | 4-Formylbiphenyl | 96 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Using a Polymer-Supported 8-Hydroxyquinoline-Palladium Catalyst[3][4]
-
In a reaction vessel, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined.
-
The polymer-supported 8-hydroxyquinoline-palladium catalyst (e.g., 0.1 mol% Pd) is added.
-
A suitable solvent system (e.g., ethanol (B145695)/water, 1:1, 5 mL) is added.
-
The mixture is stirred at a specified temperature (e.g., 80 °C) for the required time (e.g., 1-4 hours).
-
Reaction progress is monitored by TLC or GC-MS.
-
After completion, the reaction mixture is cooled, and the catalyst is separated by filtration.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Application Highlight: Intramolecular Heck Reaction
8-Hydroxyquinoline derivatives can be utilized as substrates in palladium-catalyzed intramolecular Heck reactions to synthesize complex heterocyclic structures, such as benzoxocinoquinolines.[5]
| Entry | Substrate | Catalyst | Base | Product | Yield (%) |
| 1 | (E)-8-(but-3-enyloxy)-7-iodoquinoline | Pd(OAc)₂/PPh₃ | K₂CO₃ | 6,7-dihydro-12H-benzo[b][1][3]oxazocino[3,2,1-ij]quinoline | 85 |
| 2 | (E)-8-(pent-4-enyloxy)-7-iodoquinoline | Pd(OAc)₂/PPh₃ | K₂CO₃ | 7,8-dihydro-6H,13H-benzo[b]oxecino[3,2,1-ij]quinoline | 82 |
Experimental Protocol: General Procedure for Intramolecular Heck Reaction[5]
-
A mixture of the 8-hydroxyquinoline derivative (1.0 mmol), palladium(II) acetate (B1210297) (0.05 mmol, 5 mol%), and triphenylphosphine (B44618) (0.1 mmol, 10 mol%) is placed in a reaction tube.
-
A base (e.g., potassium carbonate, 2.0 mmol) and a solvent (e.g., DMF, 10 mL) are added.
-
The tube is sealed, and the reaction mixture is heated (e.g., to 120 °C) for a specified time (e.g., 12 hours).
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to yield the cyclized product.
Synthetic Scaffold for Derivative Synthesis
8-Hydroxyquinoline serves as a valuable starting material for the synthesis of a wide array of derivatives with significant biological and pharmacological properties. The phenolic hydroxyl group and the quinoline (B57606) ring system can be readily functionalized through various organic reactions.
Application Highlight: Betti Reaction
The Betti reaction, a multicomponent reaction, can be employed to synthesize 7-substituted 8-hydroxyquinoline derivatives.[6] This reaction involves the condensation of 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine.
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | Benzaldehyde | Aniline | 7-(anilino(phenyl)methyl)quinolin-8-ol | 85-95 |
| 2 | 4-Fluorobenzaldehyde | Aniline | 7-(anilino(4-fluorophenyl)methyl)quinolin-8-ol | 80-90 |
| 3 | Benzaldehyde | Benzylamine | 7-(benzylamino(phenyl)methyl)quinolin-8-ol | 82-92 |
Experimental Protocol: General Procedure for the Betti Reaction[6]
-
A mixture of 8-hydroxyquinoline (1.0 mmol), the aldehyde (1.0 mmol), and the amine (1.0 mmol) is prepared.
-
The reaction can be performed neat or in a minimal amount of solvent (e.g., ethanol).
-
The mixture is stirred at room temperature or with gentle heating for a period of 1 to 24 hours.
-
The solid product that precipitates is collected by filtration.
-
The collected solid is washed with a cold solvent (e.g., ethanol or diethyl ether) to afford the pure product.
References
- 1. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00598A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development Using Oxyquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the salt of 8-hydroxyquinoline (B1678124), is a versatile compound with a range of biological activities, primarily attributed to its ability to chelate metal ions.[1][2][3] This property underlies its well-documented antimicrobial and antiseptic properties.[4] Furthermore, emerging research on 8-hydroxyquinoline and its derivatives suggests potential applications in anticancer therapy due to their influence on various cellular signaling pathways.[1][3]
These application notes provide detailed protocols for the in vitro evaluation of oxyquinoline sulfate's biological activities, including its antimicrobial, antioxidant, and cytotoxic effects. The methodologies are designed to be clear and reproducible for researchers in academic and industrial settings.
Mechanism of Action
The primary mechanism of action of this compound is its function as a potent metal chelator.[1][2] Metal ions, such as iron, copper, and zinc, are essential cofactors for many enzymes involved in microbial metabolism and cellular proliferation. By sequestering these metal ions, oxyquinoline disrupts these vital processes, leading to bacteriostatic or bactericidal effects.[1] In the context of anticancer activity, the chelation of metal ions can interfere with signaling pathways that are often dysregulated in cancer cells, leading to the inhibition of cell growth and induction of apoptosis.[1][2]
Data Presentation
Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Organism | MIC (μg/mL) | Reference |
| 8-Hydroxyquinoline | Escherichia coli | 0.5 mg/disc | [1] |
| 8-Hydroxyquinoline | Clostridium difficile | 0.5 mg/disc | [1] |
| 8-Hydroxyquinoline | Clostridium perfringens | 0.1 mg/disc | [1] |
| 5,7-dichloro-8-hydroxyquinoline | Streptococcus mutans | 0.05% | [1] |
| Clioquinol | Streptococcus mutans | 0.05% | [1] |
Note: Data for this compound is limited; the table presents data for the parent compound and related derivatives to provide a comparative context.
Table 2: In Vitro Cytotoxicity of an 8-Hydroxyquinoline Derivative
| Compound | Cell Line | IC50 (μM) | Exposure Time (h) | Reference |
| Oxyquinoline | A549 (Lung Cancer) | 26.5 | 24 | [5] |
| Oxyquinoline | A549 (Lung Cancer) | 7.2 | 48 | [5] |
| Oxyquinoline | A549 (Lung Cancer) | 5.0 | 72 | [5] |
Note: This data is for the free base, oxyquinoline. IC50 values for this compound may vary.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
This compound
-
Bacterial or fungal strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile DMSO (for stock solution)
Procedure:
-
Prepare Stock Solution: Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of concentrations.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.[7]
In Vitro Cytotoxicity Assessment: MTT Assay for IC50 Determination
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).[8][9][10]
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[11]
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Metal Chelating Activity Assay
This assay determines the ability of this compound to chelate ferrous ions (Fe²⁺).[12]
Materials:
-
This compound
-
Ferrous chloride (FeCl₂) (2 mM)
-
Ferrozine (B1204870) (5 mM)
-
Methanol
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, mix 50 µL of the sample, 150 µL of methanol, and 10 µL of FeCl₂ solution.
-
Initiation of Reaction: Add 20 µL of ferrozine solution to initiate the reaction.
-
Incubation: Shake the mixture and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 562 nm.
-
Calculation: The chelating activity is calculated as the percentage of inhibition of ferrozine-Fe²⁺ complex formation.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Inferred signaling pathways affected by oxyquinoline.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hydroxquinoline sulfate, 134-31-6 [thegoodscentscompany.com]
- 5. cir-safety.org [cir-safety.org]
- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method | MDPI [mdpi.com]
Establishing an In Vivo Research Model for Neuroprotection with Oxyquinoline Sulfate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline (B1678124), is a compound known for its chelating and antimicrobial properties.[1] Its structural similarity to other 8-hydroxyquinolines, such as clioquinol (B1669181) and PBT2, which have been investigated for their neuroprotective effects in models of Alzheimer's and Huntington's disease, suggests that oxyquinoline sulfate may also possess therapeutic potential in neurodegenerative disorders.[2][3] The proposed mechanism of action for this class of compounds involves the modulation of metal ion homeostasis, thereby preventing metal-mediated protein aggregation and reducing oxidative stress, key pathological features in many neurodegenerative diseases.[2]
These application notes provide a comprehensive framework for establishing an in vivo research model to investigate the neuroprotective efficacy of this compound. The protocols are designed for rodent models and are based on existing literature for related compounds, adapted for this compound.
Data Presentation: Quantitative Data Summary
Due to the limited availability of specific in vivo pharmacokinetic and efficacy data for this compound, the following tables include acute toxicity data for this compound and pharmacokinetic and dosing information for the related compound, clioquinol, to serve as a starting point for study design.
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1200 mg/kg | [4][5] |
| Rat | Dermal | >4000 mg/kg | [4][5] |
Table 2: In Vivo Data for the Related Compound Clioquinol (for reference)
| Parameter | Species | Model | Route | Dose | Key Findings | Reference |
| Efficacy | Transgenic Mice (AD model) | Alzheimer's Disease | Oral | Not specified | 49% decrease in brain Aβ deposition | [2] |
| Efficacy | Transgenic Mice (TgCRND8) | Alzheimer's Disease | Chronic Oral | Not specified | Reversal of working memory impairments, reduction of Aβ plaque burden | [6] |
| Pharmacokinetics | Rats, Mice | N/A | Intraperitoneal | Not specified | Rapid absorption, first-pass metabolism to glucuronide and sulfate conjugates, ~12% bioavailability | [2] |
Proposed Signaling Pathway for Neuroprotection
The neuroprotective effects of 8-hydroxyquinolines are hypothesized to be mediated through their ability to chelate excess metal ions, such as copper and zinc, which are implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of reactive oxygen species (ROS) in neurodegenerative diseases.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocols
The following protocols are designed to establish an in vivo model for evaluating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease.
Experimental Workflow
Caption: Overall experimental workflow for in vivo evaluation.
Protocol 1: Acute Toxicity and Dose-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to establish a safe and effective dose range of this compound for chronic administration.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Male and female C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose levels. Doses can be selected based on the oral LD50 in rats (1200 mg/kg), starting with doses significantly lower than this value (e.g., 10, 30, 100 mg/kg).
-
Dose Administration: Administer a single oral gavage of this compound to groups of mice (n=3-5 per group). Include a vehicle control group.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and body weight) at regular intervals for at least 72 hours post-dosing.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
-
Dose Selection for Efficacy Studies: Based on the MTD, select at least three dose levels (low, medium, and high) for the chronic efficacy study.
Protocol 2: Chronic Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To evaluate the long-term therapeutic efficacy of this compound in a relevant animal model of neurodegeneration.
Animal Model:
-
TgCRND8 mice, which overexpress a mutant form of human amyloid precursor protein and develop amyloid plaques and cognitive deficits. Age-matched wild-type littermates should be used as controls.
Materials:
-
This compound
-
Vehicle
-
TgCRND8 mice and wild-type controls (e.g., 3-4 months of age at the start of treatment)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
Procedure:
-
Group Allocation: Randomly assign TgCRND8 mice to treatment groups (n=10-15 per group):
-
Vehicle control
-
Low-dose this compound
-
Medium-dose this compound
-
High-dose this compound
-
A wild-type control group receiving the vehicle should also be included.
-
-
Chronic Administration: Administer this compound or vehicle daily via oral gavage for a period of 3-6 months.
-
Monitoring: Monitor animal health and body weight weekly.
-
Behavioral Testing: In the final month of treatment, conduct a battery of behavioral tests to assess cognitive function.
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term working memory.
-
-
Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue. One hemisphere can be fixed for histopathology, and the other can be snap-frozen for biochemical analysis.
Protocol 3: Post-Mortem Analysis
Objective: To assess the pathological and biochemical changes in the brain following chronic treatment with this compound.
Biochemical Analysis:
-
Brain Homogenization: Homogenize the frozen brain tissue in appropriate buffers.
-
ELISA for Aβ Levels: Use enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of soluble and insoluble Aβ40 and Aβ42 in the brain homogenates.
-
Oxidative Stress Markers: Measure markers of oxidative stress, such as malondialdehyde (MDA) levels or the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).
Histopathological Analysis:
-
Immunohistochemistry: Use fixed brain sections to perform immunohistochemical staining for:
-
Aβ plaques (using antibodies such as 4G8 or 6E10).
-
Astrogliosis (using an antibody against GFAP).
-
Microgliosis (using an antibody against Iba1).
-
-
Image Analysis: Quantify the plaque burden and the extent of gliosis using image analysis software.
Conclusion
The provided application notes and protocols offer a structured approach to establishing an in vivo research model for investigating the neuroprotective potential of this compound. While data from related 8-hydroxyquinoline compounds provide a strong rationale for this investigation, it is crucial to perform initial dose-finding and toxicity studies specifically for this compound to ensure the safety and validity of the efficacy studies. The successful implementation of these protocols will contribute to a better understanding of the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prana announces results of Reach2HD trial of PBT2 for Huntington's disease – HDBuzz [en.hdbuzz.net]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Molecules with 8-Hydroxyquinoline Derivatives
Introduction
Direct labeling of molecules with oxyquinoline sulfate (B86663) is not a standard bioconjugation technique, as the sulfate group in this salt is not suitably reactive for forming stable covalent bonds with biomolecules. However, the core structure, 8-hydroxyquinoline (B1678124) (8-HQ), possesses intrinsic fluorescence that makes it a viable candidate for a fluorescent label.[1] The parent compound, 8-hydroxyquinoline, is weakly fluorescent due to a phenomenon known as excited-state intramolecular proton transfer (ESIPT).[2] Upon chelation with metal ions, the fluorescence of 8-HQ derivatives can be significantly enhanced, a property that has been harnessed for the development of fluorescent sensors for ions like Mg²⁺ and Zn²⁺.[2][3][4]
To utilize 8-hydroxyquinoline as a molecular label, it must first be chemically modified to incorporate a reactive functional group that can form a covalent bond with the target molecule. This process involves the synthesis of an 8-HQ derivative containing a linker arm and a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester for targeting primary amines or a maleimide (B117702) for targeting thiols.
These application notes provide a generalized workflow and detailed protocols for the synthesis of an amine-reactive 8-hydroxyquinoline derivative and its subsequent conjugation to a protein, a common class of molecules for labeling in research and drug development.
Fluorescent Properties of 8-Hydroxyquinoline and Derivatives
The fluorescent properties of 8-hydroxyquinoline and its derivatives are critical for their application as labels. The table below summarizes key spectral characteristics found in the literature. It is important to note that these properties can be highly sensitive to the local environment, including solvent polarity and the presence of metal ions.[5]
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions | Reference |
| 8-Hydroxyquinoline (8-HQ) | ~290 nm | 330-410 nm | Various organic solvents | |
| 8-HQ Derivative 1 (for Zn²⁺ sensing) | 317 nm | ~400 nm (Zn²⁺ complex) | Not specified | [4] |
| 8-HQ Derivative 2 (for Zn²⁺ sensing) | 316 nm | ~393 nm (Zn²⁺ complex) | Not specified | [4] |
| 8-HQ Derivative 3 (for Zn²⁺ sensing) | 318 nm | ~397 nm (Zn²⁺ complex) | Not specified | [4] |
| Diaza-18-crown-6 HQ Derivatives | ~360 nm | 360-520 nm | DPBS | [6] |
| 8-Hydroxyquinoline-5-sulfonic acid-metal chelates | Not specified | Varies with metal ion | Aqueous, pH 5-8 | [5] |
Experimental Protocols
Overall Workflow for Labeling with 8-Hydroxyquinoline Derivatives
The general strategy for labeling a molecule with 8-hydroxyquinoline involves a multi-step process, beginning with the synthesis of a reactive 8-HQ derivative.
Protocol 1: Synthesis of an Amine-Reactive 8-Hydroxyquinoline-NHS Ester
This protocol describes a hypothetical two-step synthesis to create an 8-hydroxyquinoline derivative with a carboxyl group, which is then activated to an NHS ester, making it reactive towards primary amines on proteins and other molecules.
Step 1: Synthesis of 8-(4-carboxybutoxy)quinoline
This step introduces a linker arm with a terminal carboxylic acid to the 8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Ethyl 5-bromovalerate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation:
-
To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 5-bromovalerate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate ester.
-
-
Hydrolysis:
-
Dissolve the crude intermediate ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 8-(4-carboxybutoxy)quinoline. Purify by column chromatography if necessary.
-
Step 2: Activation to 8-(4-carboxybutoxy)quinoline-NHS ester
This step converts the carboxylic acid into an amine-reactive NHS ester.
Materials:
-
8-(4-carboxybutoxy)quinoline
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 8-(4-carboxybutoxy)quinoline (1.0 eq) and NHS (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 8-HQ-linker-NHS ester.
-
The product can be purified by flash chromatography. Store the final product under desiccated and inert conditions.
Protocol 2: Labeling of a Protein with 8-HQ-linker-NHS Ester
This protocol outlines the general procedure for conjugating the synthesized amine-reactive 8-hydroxyquinoline derivative to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
8-HQ-linker-NHS ester, dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassettes)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
-
-
Label Preparation:
-
Prepare a stock solution of the 8-HQ-linker-NHS ester (e.g., 10 mg/mL) in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the volume of the label stock solution needed to achieve the desired molar excess of label to protein (typically a 10-20 fold molar excess is a good starting point).
-
Add the calculated volume of the 8-HQ-linker-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching:
-
Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will react with any excess NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.
-
Alternatively, purify the labeled protein by dialysis against a large volume of the storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the 8-HQ derivative.
-
The DOL can be calculated using the following formula: DOL = (A_label × ε_protein) / [(A_280 - CF × A_label) × ε_label] where A_label and A_280 are the absorbances at the respective maxima, ε are the molar extinction coefficients, and CF is a correction factor for the label's absorbance at 280 nm.
-
Confirm the functionality of the labeled protein using an appropriate activity assay.
-
Disclaimer: These protocols are provided as a general guide. The optimal reaction conditions, including stoichiometry, pH, and incubation time, may need to be determined empirically for each specific molecule and application. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), and its derivatives such as clioquinol (B1669181) and PBT2, are powerful tools in the investigation of metal-related diseases, particularly neurodegenerative disorders like Alzheimer's and Huntington's disease. These compounds function as metal-protein attenuating compounds (MPACs), which can chelate and redistribute dysregulated metal ions, primarily copper and zinc. This action interferes with the metal-mediated aggregation of pathogenic proteins, such as amyloid-beta (Aβ) and mutant huntingtin (mHtt), thereby mitigating their neurotoxic effects. These application notes provide an overview of the mechanisms, key experimental protocols, and relevant data for utilizing oxyquinoline sulfate and its derivatives in a research setting.
Mechanism of Action
The primary mechanism of oxyquinoline derivatives in the context of neurodegenerative diseases revolves around their ability to act as ionophores, transporting metal ions across cellular membranes and modulating intracellular metal concentrations. In diseases like Alzheimer's, an excess of copper and zinc has been shown to promote the aggregation of Aβ peptides into toxic oligomers and plaques. Oxyquinoline compounds can chelate these excess metal ions, preventing their interaction with Aβ and promoting the dissolution of existing aggregates.[1] Furthermore, this metal chelation can reduce the production of reactive oxygen species (ROS) catalyzed by these metals, thus alleviating oxidative stress, a key pathological feature in many neurodegenerative diseases.
Data Presentation
Preclinical Efficacy of Oxyquinoline Derivatives
The following table summarizes key findings from preclinical studies using oxyquinoline derivatives in animal models of neurodegenerative diseases.
| Compound | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| PBT2 | R6/2 Mouse Model of Huntington's Disease | Motor Function, Survival, Brain Atrophy, Body Weight | - Improved coordination of movements.- Prolonged survival by approximately 26%.- Significantly rescued brain shrinkage.- Helped maintain body weight. | [2] |
| Clioquinol | TgCRND8 Mouse Model of Alzheimer's Disease | Working Memory, Amyloid-beta Plaque Burden, Astrogliosis | - Reversed working memory impairments.- Significantly reduced Aβ plaque burden in the cortex and hippocampus.- Attenuated astrogliosis. | [3] |
In Vitro Inhibition of Amyloid-Beta Aggregation
This table presents the in vitro efficacy of oxyquinoline derivatives in inhibiting the formation of Aβ oligomers.
| Compound | Assay | Target | IC50 Value | Reference |
| Clioquinol | Biotinylated Aβ(1-42) Oligomer Assembly Assay | Aβ(1-42) Oligomer Formation | < 10 µM | [4][5] |
| 8-Hydroxyquinoline Derivatives | Biotinylated Aβ(1-42) Oligomer Assembly Assay | Aβ(1-42) Oligomer Formation | < 10 µM | [4] |
Clinical Trial Data for PBT2 in Huntington's Disease
The following table summarizes key outcomes from the Reach2HD Phase 2 clinical trial of PBT2 in patients with Huntington's disease.
| Parameter | PBT2 Dose | Outcome | p-value | Reference |
| Safety and Tolerability | 100 mg/day & 250 mg/day | Generally safe and well-tolerated. | - | [6] |
| Cognition (Trail Making Test Part B) | 250 mg/day | Improved score between baseline and 26 weeks. | 0.042 | [6] |
Signaling Pathways
Oxyquinoline derivatives exert their neuroprotective effects through the modulation of several key signaling pathways.
Experimental Protocols
In Vitro Inhibition of Amyloid-Beta Aggregation (Thioflavin T Assay)
This protocol is designed to assess the efficacy of this compound or its derivatives in inhibiting the fibrillization of Aβ peptides.
Materials:
-
Amyloid-beta (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate (B84403) buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
This compound (or derivative) stock solution in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter through a 0.2 µm syringe filter. Store in the dark.[7]
-
Prepare ThT Working Solution: On the day of the assay, dilute the ThT stock solution 1:50 in phosphate buffer.[7]
-
Prepare Aβ(1-42) Solution: Dissolve lyophilized Aβ(1-42) in 10 mM NaOH to a concentration of 0.5 mg/mL to create a stock solution.[8] Dilute this stock in phosphate buffer to a final working concentration of 20 µM.
-
Assay Setup:
-
Test Wells: Add 50 µL of 20 µM Aβ(1-42), 25 µL of the oxyquinoline compound dilution, and 25 µL of 20 µM ThT solution.
-
Positive Control (Aβ aggregation): Add 50 µL of 20 µM Aβ(1-42), 25 µL of PBS (with the same final DMSO concentration as the test wells), and 25 µL of 20 µM ThT solution.[9]
-
Negative Control (No Aβ): Add 50 µL of PBS, 25 µL of PBS (with DMSO), and 25 µL of 20 µM ThT solution.[9]
-
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking. Measure fluorescence intensity (excitation ~440-450 nm, emission ~480-490 nm) at regular intervals for up to 48 hours.[7][9]
Data Analysis: Plot fluorescence intensity versus time to generate aggregation curves. The inhibitory effect of the oxyquinoline compound can be quantified by comparing the lag time and the maximum fluorescence intensity of the test wells to the positive control.
Assessment of Neuroprotection using MTT Assay
This protocol assesses the ability of this compound to protect neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) from neurotoxic insults.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., pre-aggregated Aβ(1-42) or H₂O₂)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.[10]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Introduce the neurotoxic agent (e.g., 10 µM pre-aggregated Aβ(1-42)) to the wells.
-
Include control wells (cells only, cells + neurotoxin, cells + this compound only).
-
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the untreated control. A higher absorbance value corresponds to higher cell viability.
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression or phosphorylation status of proteins in signaling pathways (e.g., PI3K/Akt, calpain) following treatment with this compound.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-calpain, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]
-
SDS-PAGE: Denature protein samples by boiling in sample buffer. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis: Quantify band intensity using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
Conclusion
This compound and its derivatives are valuable chemical tools for investigating the role of metal dyshomeostasis in neurodegenerative and other diseases. Their ability to modulate metal-protein interactions and downstream signaling pathways provides a multifaceted approach to studying disease mechanisms and evaluating potential therapeutic strategies. The protocols and data presented here offer a foundational guide for researchers to effectively utilize these compounds in their studies. As with any experimental system, optimization of the provided protocols for specific cell lines, animal models, and research questions is recommended.
References
- 1. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prana Biotech publishes Huntington's disease animal model data for PBT2 – HDBuzz [en.hdbuzz.net]
- 3. Clioquinol decreases amyloid-beta burden and reduces working memory impairment in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Thioflavin T spectroscopic assay [assay-protocol.com]
- 8. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay [protocols.io]
- 11. origene.com [origene.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for High-Throughput Screening with Oxyquinoline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the salt of 8-hydroxyquinoline (B1678124), is a versatile compound with known antimicrobial and metal-chelating properties.[1][2] Its ability to interact with metallic ions has led to its investigation as an inhibitor of metalloenzymes, making it a compound of interest in high-throughput screening (HTS) campaigns for drug discovery. Notably, the 8-hydroxyquinoline scaffold has been identified as a potent inhibitor of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases, which are implicated in various diseases, including cancer.[3][4]
These application notes provide detailed protocols for utilizing oxyquinoline sulfate in HTS assays targeting histone demethylases, as well as in screens for metal chelation and antimicrobial activity. The provided methodologies, data, and visualizations are intended to guide researchers in the effective application of this compound in a high-throughput context.
Data Presentation: Inhibitory Activity of 8-Hydroxyquinoline Derivatives
Table 1: IC50 Values of 8-Hydroxyquinoline and Derivatives against JMJD2E in a Fluorescence-Based HTS Assay [4]
| Compound | qHTS IC50 (µM) |
| 8-Hydroxyquinoline | > 46.5 |
| 5-Chloro-8-hydroxyquinoline | 1.8 |
| 5-Nitro-8-hydroxyquinoline | 2.5 |
| 5-Formyl-8-hydroxyquinoline | 3.7 |
| 5-Carboxy-8-hydroxyquinoline | 0.2 |
| 8-Hydroxyquinoline-5-sulfonic acid | 13.1 |
Note: The IC50 values were determined from a fluorescence-based assay monitoring formaldehyde (B43269) production from a demethylation reaction. The data for additional derivatives can be found in the source publication.[4]
Table 2: Comparative IC50 Values of 5-Carboxy-8-hydroxyquinoline (IOX1) and Other Inhibitors Against a Panel of 2-Oxoglutarate Oxygenases [5]
| Compound | KDM4E (JMJD2E) IC50 (µM) | KDM4A (JMJD2A) IC50 (µM) | PHD2 IC50 (µM) | FIH IC50 (µM) |
| 5-Carboxy-8-hydroxyquinoline (IOX1) | 0.2 | 0.3 | > 250 | 7.6 |
| N-Oxalylglycine (NOG) | 2.5 | 3.2 | 0.08 | 0.25 |
| 2,4-Pyridinedicarboxylic acid (2,4-PDCA) | 0.02 | 0.02 | 1.3 | 1.0 |
Note: This table highlights the relative potency and selectivity of 5-carboxy-8-hydroxyquinoline.
Experimental Protocols
High-Throughput Screening for JMJD2E Histone Demethylase Inhibition
This protocol is adapted from a quantitative high-throughput screening assay used to identify 8-hydroxyquinoline-based inhibitors of JMJD2E.[4]
Objective: To identify and characterize inhibitors of the histone demethylase JMJD2E in a 1536-well plate format.
Assay Principle: The assay measures the production of formaldehyde, a byproduct of the demethylation reaction catalyzed by JMJD2E. Formaldehyde is subsequently converted to formate (B1220265) by formaldehyde dehydrogenase (FDH), which is coupled to the reduction of NAD+ to the fluorescent product NADH. The increase in fluorescence is proportional to the enzyme activity.
Materials:
-
Recombinant human JMJD2E
-
Biotinylated histone H3K9me3 peptide substrate
-
2-Oxoglutarate (2-OG)
-
Ascorbic acid
-
Ammonium (B1175870) iron(II) sulfate
-
Formaldehyde dehydrogenase (FDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
-
1536-well black, solid-bottom assay plates
-
Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of this compound (or other test compounds) from a stock solution in DMSO to the 1536-well assay plates to create a concentration gradient (e.g., 7-point titration).
-
Enzyme and Substrate Preparation: Prepare a solution of JMJD2E, 2-OG, ascorbic acid, and ammonium iron(II) sulfate in assay buffer. In a separate solution, prepare the H3K9me3 peptide substrate, FDH, and NAD+ in assay buffer.
-
Dispensing Reagents:
-
Dispense the enzyme-containing solution to all wells of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
-
Initiating the Reaction: Dispense the substrate-containing solution to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader and measure the NADH fluorescence signal every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Normalize the data using positive controls (no inhibitor) and negative controls (no enzyme).
-
Plot the normalized reaction rates against the log of the compound concentration to generate dose-response curves and calculate IC50 values.
-
High-Throughput Screening for Metal Chelation (Ferrous Iron)
This protocol is a general method for assessing the ferrous iron (Fe2+) chelating ability of compounds in a 96-well format, which can be adapted for this compound.[6][7]
Objective: To determine the Fe2+ chelating activity of this compound.
Assay Principle: Ferrozine (B1204870) forms a stable, magenta-colored complex with Fe2+ that absorbs strongly at 562 nm. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe2+ complex is disrupted, leading to a decrease in absorbance.
Materials:
-
This compound (or other test compounds) dissolved in an appropriate solvent (e.g., water or DMSO)
-
Ferrous sulfate (FeSO4) solution
-
Ferrozine solution
-
Assay Buffer (e.g., HEPES or acetate (B1210297) buffer, pH 7.4)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 562 nm
-
EDTA as a positive control
Protocol:
-
Compound Plating: Add serial dilutions of this compound to the wells of a 96-well plate. Include a vehicle control (solvent only) and a positive control (EDTA).
-
Addition of Ferrous Sulfate: Add the FeSO4 solution to all wells.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes to allow for chelation to occur.
-
Initiating the Color Reaction: Add the ferrozine solution to all wells to start the color development.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 562 nm.
-
Data Analysis:
-
Calculate the percentage of Fe2+ chelation using the following formula: Chelating Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the well with the vehicle control, and Abs_sample is the absorbance of the well with the test compound.
-
Plot the chelating activity against the compound concentration to determine the EC50 value.
-
High-Throughput Antimicrobial Susceptibility Testing
This protocol describes a broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain in a 96-well format.[8][9][10][11][12]
Objective: To determine the MIC of this compound against a specific bacterial strain.
Assay Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well clear, U-bottom plates
-
Spectrophotometer or microplate reader for measuring optical density (OD) at 600 nm
-
Known antibiotic as a positive control
-
Sterile saline or PBS
Protocol:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in the growth medium directly in the 96-well plate. Typically, a 2-fold serial dilution is performed across 10 columns.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Determining the MIC:
-
The MIC can be determined by visual inspection as the lowest concentration of the compound that shows no visible turbidity.
-
Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.
-
-
Data Analysis: Record the MIC value for this compound against the tested bacterial strain.
Mandatory Visualizations
Caption: JMJD2E Inhibition by this compound.
Caption: General HTS Experimental Workflow.
References
- 1. hydroxquinoline sulfate, 134-31-6 [thegoodscentscompany.com]
- 2. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. zen-bio.com [zen-bio.com]
- 8. apec.org [apec.org]
- 9. arsp.com.ph [arsp.com.ph]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. woah.org [woah.org]
Application Notes and Protocols: Oxyquinoline Sulfate for Staining and Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of oxyquinoline sulfate (B86663) and its derivatives as fluorescent probes in cellular imaging. The information is targeted towards researchers in cell biology, drug development, and related fields who are interested in utilizing the fluorescence properties of quinoline (B57606) compounds for visualizing intracellular components and processes.
Introduction
Oxyquinoline, also known as 8-hydroxyquinoline (B1678124), and its derivatives are a class of heterocyclic aromatic compounds that exhibit intrinsic fluorescence.[1][2] This property has led to their exploration as molecular probes and chemosensors in biological imaging.[1][2] Their utility is often enhanced by their ability to chelate metal ions, which can significantly modulate their fluorescent properties. One of the key mechanisms underlying their function as "turn-on" fluorescent probes, particularly for zinc (Zn²⁺), is Chelation-Enhanced Fluorescence (CHEF).[3] In the free ligand form, many 8-hydroxyquinoline derivatives have low fluorescence due to a process called Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon chelation with a metal ion, this non-radiative decay pathway is inhibited, leading to a significant increase in fluorescence intensity.[3] This makes them valuable tools for detecting and visualizing intracellular ions and for tracking molecules of interest.[1][4]
Data Presentation
Fluorescence Properties of 8-Hydroxyquinoline Derivatives
The following table summarizes the key fluorescence properties of 8-hydroxyquinoline and some of its derivatives. These values can serve as a starting point for designing imaging experiments. Note that the exact excitation and emission maxima can be influenced by the local environment, including pH and the presence of metal ions.[4]
| Compound/Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Notes |
| RM-581-Fluo (N-dimethyl analog) | 365 | 454 | 89 | Emission peak at pH 4.0.[4] |
| RM-581-Fluo (N-dimethyl analog) | 470 | 505 | 35 | Lower intensity emission at pH 7.3 and 4.0.[4] |
| DDN-O-biothiol product | 260 | 620 | 360 | "Turn-on" probe for biothiols.[5] |
| NIR-TS | ~550 | 836 | 286 | ESIPT fluorescent probe for SO₂ with mitochondrial targeting.[6] |
| AFS1AA in Tris buffer | 397.0 | 485.5 | 88.5 | Experimental fluorescent dye.[7] |
| ADS3 | 425.5 | 560.5 | 135 | Experimental fluorescent dye for live cell staining.[7] |
Key Experimental Parameters
This table provides a summary of the recommended starting parameters for the cell staining protocol outlined below. Optimization may be necessary for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Staining Concentration | 1-10 µM | Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio. |
| Incubation Time | 30-60 minutes | Longer incubation times may be required, but can also lead to higher background. |
| Incubation Temperature | Room Temperature or 37°C | 37°C may facilitate faster uptake but can also affect cell health. |
| Wash Buffer | Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) | Ensure buffer is compatible with live or fixed cells. |
| Fixation (Optional) | 4% Paraformaldehyde (PFA) in PBS | For fixed-cell imaging. |
| Permeabilization (Optional) | 0.1-0.5% Triton X-100 or Saponin in PBS | Required for targeting intracellular structures in fixed cells. |
Experimental Protocols
Protocol 1: Live-Cell Fluorescent Staining
This protocol describes a general method for staining live cells with an 8-hydroxyquinoline-based probe.
Materials:
-
8-hydroxyquinoline sulfate or derivative
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Prepare Stock Solution: Prepare a 1-10 mM stock solution of the 8-hydroxyquinoline probe in DMSO. Store at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration (e.g., 1-10 µM).
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission filters.
Protocol 2: Fixed-Cell Fluorescent Staining
This protocol is for staining fixed cells, which can be useful when co-staining with antibodies for other targets.
Materials:
-
Same as Protocol 1
-
4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)
-
0.1-0.5% Triton X-100 or Saponin in PBS (Permeabilization Buffer)
-
Mounting medium with antifade reagent
Procedure:
-
Cell Preparation: Culture cells on coverslips.
-
Fixation: Wash the cells once with PBS. Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells 2-3 times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with Permeabilization Buffer for 5-10 minutes at room temperature. Wash 2-3 times with PBS.
-
Staining: Prepare the staining solution as in Protocol 1, but dilute the probe in PBS. Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells 3-5 times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Mandatory Visualization
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and responsive turn-on fluorescent probe based on a quinone conjugated alkoxy derivative for biothiols and a cellular imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Formulating Oxyquinoline Sulfate for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), the sulfate salt of 8-hydroxyquinoline, is a versatile compound with a long history of use as an antiseptic and antimicrobial agent.[1][2] Its primary mechanism of action is attributed to its ability to chelate metal ions, which are essential for the metabolic processes of many microorganisms.[1][3] This property also gives it potential for broader applications in biomedical research, including cancer and neurodegenerative diseases, where metal homeostasis is often dysregulated.[4]
These application notes provide detailed protocols for the formulation of oxyquinoline sulfate for various experimental settings, including in vitro cell culture and in vivo animal studies. The information is intended to guide researchers in preparing stable and effective formulations for their specific research needs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for proper formulation.
| Property | Value | References |
| Chemical Formula | (C₉H₇NO)₂·H₂SO₄ | [5] |
| Molecular Weight | 388.39 g/mol | [5] |
| Appearance | Pale yellow to yellow crystalline powder | [1][6] |
| Solubility | Highly soluble in water. Slightly soluble in ethanol (B145695) and glycerol. Insoluble in ether. Soluble in DMSO. | [6] |
| Stability | Stable under recommended storage conditions. Sensitive to light. | [5] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Use
This protocol details the preparation of a concentrated stock solution of this compound, typically in dimethyl sulfoxide (B87167) (DMSO), for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile-filtered pipette tips
Procedure:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution if necessary.
-
-
Sterilization: As DMSO at high concentrations is self-sterilizing, filtration of the stock solution is generally not required if prepared under aseptic conditions.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to several months) or at -80°C for long-term storage.
-
Note on Working Solutions:
-
To prepare working solutions, thaw an aliquot of the DMSO stock solution and dilute it to the final desired concentration in a sterile physiological buffer or cell culture medium.
-
It is critical to ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells being studied. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Protocol 2: Formulation for In Vivo Oral Administration in Mice
This protocol provides a general guideline for preparing this compound for oral gavage in mice. The choice of vehicle may depend on the specific experimental requirements and the desired absorption kinetics.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose (B213188) (CMC) in water, or corn oil)
-
Homogenizer or sonicator
-
Sterile tubes
-
Oral gavage needles
Procedure:
-
Vehicle Selection: Based on the desired properties of the formulation, select an appropriate vehicle. For water-soluble compounds like this compound, sterile water or 0.5% CMC can be suitable.
-
Preparation:
-
Weigh the required amount of this compound.
-
In a sterile tube, add the powder to the chosen vehicle to achieve the desired final concentration for dosing.
-
If preparing a suspension (e.g., in 0.5% CMC), mix thoroughly using a vortex and then homogenize or sonicate to ensure a uniform particle size.
-
-
Administration:
-
Administer the formulation to mice using an appropriate-sized oral gavage needle. The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).
-
Ensure the formulation is well-suspended immediately before each administration.
-
Alternative Oral Administration Method (Voluntary):
For chronic studies, to minimize stress associated with gavage, this compound can be incorporated into a palatable jelly.
-
Jelly Preparation: Prepare a gelatin-based jelly containing a sweetener (e.g., sucralose).
-
Drug Incorporation: Dissolve or suspend the calculated dose of this compound in the liquid jelly mixture before it sets.
-
Dosing: Provide a pre-weighed amount of the drug-containing jelly to the mice. This method requires a period of training for the mice to voluntarily consume the jelly.
Protocol 3: Antimicrobial Susceptibility Testing
The antimicrobial properties of this compound can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
This compound stock solution
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or microplate reader
Procedure (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as per established guidelines (e.g., CLSI).
-
Serial Dilutions:
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to cover a range of concentrations.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
-
Inoculation: Add the standardized inoculum to each well (except the negative control).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is its ability to chelate divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺). These metal ions are essential cofactors for many enzymes involved in crucial cellular processes. By sequestering these ions, this compound can disrupt these pathways.
While direct evidence for this compound's modulation of specific signaling pathways is still emerging, the known roles of metal ions in cellular signaling and the effects of other quinoline (B57606) derivatives suggest potential interactions with key pathways like MAPK and NF-κB.
References
- 1. pillintrip.com [pillintrip.com]
- 2. Oxyquinoline - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Final amended report on the safety assessment of oxyquinoline and this compound as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
Troubleshooting & Optimization
How to resolve oxyquinoline sulfate solubility issues
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of oxyquinoline sulfate (B86663).
I. Frequently Asked Questions (FAQs)
Q1: What is the general solubility of oxyquinoline sulfate in common laboratory solvents?
A1: this compound is known to be very soluble in water.[1][2][3][4][5][6] It is sparingly soluble in ethanol (B145695) and practically insoluble in ether and chloroform.[1]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is pH-dependent. It is an acidic salt, and its solutions in water typically have a pH of less than 7.0.[5][6] The parent compound, 8-hydroxyquinoline (B1678124), shows increased solubility in acidic conditions due to the protonation of the hydroxyl group.[7] Therefore, maintaining an acidic to neutral pH is generally recommended for optimal dissolution in aqueous solutions.
Q3: Are there any visual cues to be aware of when dissolving this compound?
A3: this compound typically appears as a pale yellow to yellow crystalline powder.[1] Upon dissolution in water, it should form a clear, pale yellow solution. The presence of undissolved particles may indicate that the solubility limit has been exceeded or that other factors are hindering dissolution.
Q4: Can I use co-solvents to prepare stock solutions of this compound for cell-based assays?
A4: Yes, for cell culture applications where high concentrations are needed, preparing a concentrated stock solution in a suitable organic solvent is a common practice. While this compound itself has high aqueous solubility, its parent compound, 8-hydroxyquinoline, is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in-vitro studies.[8] When using a co-solvent like DMSO, it is crucial to ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
II. Troubleshooting Guides
Issue: Precipitate forms in my aqueous solution of this compound upon standing.
-
Possible Cause 1: Supersaturation. The initial concentration may be above the equilibrium solubility at the storage temperature.
-
Solution: Gently warm the solution while stirring to redissolve the precipitate. For future preparations, consider preparing a slightly more dilute solution.
-
-
Possible Cause 2: pH shift. A change in the pH of the solution, perhaps due to the absorption of atmospheric CO2, could decrease solubility.
-
Solution: Use a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) to maintain a stable pH.
-
-
Possible Cause 3: Temperature fluctuation. A decrease in temperature can lead to a reduction in solubility.
-
Solution: Store the solution at a constant temperature. If refrigerated, allow the solution to come to room temperature and ensure all precipitate has redissolved before use.
-
Issue: The this compound powder is not dissolving completely in water.
-
Possible Cause 1: Concentration exceeds solubility limit. You may be attempting to prepare a solution with a concentration higher than its aqueous solubility.
-
Solution: Refer to the quantitative data table below. Increase the volume of the solvent to achieve the desired concentration within the solubility limits.
-
-
Possible Cause 2: Insufficient agitation or time. The dissolution process may be slow.
-
Solution: Use a magnetic stirrer to provide consistent agitation. Allow sufficient time for the compound to dissolve completely. Gentle heating (e.g., to 37°C) can also aid dissolution.
-
-
Possible Cause 3: Purity of the compound. Impurities in lower-grade this compound can affect its solubility.
-
Solution: Ensure you are using a high-purity, reagent-grade compound.
-
III. Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature | Notes |
| Water | ≥ 100 g/L | 19 °C | Very soluble.[4][6] |
| Water | ≥ 100 mg/mL (equivalent to ≥ 100 g/L) | ~20 °C (66 °F) | [5] |
| Ethanol | Sparingly soluble | Not Specified | [1] |
| Glycerol | 1 g / 100 g (equivalent to 10 g/L) | Not Specified | [1] |
| Ether | Practically insoluble | Not Specified | [1] |
| Chloroform | Practically insoluble | Not Specified | [1] |
| DMSO | Slightly soluble | Not Specified | [4] |
| Methanol | Slightly soluble | Not Specified | [4] |
IV. Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: In a clean glass beaker or flask, add a portion of the total required volume of deionized water or a suitable buffer (e.g., PBS pH 7.4).
-
Dissolution: Place a magnetic stir bar in the beaker and begin stirring. Gradually add the weighed this compound powder to the vortex of the stirring solvent.
-
Volume Adjustment: Once the powder is dispersed, add the remaining solvent to reach the final desired volume.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, gently warm the solution on a hot plate with stirring. Do not exceed 40-50°C to prevent potential degradation.
-
pH Measurement and Adjustment (Optional): Measure the pH of the solution. If necessary, adjust the pH with dilute acid (e.g., HCl) to maintain a slightly acidic to neutral pH.
-
Sterilization (for cell culture): If the solution is intended for cell culture, sterile-filter it through a 0.22 µm syringe filter.
Protocol 2: Preparation of this compound Standard Solution for HPLC Analysis
This protocol is adapted from a method for the determination of 8-hydrthis compound.[9]
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of the HPLC mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer) to the flask.
-
Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Allow the solution to return to room temperature, then add the mobile phase to the 10 mL mark. Mix thoroughly.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentrations.
V. Signaling Pathway Diagrams
The biological effects of this compound are often attributed to its active component, 8-hydroxyquinoline. While direct studies on the signaling pathways affected by this compound are limited, research on 8-hydroxyquinoline and other quinoline (B57606) derivatives suggests potential interactions with key cellular signaling cascades such as NF-κB and MAPK.
Caption: Potential inhibition of the NF-κB signaling pathway by 8-hydroxyquinoline.
Caption: Potential modulation of the MAPK signaling cascade by quinoline derivatives.
References
- 1. 8-hydrthis compound [chemister.ru]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ams.usda.gov [ams.usda.gov]
- 4. 8-Hydrthis compound | 134-31-6 [m.chemicalbook.com]
- 5. 8-HYDRthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 8-Hydrthis compound | 134-31-6 [amp.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Working Concentration of Oxyquinoline Sulfate
Welcome to the technical support center for oxyquinoline sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of oxyquinoline sulfate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The primary mechanism of action of this compound is attributed to its active component, 8-hydroxyquinoline, which acts as a potent metal chelator.[1] By binding to essential metal ions such as iron, copper, and zinc, it can disrupt metal-dependent enzymatic processes that are vital for the growth and respiration of microbial and fungal cells.[1]
Q2: What is a typical starting concentration for in vitro experiments?
A2: A typical starting concentration for in vitro experiments depends on the target organism or cell type. For antibacterial and antifungal assays, a common starting point for determining the Minimum Inhibitory Concentration (MIC) is to test a range of concentrations, often from 0.016 µg/mL to 1024 µg/mL, using serial dilutions.[2][3] For cytotoxicity studies on cancer cell lines, initial screening concentrations might range from 1 µM to 100 µM.
Q3: Is this compound soluble in aqueous solutions?
A3: Yes, this compound is highly soluble in water.[4][5] It is also freely soluble in methanol (B129727) and slightly soluble in ethanol.[5]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve the this compound powder in sterile distilled water or a suitable buffer such as Phosphate-Buffered Saline (PBS). Due to its high water solubility, gentle mixing should be sufficient. For cell culture experiments, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to the culture medium.
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored in a dry, dark place at room temperature.[6] Stock solutions should be stored at 2-8°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years).[6] It is important to protect the compound from light, as it can darken upon exposure.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no bioactivity | Degradation of the compound: this compound can degrade with prolonged exposure to light or high temperatures.[7][8][9] | Prepare a fresh stock solution from the powder. Ensure that both the powder and stock solutions are stored protected from light. A darkening or change in the yellow color of the powder or solution may indicate degradation.[4] |
| Incorrect concentration: Errors in calculation or dilution can lead to a working concentration that is too low. | Double-check all calculations and ensure accurate pipetting. It is advisable to perform a serial dilution series to test a range of concentrations. | |
| High cytotoxicity in cell-based assays | Concentration is too high: this compound can be cytotoxic at higher concentrations. | Perform a dose-response experiment to determine the optimal concentration that balances bioactivity with minimal cytotoxicity. Refer to the IC50 values in the data tables below as a guide. |
| Precipitation in media or buffer | Interaction with media components: Although highly soluble in water, interactions with components in complex media at very high concentrations could potentially lead to precipitation. | Ensure the stock solution is fully dissolved before adding it to the media. If precipitation occurs, try preparing a fresh stock solution and adding it to the media slowly while vortexing. Consider using a different, less complex buffer for initial experiments if possible. |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results. | Standardize all experimental parameters. Use the same batch of reagents and media for a set of comparative experiments. Always include positive and negative controls. |
| Interference with colorimetric assays (e.g., MTT, XTT) | Intrinsic color of the compound: this compound is a yellow powder, and its solutions can have a yellow hue, which can interfere with absorbance readings in colorimetric assays.[4] | Include a "compound only" control (without cells) at each concentration to measure the background absorbance. Subtract the background absorbance from the absorbance of the wells with cells. |
| Interference with assay chemistry: As a metal chelator, this compound could potentially interfere with the enzymatic reactions of assays that rely on metal cofactors. The MTT assay relies on mitochondrial reductases, and while direct interference is not widely reported, it is a possibility.[10][11] | If interference is suspected, consider using an alternative viability assay that has a different mechanism, such as a CyQUANT direct cell proliferation assay (based on DNA content) or a lactate (B86563) dehydrogenase (LDH) cytotoxicity assay. |
Data Presentation
Table 1: Antifungal and Antibacterial Activity of 8-Hydroxyquinoline and its Derivatives
| Compound | Organism | Activity (µg/mL) | Reference |
| Clioquinol (8-hydroxyquinoline derivative) | Candida spp. | MIC Range: 0.031–2 | [3] |
| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | MIC Range: 1–512 | [3] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | MIC Range: 2–1024 | [3] |
| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (MRSA) | MIC50: 16, MIC90: 32 | [12] |
| PH151 (8-hydroxyquinoline derivative) | Candida spp. and Fusarium spp. | MIC Range: 1.0–16.0 | [13] |
Table 2: Cytotoxicity of 8-Hydroxyquinoline and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 8-Hydroxyquinoline | A549 (Lung Cancer) | 26 (at 24h), 5 (at 48h), 7.2 (at 72h) | [14] |
| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 (Colon Cancer) | 116.4 ± 5.9 | [15] |
| 8-Aminoquinoline Glycoconjugate 17 | MCF-7 (Breast Cancer) | 78.1 ± 9.3 | [15] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used for bacteria and fungi.[2][16]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile distilled water or an appropriate solvent (e.g., DMSO, though water is preferred due to high solubility) at a concentration 100-fold higher than the highest desired final concentration.[6]
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to wells of a 96-well microtiter plate.
-
Add an additional 100 µL of broth to the first column of wells.
-
Add 2 µL of the this compound stock solution to the first column of wells, resulting in a 2-fold dilution of the highest concentration to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column.
-
-
Inoculum Preparation:
-
Bacteria: From an overnight culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Yeast: Prepare a yeast suspension from a 24-hour culture on Sabouraud Dextrose Agar to a 0.5 McFarland standard. Dilute in RPMI 1640 medium to achieve a final inoculum of approximately 0.5-2.5 x 10³ CFU/mL.[2]
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, including a positive control well (inoculum without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and Candida species) for 18-24 hours (bacteria) or 24-48 hours (yeast).
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol is a general method for assessing the effect of this compound on the viability of adherent mammalian cells.[17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at twice the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Mix gently on a plate shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell viability by 50%).
Visualizations
References
- 1. ams.usda.gov [ams.usda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrthis compound | C18H16N2O6S | CID 517000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound USP - PCCA [pccarx.com]
- 6. medkoo.com [medkoo.com]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Hydrthis compound | 134-31-6 [chemicalbook.com]
- 9. This compound Supplier | 134-31-6 | Your Reliable Distributor UPIglobal [upichem.com]
- 10. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 11. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 12. adl.usm.my [adl.usm.my]
- 13. A network-based pharmacological study on the mechanism of action of muscone in breast cancer - Zhao - Translational Cancer Research [tcr.amegroups.org]
- 14. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxyquinoline Sulfate Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of oxyquinoline sulfate (B86663) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of oxyquinoline sulfate in solution?
A1: The stability of this compound in solution is primarily influenced by pH, exposure to light (especially UV radiation), and temperature.[1][2][3] Oxidizing agents can also contribute to its degradation.[4][5]
Q2: What are the optimal storage conditions for an this compound stock solution?
A2: To ensure maximum stability, stock solutions of this compound should be stored in a cool, dark place.[6] The use of amber glass vials or containers wrapped in aluminum foil is recommended to protect the solution from light. For long-term storage, refrigeration (2-8 °C) is advisable. The solution should be kept in a tightly sealed container to prevent solvent evaporation and contamination.
Q3: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?
A3: A rapid decrease in concentration can be attributed to several factors. One common issue is the interaction of this compound with metal ions that may be present in the solution or leached from container components, such as rubber stoppers.[7] Additionally, exposure to ambient light, elevated temperatures, or suboptimal pH can accelerate degradation.[1][2]
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in color, such as the appearance of a yellow or brownish hue, is often an indication of degradation. This can be caused by photolytic or oxidative degradation pathways, leading to the formation of colored degradation products. It is recommended to discard the solution and prepare a fresh one under optimal conditions.
Q5: What are the expected degradation pathways for this compound?
A5: Based on the structure of oxyquinoline, the primary degradation pathways are expected to be hydrolysis of the sulfate group and oxidation or photolytic degradation of the quinoline (B57606) ring.[4][8] Hydrolysis is often catalyzed by acidic or basic conditions.[3] Oxidation can lead to the formation of hydroxylated byproducts, while photolysis can result in more complex rearrangements and cleavage of the ring structure.[2][9]
Troubleshooting Guides
Problem 1: Inconsistent results in assays using this compound solutions.
| Possible Cause | Troubleshooting Step |
| Solution Degradation | Prepare fresh solutions daily and store them protected from light and at a controlled temperature. |
| Interaction with Container | Use high-quality glass containers. If using vials with rubber stoppers, perform a compatibility study to ensure no leaching of metals that can chelate with oxyquinoline.[7] |
| Incorrect pH | Ensure the pH of your solution is controlled and appropriate for your experiment, as pH can significantly affect stability. Aqueous solutions of this compound are acidic (pH < 7.0).[10] |
| Contamination | Use high-purity solvents and reagents for solution preparation. |
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation Products | This is a strong indication of degradation. Refer to the Forced Degradation Protocol (see Experimental Protocols section) to systematically identify the conditions causing degradation. Use a stability-indicating HPLC method to resolve the parent peak from degradation products. |
| Sample Matrix Interference | Analyze a blank matrix sample to rule out interference from excipients or other components in your formulation. |
| Column Bleed or Contamination | Run a blank gradient with just the mobile phase to check for system-related peaks. |
Quantitative Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize expected degradation behaviors based on studies of similar quinoline compounds.
Table 1: pH-Dependent Stability of this compound (Estimated Data)
| pH | Condition | Apparent First-Order Rate Constant (k, hr⁻¹) (Estimated) | Half-life (t½, hours) (Estimated) |
| 2.0 | Acidic Hydrolysis (60°C) | 0.05 | 13.9 |
| 7.0 | Neutral Hydrolysis (60°C) | 0.01 | 69.3 |
| 10.0 | Basic Hydrolysis (60°C) | 0.08 | 8.7 |
Note: This data is illustrative and based on the typical V-shaped pH-rate profile observed for similar compounds, where stability is lowest at acidic and basic pH and highest around neutral pH.[11]
Table 2: Stability of this compound under Various Stress Conditions (Estimated Degradation after 24 hours)
| Stress Condition | Parameters | % Degradation (Estimated) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 15-25% |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 20-30% |
| Oxidation | 3% H₂O₂, Room Temp | 10-20% |
| Thermal | 80°C (in solution) | 5-15% |
| Photolytic | ICH Q1B conditions | 30-50% |
Note: These are estimated values to guide experimental design. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile (B52724) and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0, adjusted with phosphoric acid) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm[7]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for conducting a forced degradation study to identify potential degradation products and pathways.[12]
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 60°C for 48 hours. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 48 hours, protected from light. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place a sample of the stock solution in a clear vial in a thermostatically controlled oven at 80°C for 72 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a sample of the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, analyze both samples by HPLC.
Visualizations
References
- 1. cir-safety.org [cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 12. Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly (Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assays with Oxyquinoline Sulfate
Welcome to the technical support center for assays involving oxyquinoline sulfate (B86663) (8-hydroxyquinoline sulfate). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to background fluorescence and other experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: Why is my assay showing high background fluorescence when using this compound?
A1: High background fluorescence in assays using this compound can stem from several sources:
-
Intrinsic Fluorescence of Unbound Reagent: While 8-hydroxyquinoline (B1678124) and its salts are generally weakly fluorescent on their own, excess unbound this compound can contribute to the background signal.[1]
-
Contamination: The presence of fluorescent impurities in your reagents, solvents, or labware can be a significant source of background noise.[1][2] Trace metal ions in your buffers or water can also chelate with this compound, leading to unintended fluorescence.[3]
-
Sample Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, FAD, collagen) that fluoresce at wavelengths that may overlap with your signal of interest.[4][5][6]
-
Non-Specific Binding: The probe may interact non-specifically with other components in your assay, leading to a false positive signal.[7]
Q2: I'm observing a lower than expected or no fluorescence signal. What could be the cause?
A2: A lack of signal is a common issue and can often be attributed to the following:
-
Sub-optimal pH: The formation of fluorescent metal complexes with this compound is highly dependent on pH, with the optimal range typically between pH 5 and 8.[3]
-
Absence or Low Concentration of Target Analyte: this compound's fluorescence is significantly enhanced upon chelation with metal ions.[1][8][9][10] If the target metal ion is not present or is at a very low concentration, the signal will be weak.
-
Quenching: Other substances in your sample could be quenching the fluorescence of the this compound complex.[4][11] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) or collisional quenching.[4]
-
Incorrect Excitation/Emission Wavelengths: Ensure you are using the appropriate wavelengths for the specific metal-oxyquinoline sulfate complex you are studying, as these can vary.[1]
Q3: Can the solvent I use affect my results?
A3: Yes, the solvent system can have a significant impact on the fluorescence quantum yield. Aprotic solvents, for instance, may lead to higher fluorescence quantum yields for 8-hydroxyquinoline derivatives.[1][12] It is crucial to maintain consistent solvent conditions throughout your experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask your specific signal, leading to reduced assay sensitivity and inaccurate results. Follow these steps to diagnose and mitigate the issue.
Step 1: Identify the Source of the Background
To pinpoint the origin of the high background, a systematic approach involving control experiments is essential.
Experimental Protocol: Background Source Identification
-
Prepare Control Samples:
-
Blank: Assay buffer only.
-
Reagent Blank: Assay buffer + this compound (at the final assay concentration).
-
Sample Blank: Assay buffer + your sample (without this compound).
-
Full Assay (Negative Control): All assay components, but with a sample known to be negative for the analyte.
-
-
Measure Fluorescence: Read the fluorescence of all control samples and your experimental samples on a plate reader or fluorometer using the same settings.
-
Analyze the Results:
-
High signal in Blank: Indicates contamination in the buffer or microplate.
-
High signal in Reagent Blank: Suggests the this compound itself or its solvent is contributing to the background.
-
High signal in Sample Blank: Points to autofluorescence from your sample.
-
High signal only in the full assay: May indicate non-specific binding or an unexpected reaction.
-
Step 2: Mitigate the Identified Background Source
Based on your findings from Step 1, apply the appropriate mitigation strategy.
| Problem Identified | Recommended Solution |
| Contaminated Reagents/Labware | Use high-purity, spectroscopy-grade reagents and solvents.[1] Consider using low-fluorescence plates or glassware.[6] To remove trace metal contaminants, you can add a chelating agent like EDTA to your buffers, but be mindful of its potential to interfere with your assay if your target is a metal ion.[3] |
| High Reagent Blank | Titrate the this compound concentration to find the lowest effective concentration that still provides a robust signal.[1] |
| Sample Autofluorescence | If possible, use a fluorophore with excitation and emission wavelengths in the far-red spectrum to minimize interference from cellular autofluorescence, which is often more pronounced at shorter wavelengths.[5][13] Alternatively, employ background subtraction using the "Sample Blank" control.[6] |
| Non-Specific Binding | Optimize blocking steps and washing procedures to remove unbound reagents.[7] Adjusting the ionic strength of the buffer can sometimes reduce non-specific interactions. |
Data Presentation: Fluorescence of Metal-Oxyquinoline Sulfate Complexes
The fluorescence of this compound is highly dependent on the specific metal ion it chelates. The following table summarizes the fluorescence properties of various metal-HQS (8-hydroxyquinoline-5-sulfonic acid, a close analog) complexes.
| Metal Ion Group | Fluorescent Chelates | Non-Fluorescent Chelates | Optimal pH Range | Notes |
| Group IIB | Cd, Zn[3] | Hg[3] | ~5-8 | Cadmium forms a particularly strong fluorescent complex.[3] |
| Group IIIB | Sc, Y, La[3] | ~5-6 | Fluorescence increases down the group.[3] | |
| Group IVB | Ti(IV), Zr, Hf[3] | Ti(III)[3] | ~5-8 | |
| Other Metals | Mg, Be, Tl(I), Sn(IV)[3] | Group IB metals, Tl(III), Sn(II)[3] | ~7-8 | Thallium (I) is an exception to the rule that metals with multiple oxidation states do not form fluorescent chelates.[3] |
Visualizing Experimental Workflows and Concepts
Troubleshooting Logic for High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Principle of Fluorescence Enhancement by Chelation
Caption: Mechanism of fluorescence enhancement upon metal chelation.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Oxyquinoline Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of oxyquinoline sulfate (B86663). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during experimentation.
Troubleshooting Experimental Issues
Question: My experimental results are inconsistent or not reproducible when using oxyquinoline sulfate. What could be the cause?
Answer: Inconsistent results can stem from several factors related to this compound's off-target effects and chemical properties. Here are some troubleshooting steps:
-
Concentration-Dependent Off-Target Effects: Higher concentrations of a compound are more likely to interact with lower-affinity off-target proteins.[1]
-
Recommendation: Perform a dose-response curve to determine the minimal effective concentration required for your desired on-target effect. This will help minimize the engagement of off-target molecules.
-
-
Chelation Effects: Oxyquinoline and its derivatives are known metal chelators.[2][3] This can interfere with the function of metalloenzymes or alter intracellular metal ion homeostasis, leading to a variety of cellular effects.[4]
-
Recommendation: Include controls to assess the impact of metal chelation. This could involve co-administering metal ions (e.g., zinc, copper) or using a structurally related compound with weak or no chelating activity as a negative control.
-
-
Variability in Cell Lines: Different cell lines can have varying expression levels of on-target and off-target proteins, leading to different responses to the same compound.[1]
-
Recommendation: If possible, validate your findings in multiple cell lines. Characterize the expression levels of your intended target and any known major off-targets in the cell lines you are using.
-
Question: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. How can I determine if this is an on-target or off-target effect?
Answer: Distinguishing between on-target and off-target cytotoxicity is a critical step. Here is a logical workflow to address this issue:
-
Confirm On-Target Engagement: First, verify that this compound is engaging your intended target at the concentrations that are causing cytotoxicity. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target protein.[1] If the cytotoxic phenotype persists in the absence of the target, it is highly likely due to an off-target effect.
-
Use of a Negative Control: Synthesize or obtain a structurally similar analog of this compound that is inactive against your intended target. If this inactive analog still produces cytotoxicity, it points towards an off-target effect related to the chemical scaffold.
-
Rescue Experiment: If the on-target mechanism is known to affect a specific pathway, attempt to rescue the cells from cytotoxicity by modulating a downstream component of that pathway.
Below is a diagram illustrating the troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: this compound is the sulfate salt of 8-hydroxyquinoline (B1678124). The 8-hydroxyquinoline scaffold is known to interact with several classes of proteins, primarily due to its metal-chelating properties.[2] Known off-targets for 8-hydroxyquinoline derivatives include:
-
Metalloenzymes: Due to their ability to chelate metal ions essential for catalytic activity, 8-hydroxyquinoline derivatives can inhibit various metalloenzymes.[5]
-
Kinases: Some 8-hydroxyquinoline derivatives have been shown to inhibit specific kinases, such as Pim-1 kinase and Janus kinase 1 (JAK1).[1][6]
-
Histone Demethylases: Certain 8-hydroxyquinoline derivatives can inhibit JmjC-domain containing histone demethylases by binding to the active site Fe(II).[7]
Q2: How can I proactively screen for off-target effects of this compound?
A2: Proactive screening is essential for interpreting your experimental results accurately. Consider the following approaches:
-
Broad Off-Target Panel Screening: Utilize commercially available services that screen your compound against a large panel of receptors, kinases, enzymes, and ion channels.
-
Kinome Profiling: Since kinases are a common off-target class for small molecules, a kinome-wide scan can provide a detailed profile of the kinases inhibited by this compound at a given concentration.[8]
-
Proteomics Approaches: Techniques like Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of protein targets in a cellular context.
Q3: Are there any signaling pathways known to be affected by oxyquinoline derivatives?
A3: Yes, due to their interactions with various proteins, 8-hydroxyquinoline derivatives can modulate several signaling pathways. One notable example is the NF-κB signaling pathway. Some quinoline (B57606) derivatives have been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation, immunity, and cell survival.[9][10] The metal chelation properties can also indirectly affect signaling pathways that are dependent on metal ions.
Below is a simplified diagram of a hypothetical signaling pathway that could be affected by an 8-hydroxyquinoline derivative through inhibition of an upstream kinase.
Data Presentation
The following table summarizes representative inhibitory activities of 8-hydroxyquinoline derivatives against various protein targets. This data is compiled from different studies and is intended to illustrate the potential for off-target interactions. It is not an exhaustive list for this compound itself.
| Target Class | Specific Target | Compound Type | IC50 / Activity | Reference |
| Kinase | Pim-1 | 8-hydroxy-quinoline-7-carboxylic acid derivative | IC50 in the low micromolar range | [1] |
| Kinase | JAK1 (V658F mutant) | 8-hydroxyquinoline derivative | Cellular IC50 < 10 µM | [6] |
| Metalloenzyme | Matrix Metalloproteinase-2 (MMP-2) | 8-hydroxyquinoline derivative | IC50 in the sub-micromolar to micromolar range | [11] |
| Histone Demethylase | JMJD2A | 5-carboxy-8-hydroxyquinoline | Cellular IC50 = 86.5 µM | [7] |
| Other | Calpain | Clioquinol (an 8-hydroxyquinoline) | Attenuated increased expression | [12] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the basic steps for performing a CETSA experiment to validate target engagement.
Objective: To determine if this compound binds to a specific target protein in intact cells.
Materials:
-
Cells expressing the target protein
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO). Incubate under normal cell culture conditions for a specified time.
-
Cell Harvesting: Wash the cells with PBS and then resuspend them in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for a set time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: A shift in the melting curve (the temperature at which the protein denatures) in the presence of this compound indicates target engagement.
Below is a diagram of the CETSA workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Oxyquinoline Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of synthesized oxyquinoline sulfate (B86663). Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized crude oxyquinoline sulfate?
A1: Crude this compound, often synthesized from 8-hydroxyquinoline (B1678124), can contain several impurities. The primary source of these impurities is the Skraup synthesis of 8-hydroxyquinoline, which is a common industrial method.[1][2] Common impurities include:
-
Polymers: High-molecular-weight polymers are often formed as by-products during the Skraup reaction due to the high reaction temperatures.[3]
-
Unreacted Starting Materials: Residual o-aminophenol, glycerol, and o-nitrophenol may be present.[1]
-
Isomeric By-products: The synthesis can sometimes lead to the formation of other isomers, such as 5-hydroxyquinoline, although this is more common in methods starting from quinoline (B57606) sulfonation.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps, as well as residual sulfuric acid from the salt formation, can be present.
-
Oxidation Products: 8-hydroxyquinoline and its derivatives can be susceptible to oxidation, leading to colored impurities.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the primary and most effective method for purifying solid organic compounds like this compound.[4][5] A multi-step approach involving an initial purification of the 8-hydroxyquinoline free base followed by conversion to the sulfate salt and subsequent recrystallization can yield very high purity. A patented method describes achieving over 99.9% purity for 8-hydroxyquinoline by first removing polymeric impurities through pH-controlled precipitation and then recrystallizing the crude product from methanol.[3]
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the this compound sparingly or not at all at room temperature but should dissolve it completely at an elevated temperature.[6][7] For this compound, which is a salt, polar solvents are generally good candidates. Based on its properties, suitable solvents could include:
-
Water: this compound is highly soluble in water.[8] A mixed solvent system, such as water with a miscible organic solvent like ethanol (B145695) or isopropanol, might be necessary to reduce its solubility at lower temperatures and allow for crystallization.
-
Alcohols (e.g., Ethanol, Methanol): Ethanol is a common recrystallization solvent.[1] Methanol has been used to achieve high purity for the 8-hydroxyquinoline base.[3]
-
Aqueous Alcohol Solutions: Mixtures of water and alcohols can be fine-tuned to achieve the desired solubility profile.
To select the best solvent, small-scale solubility tests should be performed with the crude material.
Q4: How can I assess the purity of my final this compound product?
A4: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and preferred method for purity assessment in the pharmaceutical industry.[9][10][11] It can separate and quantify the main compound and any impurities.
-
Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it provides high sensitivity and specificity for identifying and quantifying trace impurities.
-
Spectrophotometry (UV-Vis): Can be used for quantitative analysis and to detect colored impurities.[12]
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound fails to crystallize from the solution. | 1. Too much solvent was used: The solution is not saturated.[4][13] 2. Supersaturation: The solution is cooled, but crystal nucleation has not started.[4][13] 3. Inappropriate solvent choice: The compound is too soluble even at low temperatures. | 1. Reduce solvent volume: Boil off some of the solvent to concentrate the solution and allow it to cool again.[13][14] 2. Induce crystallization: a. Scratch the inside of the flask with a glass rod just below the liquid surface to create nucleation sites.[4][14] b. Add a "seed crystal" of pure this compound.[4][14] c. Cool the solution in an ice bath to further decrease solubility.[14] 3. Re-evaluate the solvent system: If crystallization still fails, recover the crude product by evaporating the solvent and repeat the recrystallization with a different solvent or a mixed-solvent system.[13] |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooling too rapidly. 3. High concentration of impurities: Impurities can lower the melting point of the mixture.[13] | 1. Re-dissolve and add more solvent: Reheat the solution and add a small amount of additional hot solvent to lower the saturation temperature.[14] 2. Ensure slow cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask can help.[14] 3. Use a mixed-solvent system: Dissolve the compound in a "good" solvent at a high temperature, then slowly add a "poor" solvent until the solution becomes turbid. Reheat to clarify and then cool slowly.[6] |
| The final product has a low yield. | 1. Too much solvent was used during recrystallization or washing. [4] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | 1. Use the minimum amount of solvent: Use the minimal amount of near-boiling solvent to dissolve the crude product and wash the final crystals with a minimal amount of ice-cold solvent.[4] 2. Keep the filtration apparatus hot: Use a heated funnel or preheat the funnel with hot solvent to prevent the product from crystallizing on the filter paper. 3. Allow adequate time for cooling: Let the solution stand at room temperature and then in an ice bath for at least 15-20 minutes to maximize crystal formation.[15] |
| The purified crystals are colored (yellowish). | 1. Presence of colored impurities from the synthesis. 2. Oxidation of the product. | 1. Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[6] 2. Work under an inert atmosphere: If the product is prone to oxidation, consider performing the purification steps under a nitrogen or argon atmosphere. |
| The final product is acidic. | 1. Residual sulfuric acid from the salt formation. | 1. Thorough washing: Ensure the filtered crystals are washed thoroughly with a minimal amount of ice-cold recrystallization solvent to remove any residual acid. 2. Second recrystallization: If the product is still acidic, a second recrystallization may be necessary. |
Quantitative Data on Purification Methods for 8-Hydroxyquinoline
The following table summarizes the purity and yield data from various purification methods for 8-hydroxyquinoline, the precursor to this compound. These methods can be adapted for the purification of the sulfate salt.
| Purification Method | Starting Material | Solvent(s) | Purity Achieved | Yield | Reference |
| pH adjustment & Recrystallization | Crude 8-hydroxyquinoline from Skraup synthesis | Water, Sodium Hydroxide (B78521), Methanol | > 99.9% | Not specified | [3] |
| Recrystallization | Crude 8-hydroxyquinoline | Dichloromethane | 99.5% | 96.5% | [16] |
| Recrystallization | Crude 8-hydroxyquinoline | Chloroform | 99.0% | 95.0% | [16] |
| Recrystallization | Crude 8-hydroxyquinoline | Ethanol | 95% | 85.2% | [1] |
Experimental Protocols
Protocol 1: Purification of 8-Hydroxyquinoline by pH-Controlled Precipitation and Recrystallization
This protocol is adapted from a patented method for achieving high-purity 8-hydroxyquinoline, which can then be converted to the sulfate salt.[3]
-
Concentration: Take the crude reaction mixture from the Skraup synthesis and concentrate it under reduced pressure to remove the bulk of the solvent.
-
Dissolution: Add water to the residue (approximately 1.5 times the mass of the expected 8-hydroxyquinoline) and stir until the residue is dissolved.
-
Polymer Precipitation: At room temperature (25-30°C), slowly add a 30-40% aqueous sodium hydroxide solution dropwise while stirring to adjust the pH of the solution to 3.7-3.9. A solid polymer will precipitate.
-
Filtration 1: Continue stirring for 20-30 minutes after the solid precipitates, then filter the mixture. The solid is the polymer waste. The filtrate contains the crude 8-hydroxyquinoline.
-
Product Precipitation: To the filtrate, add more of the sodium hydroxide solution to adjust the pH to approximately 7.0-7.5. The crude 8-hydroxyquinoline will precipitate.
-
Filtration 2: Filter the solution to collect the crude 8-hydroxyquinoline product.
-
Recrystallization: Dissolve the crude 8-hydroxyquinoline in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Final Filtration and Drying: Filter the purified crystals, wash with a small amount of ice-cold methanol, and dry under vacuum.
Protocol 2: Recrystallization of this compound
This is a general protocol that can be adapted based on the chosen solvent system.
-
Solvent Selection: Choose a suitable solvent or solvent pair by performing small-scale solubility tests. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Diagrams
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. Page loading... [guidechem.com]
- 2. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]
- 3. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ams.usda.gov [ams.usda.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sielc.com [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Best practices for storing and handling oxyquinoline sulfate
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling oxyquinoline sulfate (B86663). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Physical and Chemical Properties
A summary of key quantitative data for oxyquinoline sulfate is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | (C₉H ₇NO)₂·H₂SO₄ | [1] |
| Molecular Weight | 388.40 g/mol | [1] |
| Appearance | Pale yellow to yellow crystalline powder | [1][2] |
| Melting Point | 175 - 177.5 °C (347 - 351.5 °F) | [3][4] |
| Solubility | Very soluble in water. Freely soluble in methanol. Slightly soluble in alcohol. Soluble in DMSO. | [1][5][6] |
| Water Solubility | ≥ 100 mg/mL at 19 °C (66 °F) | [2][4] |
| LD50 (Oral, Rat) | 1200 mg/kg | [1][3] |
| LD50 (Dermal, Rat) | >4000 mg/kg | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored at room temperature (between 15°C and 25°C or 59°F and 77°F) in a dry, well-ventilated area.[1][7][8] It is sensitive to light and should be stored in light-resistant containers.[1] The container should be kept tightly closed to prevent contamination and degradation.[1]
Q2: My this compound powder has changed color. Is it still usable?
A2: A change in color from its typical pale yellow to a darker shade may indicate degradation or contamination. It is recommended to perform a purity check before use. See the "Experimental Protocols" section for a suggested method to assess purity.
Q3: I observed incomplete dissolution of this compound in water, even though it's described as very soluble. What could be the issue?
A3: While this compound is very soluble in water, several factors could affect its dissolution.[1][5] Ensure the water is at room temperature and that you are using a sufficient volume. Vigorous stirring or sonication can aid dissolution. If solubility issues persist, it could be a sign of impurity or that the solubility limit has been exceeded.
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound powder, it is essential to wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][10] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[9]
Q5: How should I dispose of waste containing this compound?
A5: Dispose of this compound waste in accordance with local, regional, and national regulations.[3][11] Avoid flushing it down the drain.[12] For spills, dampen the solid material with water, then transfer it to a suitable, sealed container for disposal.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (light exposure, temperature, moisture). Perform a purity analysis (see Experimental Protocols). Use a fresh, properly stored batch. |
| Precipitate formation in aqueous solution | Contamination or reaction with incompatible materials. | Ensure all glassware is clean. Review the experimental setup for any incompatible materials. Strong oxidizing agents are incompatible with this compound.[3] |
| Skin or eye irritation after handling | Inadequate personal protective equipment (PPE) or accidental exposure. | Review and adhere to proper PPE guidelines. In case of contact, flush the affected area with plenty of water and seek medical attention if irritation persists.[9][11] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by UV-Vis Spectrophotometry
This protocol provides a basic method to check for significant degradation, which may be indicated by a shift in the absorption maximum or a decrease in absorbance.
Methodology:
-
Preparation of Standard Solution: Accurately weigh 10 mg of a new, unopened container of this compound (reference standard) and dissolve it in 100 mL of deionized water to prepare a 100 µg/mL stock solution.
-
Preparation of Sample Solution: Prepare a solution of the questionable this compound at the same concentration (100 µg/mL) in deionized water.
-
UV-Vis Analysis:
-
Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use deionized water as a blank.
-
Measure the absorbance spectrum of the reference standard solution and the sample solution.
-
-
Data Analysis: Compare the absorption spectra of the two solutions. Note the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. A significant shift in λmax or a considerable decrease in absorbance in the sample solution compared to the reference standard may indicate degradation.
Logical Workflow Diagrams
Below are diagrams illustrating troubleshooting workflows for common issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Hydrthis compound | C18H16N2O6S | CID 517000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 8-Hydrthis compound | 134-31-6 [chemicalbook.com]
- 5. This compound USP - PCCA [pccarx.com]
- 6. medkoo.com [medkoo.com]
- 7. How to Store Medications Properly for Maximum Effectiveness [humancareny.com]
- 8. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | CAS No: 134-31-6 [aquigenbio.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Storing your medicines: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Overcoming Autofluorescence in Oxyquinoline Sulfate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with autofluorescence in experiments utilizing oxyquinoline sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my oxyquinoline sulfate experiments?
A1: Autofluorescence is the natural emission of light by biological materials when excited by light, which can interfere with the detection of your intended fluorescent signal.[1] In experiments with this compound, which fluoresces in the blue-green region of the spectrum (typically with emission between 330-410 nm), there is a significant overlap with the autofluorescence of common endogenous molecules found in cells and tissues.[2][3] This can obscure the signal from your this compound probe, leading to a poor signal-to-noise ratio and making it difficult to obtain clear, reliable data.[4]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence in biological samples can originate from several sources:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent. Key contributors include:
-
Metabolites: NADH and flavins are major sources, with broad emission spectra in the blue-green range.[5]
-
Structural Proteins: Collagen and elastin, found in the extracellular matrix, also exhibit autofluorescence.[6]
-
Pigments: Lipofuscin, an age-related pigment, is a potent source of broad-spectrum autofluorescence.[3][5] Red blood cells also contribute due to the heme groups in hemoglobin.[5]
-
-
Fixation Methods: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent artifacts.[7][8]
-
Culture Media and Reagents: Components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can contribute to background fluorescence.[9][10]
Q3: How can I determine if the background signal I'm seeing is autofluorescence?
A3: To confirm that you are dealing with autofluorescence, you should prepare a control sample that has not been treated with this compound but has undergone all other processing steps (e.g., fixation, permeabilization). Image this control sample using the same settings as your experimental samples. Any fluorescence detected in this control is likely due to autofluorescence.[9]
Q4: Can this compound itself contribute to the background noise?
A4: While this compound is your fluorescent probe of interest, issues like precipitation or non-specific binding can lead to unwanted background signals. If the compound is not fully dissolved, it can form fluorescent aggregates.[11] To mitigate this, ensure your this compound solution is properly prepared and consider optimizing its concentration to maximize the signal-to-background ratio.[12]
Troubleshooting Guides
Issue 1: High Background Fluorescence Obscuring the this compound Signal
High background fluorescence is a common challenge that can significantly reduce the quality of your imaging data. The following troubleshooting workflow can help you identify the source of the problem and implement an effective solution.
Caption: Troubleshooting workflow for high background fluorescence.
Solution A: Optimize Sample Preparation and Fixation
The first step in reducing autofluorescence is to optimize your sample preparation protocol.
-
Choice of Fixative: Aldehyde fixatives are a common cause of autofluorescence.[7] Consider the following adjustments:
-
Reduce the concentration of formaldehyde or the duration of fixation.[7]
-
If possible, switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may reduce autofluorescence.[5]
-
-
Quenching Aldehyde-Induced Autofluorescence: If you must use aldehyde fixatives, you can treat your samples to quench the resulting autofluorescence.
-
Sodium Borohydride (B1222165) Treatment: This can reduce autofluorescence caused by glutaraldehyde, though its effects on formaldehyde-induced fluorescence can be variable.[5][13]
-
Glycine (B1666218) Incubation: Incubating with glycine can also help to quench free aldehyde groups.[14]
-
Solution B: Chemical Quenching of Endogenous Autofluorescence
If autofluorescence persists after optimizing fixation, chemical quenching agents can be applied.
-
Sudan Black B (SBB): A lipophilic dye that is effective at quenching autofluorescence from lipofuscin.[3]
-
Commercial Quenching Reagents: Several commercial kits, such as TrueVIEW™, are available and have been shown to reduce autofluorescence from various sources.[5]
Solution C: Advanced Imaging and Analysis Techniques
If chemical methods are insufficient or interfere with your experiment, advanced imaging techniques can be employed.
-
Spectral Imaging and Linear Unmixing: This technique involves capturing the entire emission spectrum at each pixel of your image. By obtaining the spectral signature of both your this compound and the background autofluorescence, you can computationally separate the two signals, effectively removing the autofluorescence contribution.[15][16]
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Cells
This protocol is designed to reduce autofluorescence induced by formaldehyde or glutaraldehyde fixation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed cell or tissue samples
Methodology:
-
After fixation, wash the samples three times for 5 minutes each with PBS.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Sodium borohydride is a hazardous substance and should be handled with appropriate safety precautions.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.
-
Proceed with your staining protocol.
Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence
This protocol is particularly useful for tissues with high levels of lipofuscin, such as brain or aged tissues.
Materials:
-
70% Ethanol
-
Sudan Black B powder
-
PBS with 0.02% Tween 20 (PBST)
Methodology:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter through a 0.2 µm filter to remove undissolved particles.[17]
-
After your primary staining with this compound and subsequent washes, incubate the samples in the Sudan Black B solution for 20 minutes at room temperature in a moist chamber.[2]
-
Wash the samples three times for 5 minutes each with PBST to remove excess Sudan Black B.[2]
-
Rinse once with PBS for 1 minute.[2]
-
Mount the samples for imaging.
Protocol 3: Workflow for Spectral Imaging and Linear Unmixing
This protocol outlines the general steps for separating the this compound signal from autofluorescence using a spectral confocal microscope.
Caption: Workflow for spectral imaging and linear unmixing.
Methodology:
-
Prepare Control Samples: You will need two control samples in addition to your experimental sample:
-
A sample stained only with a high concentration of this compound to obtain its pure emission spectrum.
-
An unstained sample to capture the emission spectrum of the autofluorescence.[15]
-
-
Acquire Reference Spectra: Using a spectral confocal microscope, acquire the emission spectra from your two control samples. These will serve as your reference spectra.[15]
-
Acquire Experimental Data: For your experimental sample stained with this compound, acquire a "lambda stack," which is a series of images taken at different emission wavelengths.[18]
-
Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. The software will use the reference spectra to calculate the contribution of the this compound signal and the autofluorescence signal to each pixel in your experimental image.[18]
-
Analyze Results: The output will be two separate images: one showing the specific signal from this compound and another showing the autofluorescence. You can then perform your analysis on the "unmixed" this compound image, which will be free from autofluorescence interference.[19]
Data Summary Tables
Table 1: Comparison of Autofluorescence Quenching Methods
| Method | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple and quick protocol. | Can have variable effects; may increase erythrocyte autofluorescence.[5][13] |
| Sudan Black B | Lipofuscin, lipophilic granules | Highly effective for lipofuscin; cost-effective.[3] | Can introduce its own background in the far-red channel.[5] |
| Commercial Kits (e.g., TrueVIEW™) | Broad spectrum (collagen, elastin, etc.) | Optimized and validated for specific targets. | Can be more expensive than other methods.[6] |
| Spectral Unmixing | All sources | Computationally removes autofluorescence post-acquisition; preserves sample integrity. | Requires a spectral confocal microscope and specialized software; more complex data analysis.[15][16] |
Table 2: Troubleshooting Summary for this compound Experiments
| Symptom | Possible Cause | Recommended Solution |
| High background in unstained control | Endogenous autofluorescence or fixation-induced autofluorescence. | Optimize fixation, apply chemical quenching (Sudan Black B, commercial kits), or use spectral unmixing. |
| Diffuse, non-specific signal | This compound concentration too high or non-specific binding. | Titrate the concentration of this compound to find the optimal signal-to-noise ratio.[12] |
| Punctate, bright spots in background | Precipitation of this compound. | Ensure complete dissolution of this compound in an appropriate solvent before adding to aqueous buffers. |
| Low signal from this compound | Photobleaching or low probe concentration. | Use an anti-fade mounting medium, minimize light exposure, and ensure an adequate concentration of this compound.[12] |
References
- 1. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. vliz.be [vliz.be]
- 3. biotium.com [biotium.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Autofluorescence Quenching | Visikol [visikol.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde Autofluorescence - Immunology and Histology [protocol-online.org]
- 15. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 16. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxyquinoline Sulfate in Buffer Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyquinoline sulfate (B86663). Our goal is to help you overcome challenges related to its precipitation in buffer solutions during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my oxyquinoline sulfate precipitating out of my buffer solution?
A1: Precipitation of this compound can occur for several reasons, often related to its chemical properties as a salt of a weak base. Key factors include:
-
pH of the Buffer: Oxyquinoline is a weak base with pKa values around 5.0 and 9.8.[1] Its solubility is highly dependent on the pH of the solution. In buffers with a pH above its pKa, the equilibrium will shift towards the less soluble, un-ionized form, leading to precipitation.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can influence the solubility of this compound. High concentrations of other salts can lead to a "salting-out" effect, reducing its solubility.[2][3]
-
Concentration of this compound: Exceeding the solubility limit of this compound at a given pH and temperature will cause it to precipitate.
-
Temperature: Solubility of most compounds is temperature-dependent. A decrease in temperature can reduce the solubility of this compound.
-
Chelation: Oxyquinoline is a known metal chelator.[4][5] If your buffer or other reagents contain divalent or trivalent metal ions, the formation of insoluble metal-oxyquinoline complexes can lead to precipitation.
Q2: What is the ideal pH range for dissolving this compound?
A2: To maintain this compound in its soluble, ionized form, the pH of the buffer should be kept below its lower pKa of approximately 5.0. In this acidic environment, the quinoline (B57606) nitrogen is protonated, increasing its polarity and solubility in aqueous solutions.
Q3: Can I use phosphate (B84403) buffers with this compound?
A3: While phosphate buffers are common, they can sometimes pose challenges. Phosphate ions can interact with the positively charged oxyquinoline species. Furthermore, if your solution contains trace metal ions, there is a possibility of forming insoluble metal phosphates, which could co-precipitate with this compound. Careful pH control and ensuring the absence of contaminating metal ions are crucial when using phosphate buffers.
Q4: How does ionic strength affect the solubility of this compound?
A4: The effect of ionic strength on the solubility of organic salts like this compound can be complex. Generally, at low to moderate concentrations, increasing ionic strength can enhance solubility (salting-in) by reducing the activity of the ions. However, at high ionic strength, the competition for solvent molecules can lead to decreased solubility (salting-out).[2][6][7] It is advisable to use the lowest effective buffer concentration to minimize these effects.
Troubleshooting Guides
Issue 1: Precipitation upon addition of this compound to the buffer.
This is a common issue and can often be resolved by modifying the dissolution protocol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation occurs over time or after adding other reagents.
Delayed precipitation can be caused by a slow approach to equilibrium, temperature changes, or interactions with other components in your experiment.
Troubleshooting Signaling Pathway:
Caption: Potential causes of delayed precipitation.
Data Presentation
The solubility of this compound is critically dependent on the pH of the buffer. Below is a table summarizing the expected solubility behavior based on its pKa values. Note that the actual quantitative solubility can vary with buffer composition and ionic strength.
| Buffer pH | Predominant Species | Expected Relative Solubility | Rationale |
| < 4.0 | Protonated (C₉H₇NOH)₂SO₄ | High | The quinoline nitrogen is protonated, leading to high aqueous solubility. |
| 4.0 - 6.0 | Mixture of protonated and neutral | Moderate to Low | As the pH approaches the first pKa (~5.0), the concentration of the less soluble neutral form increases. |
| > 6.0 | Neutral (C₉H₇NO) | Low | The neutral, un-ionized form of oxyquinoline predominates, which has significantly lower aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in an Acidic Buffer
This protocol is designed to prepare a stable, soluble stock solution of this compound.
Materials:
-
This compound powder
-
0.1 M Hydrochloric acid (HCl) or Citrate Buffer (pH 3.0)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder for the desired volume and a 10 mM concentration.
-
Initial Dissolution: Add the powder to a volumetric flask containing approximately 80% of the final volume of the acidic buffer (0.1 M HCl or pH 3.0 Citrate Buffer).
-
Stirring: Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. Gentle warming (to 37-40°C) or sonication can be used to aid dissolution if necessary.
-
pH Verification: After dissolution, verify that the pH of the solution is below 5.0.
-
Final Volume: Once fully dissolved and at room temperature, bring the solution to the final volume with the acidic buffer.
-
Storage: Store the stock solution at 4°C, protected from light.
Protocol 2: Troubleshooting Precipitation in a Neutral Buffer (e.g., Phosphate-Buffered Saline - PBS)
This protocol provides a method to test if the precipitation in a neutral buffer is reversible and pH-dependent.
Materials:
-
Precipitated this compound solution in a neutral buffer
-
1 M Hydrochloric acid (HCl)
-
pH meter
-
Centrifuge (optional)
Procedure:
-
Observation: Observe the precipitate in your neutral buffer.
-
pH Measurement: Measure the initial pH of the solution containing the precipitate.
-
Acidification: Slowly add 1 M HCl dropwise while monitoring the pH and observing the solution.
-
Re-dissolution: Continue adding HCl until the pH is below 5.0. Observe if the precipitate re-dissolves.
-
Confirmation: If the precipitate dissolves upon acidification, it confirms that the precipitation was due to the low solubility of the neutral form of oxyquinoline at a higher pH.
-
Considerations for Experiments at Neutral pH: If your experiment requires a neutral pH, consider using a lower concentration of this compound or adding a co-solvent or solubilizing agent. However, the compatibility of any additives with your experimental system must be validated.
Disclaimer: The information provided in this technical support center is for guidance purposes only. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
References
- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of salts on the solubility of ionic liquids in water: experimental and electrolyte Perturbed-Chain Statistical Associating Fluid Theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic strength - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cell Viability Assays in the Presence of Oxyquinoline Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays with oxyquinoline sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is oxyquinoline sulfate and how might it affect my cell viability assay?
This compound is a compound known for its antiseptic and fungicide properties. Its mechanism of action is believed to involve the chelation of metals essential for microbial metabolism. This chelating property, along with the potential antioxidant or reducing capabilities of quinoline (B57606) derivatives, can interfere with common cell viability assays that are based on cellular reduction potential.
Q2: I'm observing an unexpected increase in cell viability with increasing concentrations of this compound in my MTT assay. What could be the cause?
This is a common indicator of assay interference. This compound, or its metabolites, may be directly reducing the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity. This chemical reduction leads to a false-positive signal, suggesting higher viability than is actually present.
Q3: Are there specific cell viability assays that are known to be susceptible to interference by compounds like this compound?
Yes, assays that rely on the measurement of cellular reductive capacity are particularly vulnerable. This includes tetrazolium-based assays such as MTT, MTS, XTT, and WST, as well as resazurin (B115843) (AlamarBlue)-based assays. These assays measure the activity of cellular dehydrogenases, which can be mimicked by chemical reducing agents.
Q4: What alternative assays can I use to reliably assess cell viability in the presence of this compound?
It is recommended to use assays that are not based on cellular reduction. Suitable alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total protein content, providing an estimation of cell number.
-
Lactate Dehydrogenase (LDH) Assay: Measures the activity of LDH released from cells with damaged membranes, indicating cytotoxicity.
-
ATP-based Assays: Quantify the amount of ATP present, which is a marker of metabolically active cells.
Q5: How can I confirm if this compound is interfering with my assay?
A cell-free control experiment is the most effective way to determine interference. Incubate this compound at the concentrations used in your experiment with the assay reagent in cell-free culture medium. If a color or fluorescence change occurs, it indicates direct interaction and interference.
Troubleshooting Guides
Issue: Inconsistent or Artificially High Readings in Tetrazolium-Based Assays (MTT, XTT, MTS)
Symptoms:
-
Absorbance readings increase with higher concentrations of this compound.
-
Results are not dose-dependent in a biologically plausible manner.
-
High background absorbance in wells containing only media and this compound.
Potential Cause: this compound is directly reducing the tetrazolium salt to formazan.
Solutions:
-
Perform a Cell-Free Interference Test:
-
Prepare a 96-well plate with cell culture medium.
-
Add the same concentrations of this compound as used in your cell-based experiment.
-
Add the tetrazolium reagent (e.g., MTT, XTT).
-
Incubate for the same duration as your cellular assay.
-
If a color change is observed, interference is confirmed.
-
-
Switch to a Non-Reductant-Based Assay:
-
Utilize an alternative method such as the SRB or LDH assay, which are based on different cellular parameters.
-
Data Presentation
The following tables summarize the principles and potential for interference of common cell viability assays when used with compounds like this compound.
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Potential for Interference by this compound |
| Tetrazolium Reduction (MTT, MTS, XTT, WST) | Enzymatic reduction of tetrazolium salt to colored formazan by cellular dehydrogenases. | High: Prone to direct chemical reduction by chelating and antioxidant compounds. |
| Resazurin Reduction (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by viable cells. | High: Susceptible to direct chemical reduction. |
| Protease Viability | Measures the activity of proteases in viable cells using a fluorogenic substrate. | Moderate: Less likely to be affected, but potential for direct interaction with the substrate or enzyme should be considered. |
| ATP Content | Quantifies ATP levels using a luciferase-based reaction. | Low: Unlikely to be directly affected by the chemical properties of this compound. |
| Sulforhodamine B (SRB) | Staining of total cellular protein with a colorimetric dye. | Very Low: Based on a physical property (protein mass) and not on cellular metabolism. |
| Lactate Dehydrogenase (LDH) | Measures the release of the cytosolic enzyme LDH from damaged cell membranes. | Very Low: Measures cytotoxicity based on membrane integrity. |
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Plate cells at a density of 5,000-20,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound. Include appropriate controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the wells five times with deionized water. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This protocol outlines the measurement of LDH released into the culture supernatant.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol. Ensure to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Caption: Recommended workflows for assessing cell viability with this compound.
Caption: Interference mechanism of this compound in tetrazolium-based assays.
Caption: Troubleshooting decision tree for unexpected cell viability results.
Technical Support Center: Oxyquinoline Sulfate in Experimental Assays
Welcome to the technical support center for oxyquinoline sulfate (B86663) (also known as 8-hydroxyquinoline-5-sulfonic acid). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot quenching and interference issues that may arise during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My fluorescence signal is significantly lower than expected (Quenching).
Question: We are using oxyquinoline sulfate in a fluorescence-based assay and observe a very weak or no signal. What are the potential causes of this fluorescence quenching?
Answer: Fluorescence quenching of this compound can be caused by a variety of factors, primarily related to its interaction with other components in your experimental system. The most common culprits are metal ions and halide ions present in your buffers or reagents.
Potential Causes and Troubleshooting Steps:
-
Metal Ion Quenching: this compound is a potent metal chelator.[1][2] The formation of certain metal complexes can lead to quenching of its fluorescence. For instance, the complex of 8-hydroxyquinoline-5-sulfonate (8-HQS) with Molybdenum (VI) is only weakly luminescent due to the presence of low-lying ligand-to-metal charge transfer (LMCT) states that quench the emission.[3]
-
Troubleshooting:
-
Review the composition of all buffers and media for the presence of metal ions.
-
Consider using metal-free reagents or treating your solutions with a chelating resin to remove trace metal contamination.
-
If the presence of a specific metal ion is necessary for your experiment, you may need to establish a standard curve to account for the quenching effect or consider an alternative fluorophore.
-
-
-
Halide Ion Quenching: Similar to other quinoline (B57606) derivatives, halide ions (Cl⁻, Br⁻, I⁻) in the solution can quench the fluorescence of this compound.[4] The quenching effect generally increases with the atomic mass of the halide.[4]
-
Troubleshooting:
-
Whenever possible, substitute buffers containing high concentrations of halide ions with alternatives (e.g., use a phosphate (B84403) or acetate (B1210297) buffer instead of a chloride-based buffer).
-
If halide ions are essential, keep their concentration consistent across all samples and standards.
-
-
-
pH-Dependent Fluorescence: The fluorescence of quinoline derivatives can be highly sensitive to pH.[5][6] Changes in pH can alter the protonation state of the molecule, which in turn affects its fluorescence properties.
-
Troubleshooting:
-
Carefully control and buffer the pH of your assay solution.
-
Determine the optimal pH for this compound fluorescence in your specific assay conditions. The fluorescence of some related compounds increases significantly upon protonation in acidic conditions.[5]
-
-
Issue 2: I am observing a high background signal or false positives in my assay (Interference).
Question: My assay is showing a high background fluorescence, or I am identifying what appear to be false positive "hits" in my screen. What could be causing this interference?
Answer: Interference in fluorescence-based assays is a common issue, often stemming from the intrinsic properties of other molecules in your sample or the assay components themselves.
Potential Causes and Troubleshooting Steps:
-
Autofluorescent Compounds: Many small molecules, particularly those found in compound libraries for drug screening, are intrinsically fluorescent.[7][8] If their excitation and emission spectra overlap with those of this compound, they can generate a false positive signal.
-
Troubleshooting:
-
Run a control experiment with your test compounds in the absence of this compound to measure their intrinsic fluorescence.
-
Utilize counter-assays to identify interfering compounds.[7]
-
If possible, use a plate reader that can perform spectral analysis to deconvolve the fluorescence signals.
-
-
-
Inner Filter Effect: Colored compounds in your sample can interfere with absorbance-based detection methods by absorbing light at the excitation or emission wavelengths of your fluorophore.[8]
-
Troubleshooting:
-
Visually inspect your samples for any color.
-
Measure the absorbance spectrum of your test compounds to identify any overlap with the excitation and emission wavelengths of this compound.
-
If the inner filter effect is significant, you may need to reduce the concentration of the interfering compound or use a different detection method.
-
-
-
Compound Precipitation and Light Scatter: Precipitated compounds can cause light scattering, which can be detected by the plate reader and misinterpreted as fluorescence.[9]
-
Troubleshooting:
-
Check the solubility of your test compounds in the assay buffer.
-
Visually inspect the assay plate for any signs of precipitation.
-
Consider using lower concentrations of your test compounds or adding a solubilizing agent (ensure it does not interfere with the assay).
-
-
-
Instability of this compound: 8-hydroxyquinoline (B1678124) sulfate can irreversibly bind to metals present in rubber stoppers or other container materials.[10] This can lead to a decrease in its effective concentration over time, causing inconsistent results.
-
Troubleshooting:
-
Use high-quality, inert containers for storing this compound solutions.
-
Prepare fresh solutions of this compound for each experiment.
-
A validated HPLC method can be used to confirm the concentration of your this compound solution.[10]
-
-
Data Presentation
Table 1: Effect of Metal Ions on 8-Hydroxyquinoline-5-Sulfonate (8-HQS) Fluorescence
| Metal Ion | Observed Effect on Fluorescence | Probable Mechanism | Reference |
| Molybdenum (VI) | Weakly luminescent (Quenching) | Low-lying ligand-to-metal charge transfer (LMCT) states | [3] |
| Tungsten (VI) | Marked increase in fluorescence | LMCT states are at a much higher energy than the ligand-based levels | [3] |
Table 2: Factors Influencing Quinine (B1679958) Derivative Fluorescence (General Trends)
| Factor | Effect on Fluorescence | Mechanism | Reference |
| Halide Ions (Cl⁻ < Br⁻ < I⁻) | Quenching | Dynamic and static quenching, self-quenching, electron transfer | [4] |
| pH (Protonation) | Can significantly increase intensity | Alteration of the electronic structure of the fluorophore | [5] |
Experimental Protocols
Protocol 1: General Method for Investigating Fluorescence Quenching
This protocol outlines a general approach to determine if components in your assay are quenching the fluorescence of this compound.
Materials:
-
This compound stock solution
-
Assay buffer
-
Potential quenching agent (e.g., metal salt solution, halide salt solution)
-
Fluorometer or fluorescence plate reader
Methodology:
-
Prepare a series of dilutions of the potential quenching agent in the assay buffer.
-
Add a constant concentration of this compound to each dilution.
-
Incubate the samples under your standard assay conditions (e.g., temperature, time).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for this compound.
-
Plot the fluorescence intensity as a function of the concentration of the potential quenching agent. A decrease in fluorescence intensity with increasing concentration of the agent indicates a quenching effect.
Protocol 2: Screening for Autofluorescent Interference
This protocol is designed to identify test compounds that are intrinsically fluorescent and may interfere with your assay.
Materials:
-
Test compounds
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Prepare solutions of your test compounds in the assay buffer at the same concentrations used in your primary assay.
-
Dispense the solutions into the wells of a microplate (use black plates to minimize background).[11]
-
Measure the fluorescence intensity of each well using the same excitation and emission wavelengths as your this compound assay.
-
Wells exhibiting a significant fluorescence signal contain compounds that are likely to interfere with your assay.
Mandatory Visualizations
Caption: Potential pathways for fluorescence quenching of this compound.
Caption: A logical workflow for troubleshooting interference in fluorescence assays.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. Oxocomplexes of Mo(VI) and W(VI) with 8-hydroxyquinoline-5-sulfonate in solution: structural studies and the effect of the metal ion on the photophysical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of the effect of halide ions on the fluorescence of quinine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Enhancing the signal-to-noise ratio for oxyquinoline sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxyquinoline sulfate (B86663). The information is designed to help you enhance the signal-to-noise ratio in your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is oxyquinoline sulfate and what are its primary applications in research?
This compound is the sulfate salt of 8-hydroxyquinoline (B1678124).[1][2] It is a versatile compound used in various applications due to its antimicrobial, antiseptic, and chelating properties.[2][3][4] In a laboratory setting, it is often used as a stabilizer in formulations, a reagent in analytical chemistry for metal ion detection, and as an antifungal or antibacterial agent in cell culture.[3][5][6]
Q2: I am observing a weak signal from my this compound sample. What are the potential causes?
A weak signal can stem from several factors:
-
Low Concentration: The concentration of this compound in your sample may be below the detection limit of your instrument.
-
Suboptimal pH: The fluorescence of oxyquinoline and its metal complexes is often pH-dependent.[7]
-
Degradation: this compound can degrade over time, especially when exposed to light or high temperatures.[8]
-
Quenching: The presence of quenching agents in your sample matrix can significantly reduce the fluorescence signal.
-
Instrument Settings: Incorrect instrument settings, such as excitation/emission wavelengths or detector gain, can lead to a weak signal.
Q3: My baseline is very noisy. How can I improve the signal-to-noise ratio?
High baseline noise can obscure your signal. To improve the signal-to-noise (S/N) ratio, consider the following:
-
Optimize Instrument Parameters: Adjust settings like integration time, slit width, and detector voltage. Averaging multiple scans can also reduce random noise.
-
Solvent Purity: Use high-purity solvents to minimize background fluorescence or absorbance.
-
Sample Filtration: Filter your samples to remove any particulate matter that can cause light scattering and increase noise.
-
Temperature Control: Maintain a stable temperature for your sample and detector, as temperature fluctuations can contribute to noise.[8]
-
Proper Grounding: Ensure all electronic components of your instrument are properly grounded to reduce electronic noise.
Q4: Can I use this compound for fluorescent metal ion detection?
Yes, 8-hydroxyquinoline, the active component of this compound, forms highly fluorescent chelate complexes with many metal ions.[7] This property is widely used for the sensitive detection and quantification of metal ions. The fluorescence intensity and wavelength can vary depending on the specific metal ion.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Fluorescence Measurements
Symptoms:
-
Significant variation in fluorescence intensity between replicate samples.
-
Inconsistent peak shapes or positions.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| pH Fluctuation | Buffer all solutions to maintain a constant pH. Verify the pH of each sample before measurement. | Consistent ionization state of oxyquinoline and stable complex formation, leading to reproducible fluorescence. |
| Metal Ion Contamination | Use high-purity water and reagents. Treat glassware with a chelating agent like EDTA and rinse thoroughly. | Reduced background fluorescence from unintended metal complexes, improving consistency. |
| Photobleaching | Minimize the exposure of samples to the excitation light. Use the lowest effective excitation intensity. | Reduced degradation of the fluorophore, resulting in more stable signal intensity over time. |
| Temperature Variation | Use a temperature-controlled cuvette holder to maintain a constant sample temperature. | Minimized temperature-dependent changes in fluorescence quantum yield, improving reproducibility. |
Issue 2: Inaccurate Quantification in HPLC-UV Analysis
Symptoms:
-
Calibration curve has a low correlation coefficient (R²).
-
Inaccurate recovery of spiked samples.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Poor Peak Shape | Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve peak symmetry. | Symmetrical peaks that are easier to integrate accurately, leading to a more linear calibration curve. |
| Co-elution with Impurities | Modify the gradient profile or change the stationary phase to resolve the this compound peak from interfering compounds. | A clean, well-resolved peak for accurate quantification. |
| Detector Wavelength | Ensure the UV detector is set to the absorption maximum of this compound (typically around 240-250 nm).[8] | Maximized signal intensity and improved sensitivity, leading to better accuracy at low concentrations. |
| Sample Adsorption | Use silanized vials or add a small amount of a competing agent to the sample solvent to prevent adsorption to container surfaces.[8] | Complete recovery of the analyte, ensuring accurate quantification. |
Experimental Protocols
Protocol 1: Enhancing Fluorescence Signal by Metal Chelation
This protocol describes how to enhance the fluorescence signal of this compound by forming a complex with a metal ion, such as zinc (Zn²⁺).
Materials:
-
This compound stock solution (1 mM in deionized water)
-
Zinc sulfate (ZnSO₄) solution (10 mM in deionized water)
-
HEPES buffer (50 mM, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in HEPES buffer.
-
To each dilution, add a fixed concentration of ZnSO₄ solution (e.g., 100 µM final concentration).
-
Incubate the mixtures for 15 minutes at room temperature to allow for complex formation.
-
Measure the fluorescence of each sample using the fluorometer. Set the excitation wavelength to approximately 375 nm and the emission wavelength to approximately 515 nm (optimal wavelengths may vary).
-
Measure the fluorescence of a blank sample containing only HEPES buffer and ZnSO₄ to determine the background signal.
-
Subtract the blank signal from the sample signals to obtain the net fluorescence intensity.
Caption: Workflow for enhancing this compound fluorescence via metal chelation.
Signaling Pathways & Logical Relationships
The following diagram illustrates the logical troubleshooting workflow when a poor signal-to-noise ratio is observed.
Caption: Troubleshooting logic for a poor signal-to-noise ratio.
References
- 1. ftp.uspbpep.com [ftp.uspbpep.com]
- 2. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 3. This compound Supplier | 134-31-6 | Your Reliable Distributor UPIglobal [upichem.com]
- 4. incibeauty.com [incibeauty.com]
- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. High-performance liquid chromatographic assay of 8-hydrthis compound and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Oxyquinoline Sulfate vs. 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxyquinoline Sulfate (B86663) and its parent compound, 8-Hydroxyquinoline (B1678124). While both are recognized for their antimicrobial properties, this document aims to delineate their characteristics based on available scientific data.
Chemical and Physical Properties
Oxyquinoline sulfate is the sulfate salt of 8-hydroxyquinoline. This structural difference primarily influences their physical properties, such as solubility. 8-Hydroxyquinoline is an organic compound, a derivative of quinoline (B57606) with a hydroxyl group at the 8th position.[1] It is also known as oxine.[1] this compound is formed by the reaction of 8-hydroxyquinoline with sulfuric acid.
| Property | 8-Hydroxyquinoline | This compound |
| Synonyms | Oxine, 8-Quinolinol | 8-Hydrthis compound, Oxine sulfate |
| Chemical Formula | C₉H₇NO | (C₉H₇NO)₂·H₂SO₄ |
| Molar Mass | 145.16 g/mol | 388.39 g/mol |
| Appearance | White to off-white or faintly yellow crystalline powder[2] | Pale yellow to yellow crystalline powder[3] |
| Solubility | Practically insoluble in water; soluble in alcohol, acetone, chloroform, and benzene[3] | Freely soluble in water, slightly soluble in alcohol[3] |
| Melting Point | 76 °C | 167-182 °C |
| Boiling Point | 267 °C | Decomposes |
Mechanism of Action: A Shared Strategy of Metal Chelation
The primary mechanism of action for both 8-hydroxyquinoline and this compound is their ability to chelate metal ions.[1][4] Many essential enzymatic functions in microbial cells are dependent on divalent metal ions such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺). By binding to these metal ions, 8-hydroxyquinoline and its sulfate salt disrupt vital cellular processes, leading to the inhibition of microbial growth and, in some cases, cell death.[3] This broad-spectrum antimicrobial activity is a key characteristic of this class of compounds.[1]
Caption: Metal chelation by 8-hydroxyquinoline and its sulfate salt.
Comparative Performance: Antimicrobial and Antifungal Activity
8-Hydroxyquinoline: Quantitative Data
8-Hydroxyquinoline has been evaluated against a range of microorganisms, with its efficacy often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (µM) | Reference(s) |
| Staphylococcus aureus | Gram-positive bacteria | 3.44 - 27.58 | [1][5] |
| Enterococcus faecalis | Gram-positive bacteria | ~27.58 | [1][5] |
| Mycobacterium tuberculosis | Acid-fast bacteria | <5 - 3.6 | [1] |
| Candida albicans | Fungus (Yeast) | 3.44 - 13.78 | [1][5] |
| Escherichia coli | Gram-negative bacteria | > 64 µg/mL (generally less active) | [1] |
| Pseudomonas aeruginosa | Gram-negative bacteria | > 64 µg/mL (generally less active) | [1] |
This compound: Qualitative and Limited Quantitative Data
This compound is described as having antiseptic, disinfectant, and fungicide properties.[4] It is known to be primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria.[4] While specific MIC values from comparative studies are scarce, its use in various antimicrobial preparations for veterinary and cosmetic applications underscores its recognized efficacy.[3][4]
Cytotoxicity Profile
The cytotoxic potential of these compounds is a critical consideration for their therapeutic applications. Similar to the antimicrobial data, direct comparative cytotoxicity studies are limited.
8-Hydroxyquinoline: Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A549 | Lung Carcinoma | 5 (at 48h) | [3] |
| Multiple Lines | Various | 12.5–25 µg/mL | [6] |
| Hep3B | Hepatocellular Carcinoma | 6.25±0.034 µg/mL | [6] |
This compound: Toxicity Overview
This compound has undergone safety assessments for its use in cosmetics.[3] An oral LD50 in dogs was determined to be between 1200 – 3180 mg/kg bw.[3] In clinical tests, oxyquinoline at 1% in petrolatum was found to be neither an irritant nor a sensitizer.[7]
Experimental Protocols: A Representative Method for Comparison
To conduct a direct comparative study of the antimicrobial efficacy of 8-hydroxyquinoline and this compound, a standardized experimental protocol is essential. The following outlines a representative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining MIC via broth microdilution.
Detailed Protocol:
-
Preparation of Compounds: Prepare stock solutions of 8-hydroxyquinoline and this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for yeasts) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for yeasts).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Summary and Conclusion
This compound and 8-hydroxyquinoline are closely related compounds that share a common mechanism of antimicrobial action through metal chelation. 8-hydroxyquinoline, being the parent compound, has been more extensively studied for its quantitative antimicrobial and cytotoxic properties. This compound, as the sulfate salt, offers the advantage of increased water solubility, which can be beneficial for certain formulations.
References
Validating the Efficacy of Oxyquinoline Sulfate: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the performance of a compound in relation to established alternatives is critical. This guide provides a comparative analysis of oxyquinoline sulfate (B86663) and its derivatives, focusing on their antimicrobial and antifungal properties. The information presented is based on available experimental data, offering a resource for validating and contextualizing experimental results.
Performance Snapshot: Antimicrobial and Antifungal Efficacy
Oxyquinoline and its derivatives, belonging to the 8-hydroxyquinoline (B1678124) (8-HQ) class of compounds, have demonstrated a broad spectrum of antimicrobial and antifungal activity. Their efficacy is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function, and to disrupt microbial cell membranes.
Antifungal Activity
Recent studies have highlighted the potent antifungal properties of 8-hydroxyquinoline derivatives against a range of fungal pathogens, including various Candida species and dermatophytes. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for evaluating antifungal efficacy.
Below is a summary of MIC values for various 8-hydroxyquinoline derivatives against common fungal strains. It is important to note that while these compounds are structurally related to oxyquinoline sulfate, their specific efficacy may vary.
| Compound | Fungal Strain | MIC Range (µg/mL) | Reference |
| 8-Hydroxyquinoline Derivatives (PH265 & PH276) | Cryptococcus spp., Candida auris, Candida haemulonii | 0.5 - 8 | [1] |
| Clioquinol (an 8-HQ derivative) | Candida albicans | - | [2] |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida spp. | - | [2] |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | - | [2] |
| 8-hydroxyquinoline derivative (PH151) | Candida spp. and Fusarium spp. | 1.0 - 16.0 | [3] |
Note: Specific MIC values for Clioquinol and the sulfonic acid derivatives against Candida spp. were investigated, but the exact ranges were not provided in the abstract.[2]
When compared to a standard antifungal agent like fluconazole (B54011), 8-hydroxyquinoline derivatives have shown promising results. For instance, one study highlighted that the antifungal activity of a specific 8-hydroxyquinoline derivative was more potent than fluconazole against certain fungal strains.
Antibacterial Activity
The antibacterial properties of 8-hydroxyquinolines are also well-documented. These compounds are effective against a variety of bacteria, with their mechanism of action often linked to their metal-chelating properties.
The following table summarizes the antibacterial activity of some 8-hydroxyquinoline derivatives against Staphylococcus aureus.
| Compound | Bacterial Strain | MIC Range (mg/dm³) | Reference |
| 2-styryl-8-acetyloxyquinolines | Staphylococcus aureus | More active than styryl derivatives | [4] |
| 2-styryl-5,7-dichloro-8-acetyloxyquinolines | Staphylococcus aureus | 25 - 100 | [4] |
| Esters of 8-hydroxyquinoline | Staphylococcus aureus | More pronounced effect than styryl derivatives | [4] |
Comparison with Alternative Topical Antiseptics
As a topical antiseptic, this compound's potential can be evaluated by comparing its characteristics with those of commonly used agents like chlorhexidine (B1668724) and povidone-iodine.
| Feature | Oxyquinoline Derivatives | Chlorhexidine | Povidone-Iodine |
| Mechanism of Action | Metal chelation, disruption of cell membrane | Disrupts cell membrane, causing leakage of intracellular components | Releases free iodine, which denatures microbial proteins and enzymes |
| Spectrum of Activity | Broad-spectrum antibacterial and antifungal | Broad-spectrum antibacterial, less effective against some viruses and spores | Broad-spectrum antibacterial, antifungal, and antiviral |
| Efficacy in Preventing Surgical Site Infections (SSIs) | Data not available for this compound specifically | Statistically lower rates of overall, superficial, and deep SSIs compared to povidone-iodine[5] | Less effective than chlorhexidine in preventing SSIs[5] |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Higher cytotoxicity profile compared to povidone-iodine in some in vitro studies[6] | Generally well-tolerated, but can cause skin irritation |
Experimental Protocols
For researchers aiming to validate the antimicrobial efficacy of this compound, a standardized experimental protocol is crucial. The following outlines a general method for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
1. Preparation of Materials:
- Test compound (this compound) dissolved in an appropriate solvent.
- Bacterial or fungal strains to be tested.
- Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
- Sterile 96-well microtiter plates.
- Spectrophotometer.
2. Inoculum Preparation:
- Grow the microbial culture overnight in the appropriate broth.
- Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).[7]
3. Serial Dilution of Test Compound:
- Prepare a two-fold serial dilution of the this compound solution in the 96-well plate using the appropriate broth.
4. Inoculation:
- Add the standardized microbial inoculum to each well of the microtiter plate.
- Include a positive control (microbes in broth without the test compound) and a negative control (broth only).
5. Incubation:
- Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
6. Determination of MIC:
- The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[7] This can be assessed visually or by measuring the optical density using a spectrophotometer.
Visualizing the Mechanism of Action
The primary mechanism of action for oxyquinoline and its derivatives involves two key processes: metal chelation and cell membrane disruption. This can be visualized as a logical workflow.
Caption: Mechanism of 8-Hydroxyquinoline Derivatives
The diagram above illustrates the dual mechanism of action of 8-hydroxyquinoline derivatives. The compound can chelate essential metal ions, making them unavailable for crucial microbial enzymes, which leads to enzyme inhibition and subsequent cell death. Concurrently, it can directly interact with and disrupt the integrity of the bacterial or fungal cell membrane, also resulting in cell death.
Experimental Workflow for Efficacy Testing
The process of evaluating the efficacy of an antimicrobial agent like this compound can be broken down into a systematic workflow.
Caption: Antimicrobial Efficacy Testing Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the efficacy of chlorhexidine and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro comparison of chlorhexidine and povidone-iodine on the long-term proliferation and functional activity of human alveolar bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Designing negative and positive controls for oxyquinoline sulfate
For Researchers, Scientists, and Drug Development Professionals
Oxyquinoline sulfate (B86663) is a versatile compound with a long history of use as an antiseptic and antimicrobial agent. Its primary mechanism of action is attributed to its ability to chelate metal ions, which are essential for the metabolic processes of many microorganisms and the function of certain enzymes implicated in cell proliferation.[1] Proper experimental design is crucial to elucidating its specific effects and potential therapeutic applications. This guide provides a framework for designing negative and positive controls for experiments involving oxyquinoline sulfate, complete with comparative data and detailed experimental protocols.
Understanding the Mechanism of Action: Metal Chelation
This compound's biological activity is intrinsically linked to its structure as an 8-hydroxyquinoline (B1678124) derivative. The nitrogen atom in the quinoline (B57606) ring and the hydroxyl group at the 8th position form a bidentate ligand that can bind to various divalent and trivalent metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1] This sequestration of essential metal ions disrupts microbial metabolism and can interfere with signaling pathways in cancer cells that are dependent on metalloenzymes.
dot
Caption: Mechanism of this compound via Metal Chelation.
Designing Experimental Controls
To validate that the observed effects of this compound are due to its intended mechanism of action, it is essential to include appropriate positive and negative controls.
Negative Controls
A negative control should ideally be a substance that is structurally similar to this compound but lacks its key functional activity, in this case, metal chelation. This helps to ensure that the observed biological effects are not due to the general chemical structure, solubility, or other non-specific interactions.
-
Non-Chelating Structural Analog: A phenol-derived Mannich base that lacks the quinoline nitrogen is an excellent candidate for a negative control. The absence of the nitrogen atom at the 8-position removes the bidentate chelation site, rendering the molecule incapable of effectively binding metal ions.[2] Such a compound would control for the effects of the aromatic scaffold and other structural features of this compound.
-
Vehicle Control: Since this compound is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments, a vehicle control is mandatory.[3][4] This consists of treating cells with the same concentration of DMSO as used in the experimental group to account for any effects of the solvent itself.[3][5]
Positive Controls
Positive controls are well-characterized compounds that are known to produce the expected effect through a similar mechanism. For this compound, other known metal chelators with established antimicrobial and anticancer activities are suitable positive controls.
-
Ethylenediaminetetraacetic acid (EDTA): A well-known, broad-spectrum chelating agent used in various biological applications to sequester divalent and trivalent metal ions.[6][7] It serves as a good positive control for the general effects of metal chelation.
-
Clioquinol (B1669181): Another 8-hydroxyquinoline derivative with known antimicrobial and anticancer properties.[8][9] It has a similar mechanism of action to this compound and provides a more direct comparison.[3][10]
Comparative Performance Data
The following tables summarize the reported antimicrobial and anticancer activities of the proposed positive controls. It is important to note that these values can vary depending on the specific microbial strains, cell lines, and experimental conditions.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| Clioquinol | Staphylococcus aureus | 10 | [11] |
| Escherichia coli | >100 | [11] | |
| Candida albicans | 0.031–0.5 | [12] | |
| Aspergillus fumigatus | 6 | [12] | |
| EDTA | Escherichia coli | ≥ 16,000 | [13] |
| Pseudomonas aeruginosa | 8,000 | [13] | |
| Acinetobacter baumannii | 512-1024 | [13] |
Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Clioquinol | Raji (Burkitt's lymphoma) | ~15 | [5][10] |
| A2780 (Ovarian carcinoma) | ~30 | [5][10] | |
| PC-3 (Prostate cancer) | ~25 | [5][10] | |
| MCF-7 (Breast cancer) | ~20 | [5][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for assessing the antimicrobial and anticancer activities of this compound and its controls.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]
Materials:
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound), positive controls (EDTA, clioquinol), and negative control (non-chelating analog) dissolved in a suitable solvent (e.g., DMSO)
-
Microbial suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without antimicrobial agent)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and controls in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive growth control (no compound) and a negative sterility control (no microbes).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
dot
Caption: Workflow for MIC Determination.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound), positive control (clioquinol), and negative controls (non-chelating analog, vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and controls. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%.
dot
Caption: Workflow for MTT Assay.
By employing a thoughtful selection of negative and positive controls and adhering to standardized protocols, researchers can generate robust and reliable data on the biological activities of this compound, paving the way for its potential development in various therapeutic areas.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Oxyquinoline and Its Sulfate Salt: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a parent compound and its salt form is critical for experimental design and application. This guide provides a detailed comparative analysis of oxyquinoline and its sulfate (B86663) salt, focusing on their physicochemical properties, biological activities, and the experimental methodologies used for their evaluation.
Executive Summary
Oxyquinoline, a heterocyclic phenol, and its corresponding sulfate salt are both recognized for their antimicrobial and chelating properties. The primary distinction lies in their physicochemical characteristics, most notably solubility, which in turn can influence their biological availability and formulation strategies. While both compounds exhibit biological activity, the choice between the parent compound and its salt form will depend on the specific application, desired formulation properties, and the experimental conditions. This guide summarizes the available quantitative data, outlines key experimental protocols, and visualizes their shared mechanism of action.
Physicochemical Properties
The conversion of oxyquinoline to its sulfate salt significantly alters its physical properties, particularly its solubility in aqueous solutions. A summary of their key physicochemical characteristics is presented in Table 1.
| Property | Oxyquinoline | Oxyquinoline Sulfate |
| Molecular Formula | C₉H₇NO[1] | C₁₈H₁₆N₂O₆S[2] |
| Molecular Weight | 145.16 g/mol [1][3] | 388.4 g/mol [2] |
| Appearance | White to off-white or faintly yellow crystalline powder[3] | Pale yellow to yellow crystalline powder with a slight saffron odor[2] |
| Melting Point | 76°C[3] | Not available |
| Boiling Point | 267°C[3] | Not available |
| pKa | 5.017 (at 20°C)[3] | Not available |
| Solubility | Soluble in alcohol, acetone, chloroform, benzene, and aqueous mineral acids[3] | Generally soluble in water[2] |
Biological Activity: A Comparative Overview
Both oxyquinoline and its sulfate salt are known for their biological activities, primarily as antimicrobial agents and metal chelators.[4][5]
Antimicrobial Activity
Oxyquinoline and its derivatives have demonstrated broad-spectrum antimicrobial effects against a range of bacteria and fungi.[6] This activity is largely attributed to their ability to chelate metal ions that are essential for microbial enzyme function and survival, thereby disrupting vital metabolic processes.[6][7] Some derivatives have been shown to inhibit RNA synthesis and interfere with critical enzyme pathways necessary for pathogen replication.[6]
Cytotoxicity
The cytotoxic effects of quinoline (B57606) derivatives have been investigated against various cancer cell lines.[8] Similar to the antimicrobial data, direct comparative studies on the half-maximal inhibitory concentration (IC50) of oxyquinoline versus its sulfate salt on the same cell lines are not extensively documented in the public domain. The cytotoxic potential of these compounds is an area of active research, with studies often focusing on novel derivatives to enhance efficacy and selectivity.[8]
Mechanism of Action: The Role of Chelation
The primary mechanism through which oxyquinoline and its derivatives exert their biological effects is through metal ion chelation.[7] By binding to essential metal ions such as iron, copper, and zinc, these compounds can disrupt a variety of cellular processes in both microbial and mammalian cells.[9][10] This disruption can lead to the inhibition of key enzymes, interference with signaling pathways, and ultimately, cell death.[9]
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Oxyquinoline and this compound
-
Appropriate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of oxyquinoline and this compound in a suitable solvent (e.g., DMSO for oxyquinoline, sterile water for the sulfate salt) at a high concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well containing the serially diluted compounds. Include positive control wells (bacteria and broth) and negative control wells (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Oxyquinoline and this compound
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of oxyquinoline and its sulfate salt in complete cell culture medium and add them to the respective wells. Include vehicle controls.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
Oxyquinoline and its sulfate salt are valuable compounds for research and development in the fields of antimicrobials and therapeutics. The sulfate salt offers the advantage of enhanced aqueous solubility, which can be beneficial for certain formulations and experimental designs. However, a comprehensive understanding of their comparative efficacy requires direct, head-to-head studies under identical experimental conditions.
Future research should focus on:
-
Direct Comparative Studies: Performing antimicrobial susceptibility and cytotoxicity assays that directly compare oxyquinoline and its sulfate salt to provide clear, quantitative data on their relative potency.
-
Mechanism of Action: Elucidating the specific signaling pathways affected by these compounds in both microbial and mammalian cells to better understand their therapeutic potential and toxicological profiles.
-
Formulation Development: Exploring different formulation strategies for both compounds to optimize their delivery and efficacy for specific applications.
By addressing these knowledge gaps, the scientific community can more effectively harness the therapeutic potential of oxyquinoline and its derivatives.
References
- 1. GSRS [precision.fda.gov]
- 2. Hydrthis compound | C18H16N2O6S | CID 517000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. Oxyquinoline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Oxyquinoline - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelators controlling metal metabolism and toxicity pathways: applications in cancer prevention, diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Oxyquinoline Sulfate and Other Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of oxyquinoline sulfate (B86663) and other prominent ionophores, including monensin (B1676710), lasalocid (B1674520), salinomycin (B1681400), and nigericin (B1684572). The comparison is based on available experimental data, focusing on their mechanisms of action, biological activities, and effects on cellular signaling pathways.
Executive Summary
Oxyquinoline sulfate, a derivative of 8-hydroxyquinoline, primarily functions as a metal chelating agent, forming complexes with various metal ions. This mechanism underpins its antiseptic and antimicrobial properties. While its direct ionophoretic activity is less characterized than that of classic ionophores, its derivatives, such as clioquinol (B1669181), have been shown to act as zinc ionophores.[1] In contrast, ionophores like monensin, lasalocid, salinomycin, and nigericin are well-established cation transporters, exhibiting a range of biological effects, including anticoccidial, antimicrobial, and anticancer activities. This guide summarizes the available quantitative data on the biological efficacy of these compounds, details relevant experimental protocols for their evaluation, and visualizes their known mechanisms of action and impact on cellular signaling.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data on the cytotoxic and antimicrobial activities of oxyquinoline derivatives and other ionophores. It is important to note that direct comparative studies of this compound's ion transport efficacy against the other listed ionophores are limited in the current literature. The data presented here is compiled from various studies and serves as a comparative overview of their biological potency.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol (Oxyquinoline derivative) | Multiple human cancer cell lines | Low micromolar range | [1] |
| Narasin | HepG2 (Human Hepatoma) | > 25 | [2] |
| Monensin | HepG2 (Human Hepatoma) | > 25 | [2] |
| Narasin | LMH (Chicken Hepatoma) | 1.0 | [2] |
| Monensin | LMH (Chicken Hepatoma) | 1.0 | [2] |
| Narasin | L6 (Rat Myoblasts) | 0.2 | [2] |
| Monensin | L6 (Rat Myoblasts) | 0.2 | [2] |
| Salinomycin Derivatives | Various Cancer Cell Lines | Varies | [3] |
| Nigericin | - | - | - |
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Clioquinol (Oxyquinoline derivative) | Pythium insidiosum | 0.25 - 2 | |
| Clioquinol (Oxyquinoline derivative) | Scedosporium dehoogii | 0.5 - 1 | [4] |
| Clioquinol (Oxyquinoline derivative) | Fusarium species | 0.5 - 2 | [4] |
| Monensin | Staphylococcus epidermidis | 1 - 32 | [5] |
| Salinomycin | Staphylococcus epidermidis | 1 - 32 | [5] |
| Lasalocid | - | - | - |
| Nigericin | - | - | - |
Note: MIC values for lasalocid and nigericin against specific comparable strains were not available in the initial search results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ionophore efficacy. Below are summaries of key experimental protocols.
Protocol 1: Fluorescence-Based Ion Transport Assay
This method is used to monitor the transport of ions across a lipid bilayer, providing a quantitative measure of ionophore activity.
Principle: A fluorescent dye sensitive to a specific ion is encapsulated within liposomes (artificial vesicles). The addition of an ionophore to the liposome (B1194612) suspension facilitates the transport of the target ion into the vesicles, causing a change in the fluorescence of the dye. The rate of this change is proportional to the ionophore's transport efficiency.
Methodology:
-
Liposome Preparation:
-
Prepare large unilamellar vesicles (LUVs) containing an ion-sensitive fluorescent dye (e.g., calcein (B42510) for divalent cations, or specific sodium or potassium indicators).
-
Remove the unencapsulated dye from the LUV suspension using size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Place the LUV suspension in a fluorometer.
-
Add the ionophore to be tested to the suspension.
-
Initiate ion transport by adding the specific cation to the external solution.
-
Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change to determine the ion transport rate.
-
Compare the rates obtained for different ionophores to assess their relative efficacy.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the cytotoxic effects of a compound on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ionophore for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and other ionophores are mediated through their interaction with cellular ions and subsequent modulation of various signaling pathways.
This compound: Metal Chelation
The primary mechanism of action of oxyquinoline and its derivatives is the chelation of metal ions.[6] This can disrupt cellular processes that are dependent on these metals. For instance, by chelating zinc, it can interfere with the function of zinc-dependent enzymes and transcription factors, potentially affecting signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[7][8]
Caption: Mechanism of this compound via Metal Chelation.
Monensin and Lasalocid: Cation Exchange
Monensin and lasalocid are carboxylic ionophores that primarily facilitate the electroneutral exchange of cations (e.g., Na⁺/H⁺ for monensin, and both monovalent and divalent cations for lasalocid) across biological membranes. This disrupts ionic gradients, affecting cellular pH, mitochondrial function, and leading to cell death in susceptible organisms.
Caption: Cation Exchange Mechanism of Monensin and Lasalocid.
Salinomycin: Wnt Signaling Inhibition
Salinomycin, a potassium ionophore, has been shown to interfere with the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer. By disrupting this pathway, salinomycin can inhibit cancer stem cell self-renewal and proliferation.[9]
Caption: Salinomycin's Inhibition of the Wnt Signaling Pathway.
Nigericin: NLRP3 Inflammasome Activation
Nigericin is a potent activator of the NLRP3 inflammasome, a key component of the innate immune system. As a K⁺/H⁺ antiporter, it causes a net efflux of intracellular potassium, which is a trigger for the assembly and activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[10]
Caption: Nigericin-Induced Activation of the NLRP3 Inflammasome.
Conclusion
This compound and the compared ionophores represent distinct classes of molecules with different primary mechanisms of action. While this compound's efficacy is largely attributed to its metal chelating properties, ionophores like monensin, lasalocid, salinomycin, and nigericin exert their effects through direct cation transport across cellular membranes. The choice of compound for a specific research or therapeutic application will depend on the desired biological effect and the targeted cellular pathways. Further research is warranted to directly compare the ion transport capabilities of this compound and its derivatives with those of classical ionophores to provide a more complete picture of their relative efficacies.
References
- 1. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Di (Isoquinolin-1-Yl) Sulfane (DIQS) Inhibits Melaninogenesis by Modulating PKA/CREB and MAPK Signaling Pathways | MDPI [mdpi.com]
- 10. Na+/K+ carrier ionophore antibiotics valinomycin and monensin enhance the antibacterial activity of fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: Synergistic and Antagonistic Interactions of Oxyquinoline Sulfate
For researchers, scientists, and professionals in drug development, understanding the complex interplay between chemical compounds is paramount. Oxyquinoline sulfate (B86663), a compound with known antiseptic and disinfectant properties, demonstrates both synergistic and antagonistic effects when combined with other agents. This guide provides a comprehensive comparison of these interactions, supported by experimental data, to illuminate its potential in combination therapies and highlight critical considerations for its use.
Oxyquinoline sulfate, and its active component 8-hydroxyquinoline (B1678124), primarily exert their antimicrobial effects through the chelation of metal ions, which are essential for various cellular processes in microorganisms. This fundamental mechanism underpins both its ability to enhance the efficacy of other drugs and its potential to antagonize them.
Synergistic Effects: A Boost to Antimicrobial Efficacy
Oxyquinoline and its derivatives have shown significant promise in enhancing the activity of conventional antimicrobial agents, particularly against drug-resistant pathogens. This synergistic action often allows for the use of lower concentrations of the partner drug, potentially reducing toxicity and combating resistance.
Antibacterial Synergy
The most well-documented synergistic effects of 8-hydroxyquinoline are in the realm of antibacterial therapy, especially against resilient strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Table 1: Synergistic Antibacterial Effects of 8-Hydroxyquinoline Derivatives
| 8-Hydroxyquinoline Derivative | Partner Antibiotic | Target Organism(s) | Observed Effect (FIC Index*) | Reference |
| Fe(8-hydroxyquinoline)3 | Ciprofloxacin | MRSA | Synergistic | [1] |
| Fe(8-hydroxyquinoline)3 | Imipenem | MRSA | Synergistic | [1] |
| PH176 | Oxacillin (B1211168) | MRSA | Synergistic | [2] |
| Quinolones | Oxacillin | MRSA | Synergistic (FIC < 0.75) | [3] |
*Fractional Inhibitory Concentration (FIC) Index of ≤ 0.5 is generally considered synergistic.
The synergistic mechanism in these cases is often attributed to the dual action of 8-hydroxyquinoline. By chelating metal ions, it can disrupt the bacterial cell membrane and inhibit essential enzymatic processes. This disruption can, in turn, facilitate the entry and enhance the activity of partner antibiotics.
Experimental Workflow for Synergy Testing
Below is a generalized workflow for assessing antimicrobial synergy using the checkerboard assay.
Caption: A typical workflow for determining synergistic interactions using the checkerboard assay.
Antifungal Synergy
Emerging research also points to the potential of 8-hydroxyquinoline derivatives in augmenting the efficacy of antifungal drugs.
Table 2: Synergistic Antifungal Effects of an 8-Hydroxyquinoline Derivative (PH151)
| Partner Antifungal | Target Organism(s) | Observed Effect | Reference |
| Amphotericin B | Candida spp., Fusarium spp. | Synergistic in >50% of strains | [4] |
| Voriconazole | Candida spp., Fusarium spp. | Synergistic in >50% of strains | [4] |
The ability of 8-hydroxyquinoline derivatives to disrupt fungal cell membranes is a likely contributor to this synergistic activity, allowing for increased penetration of the partner antifungal agent.
Antagonistic Effects: A Note of Caution
Despite its synergistic potential, this compound's chemical properties can also lead to antagonistic interactions, primarily through physicochemical incompatibility.
Table 3: Potential Antagonistic Interactions of this compound
| Interacting Substance Class | Mechanism of Antagonism | Consequence | Reference |
| Alkaline Substances | Neutralization of acidic environment | Counteracts the intended local pH maintenance, potentially reducing efficacy. | [5] |
| Multivalent Metal Ions | Chelation and formation of inactive complexes | Compromises the local availability and efficacy of this compound. | [5] |
These antagonistic effects are rooted in the same chemical properties that drive its synergistic actions. The acidic formulation of some this compound products is crucial for their local effect, and co-administration with alkaline agents can neutralize this action.[5] Similarly, its strong chelating nature means that concurrent use with mineral supplements or other products containing multivalent metal ions can lead to the formation of inactive complexes, reducing its bioavailability and effectiveness.[5]
Signaling Pathway: The Central Role of Metal Ion Chelation
The primary mechanism of action for 8-hydroxyquinoline and its derivatives is the chelation of essential metal ions, which disrupts various microbial signaling and metabolic pathways.
Caption: The antimicrobial mechanism of 8-hydroxyquinoline via metal ion chelation.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and replicating findings. The following outlines a typical protocol for the checkerboard assay used to determine synergistic and antagonistic interactions.
Checkerboard Assay Protocol
Objective: To determine the in vitro interaction between an 8-hydroxyquinoline derivative and a partner antimicrobial agent against a specific microbial strain.
Materials:
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of the 8-hydroxyquinoline derivative and the partner antimicrobial agent
-
Sterile diluents
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of the 8-hydroxyquinoline derivative and the partner antimicrobial agent in the growth medium.
-
-
Plate Setup:
-
Dispense the diluted 8-hydroxyquinoline derivative horizontally across the microtiter plate.
-
Dispense the diluted partner antimicrobial agent vertically down the microtiter plate. This creates a matrix of wells with varying concentrations of both agents.
-
Include control wells for each agent alone and a growth control well with no antimicrobial agents.
-
-
Inoculation:
-
Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
Data Collection:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by observing the lowest concentration that inhibits visible growth.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Conclusion
This compound and its active component, 8-hydroxyquinoline, present a compelling case for further investigation in combination therapies. Their ability to synergistically enhance the efficacy of existing antibiotics and antifungals, particularly against resistant strains, opens new avenues for drug development. However, a thorough understanding of their potential for antagonistic interactions, driven by their physicochemical properties, is critical for safe and effective application. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to exploring the full therapeutic potential of this versatile compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effect of quinolones and oxacillin on methicillin-resistant Staphylococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pillintrip.com [pillintrip.com]
A Comparative Guide to Quinoline Derivatives in Drug Discovery
Quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are recognized for a vast array of pharmacological activities, making them a "privileged structure" in the development of new therapeutic agents.[3][4] Researchers have extensively explored quinoline-based compounds for their potential as anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral agents.[5][6] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its biological activity, leading to the development of potent and selective drugs.[2][7]
This guide provides a comparative analysis of different quinoline derivatives, focusing on their anticancer, antimalarial, and antimicrobial properties. It includes supporting experimental data, detailed laboratory protocols, and visualizations of key biological pathways and workflows to assist researchers in the field of drug development.
Comparative Analysis 1: Anticancer Activity
Quinoline derivatives represent a significant class of compounds in oncology research, with several demonstrating potent cytotoxicity against various cancer cell lines.[8][9] Their mechanisms of action are diverse, often involving the modulation of critical cellular pathways that are dysregulated in cancer.[10][11]
Common anticancer mechanisms for quinoline derivatives include:
-
Inhibition of Signaling Pathways: Many derivatives target key pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10]
-
Induction of Apoptosis: They can trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.[10]
-
Cell Cycle Arrest: These compounds can interfere with the cell cycle, causing arrest at specific phases (e.g., G2/M phase) and preventing cancer cell division.[1][11]
-
Inhibition of Angiogenesis: Some derivatives can prevent the formation of new blood vessels that tumors need to grow.[11]
Data Presentation: In Vitro Anticancer Activity of Quinoline Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative quinoline derivatives against several human cancer cell lines, showcasing their cytotoxic potential.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 | [8] |
| 7-chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 | [8] |
| 7-chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 | [8] |
| Quinoline-Chalcone Hybrid (Compound 33) | MCF-7 (Breast) | - | [11] |
| Quinoline-Chalcone Hybrid (Compound 37) | MCF-7 (Breast) | 3.46 | [11] |
| Podophyllotoxin-Quinoline-Chalcone (Compound 62) | A-549 (Lung) | 2.2 - 15.4 | [11] |
| Podophyllotoxin-Quinoline-Chalcone (Compound 62) | MCF-7 (Breast) | 2.2 - 15.4 | [11] |
Visualization: PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the method for quantifying the distribution of cells in different phases of the cell cycle after treatment with a quinoline derivative.[10]
-
Cell Culture and Treatment: Plate cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test quinoline compound for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. Centrifuge the cell suspension at 1500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS). Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Store the fixed cells at -20°C overnight.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[10]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[10]
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Comparative Analysis 2: Antimalarial Activity
Quinoline derivatives are cornerstones of antimalarial therapy, with quinine (B1679958) and chloroquine (B1663885) being historically significant drugs.[6] The primary mechanism for 4-aminoquinolines like chloroquine is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[12] However, the emergence of drug-resistant strains of Plasmodium falciparum, often linked to mutations in the P. falciparum chloroquine-resistance transporter (PfCRT), necessitates the development of new quinoline-based agents.[4][12]
Data Presentation: In Vitro Antimalarial Activity of Quinoline Derivatives
This table compares the antimalarial efficacy (IC₅₀) of various quinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.
| Compound/Derivative | P. falciparum Strain | IC₅₀ (µM) | Reference |
| Quinoline-imidazole hybrid (11xxxii) | CQ-Sensitive (CQ-S) | 0.14 | [13][14] |
| Quinoline-imidazole hybrid (11xxxii) | Multi-Drug Resistant (MDR) | 0.41 | [13][14] |
| Enantiomer (-)-11(xxxii) | CQ-S | 0.10 | [13][14] |
| Styrylquinoline (Compound 29) | Dd2 (CQ-R) | 0.0048 | [4] |
| Styrylquinoline (Compound 24) | Dd2 (CQ-R) | 0.0109 | [4] |
| Amino-quinoline derivative (40a) | Pf3D7 (CQ-S) | 0.25 | [15] |
| Chloroquine | Pf3D7 (CQ-S) | ~0.01-0.02 | (Typical) |
| Chloroquine | Dd2 (CQ-R) | ~0.1-0.3 | (Typical) |
Visualization: Structure-Activity Relationship (SAR) for Styrylquinolines
Caption: Key structure-activity relationships for 2-arylvinylquinoline antimalarials.[4]
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This protocol describes a common method for assessing the in vitro activity of compounds against P. falciparum.
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Compound Preparation: Prepare a stock solution of the test quinoline derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Plate Setup: Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the diluted compound solutions to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Analysis 3: Antimicrobial Activity
Quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] Some novel derivatives have been designed as hybrid molecules to target multiple bacterial proteins, such as LptA and Topoisomerase IV, potentially overcoming existing drug resistance mechanisms.[16]
Data Presentation: In Vitro Antibacterial Activity (MIC) of Quinoline Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) values for quinoline derivatives against various bacterial strains. A lower MIC value indicates greater antibacterial potency.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone-coupled hybrid (5d) | S. aureus (MRSA) | 0.25 | [16] |
| Quinolone-coupled hybrid (5d) | E. coli | 4 | [16] |
| Quinolone-coupled hybrid (5d) | P. aeruginosa | 8 | [16] |
| Compound 24 | E. coli | 3.125 | [17] |
| Compound 24 | S. aureus | 3.125 | [17] |
| Compound 6 | B. cereus | 3.12 - 50 | [18] |
| Compound 6 | E. coli | 3.12 - 50 | [18] |
| Compound 7 | S. aureus (MRSA) | 1.5 | [19] |
Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for testing the susceptibility of bacteria to antimicrobial agents.
-
Inoculum Preparation: Culture the bacterial strain on an appropriate agar (B569324) plate overnight. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The typical volume per well is 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound, as well as to a positive control well (broth with bacteria, no compound). A negative control well (broth only) should also be included to ensure sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Result Interpretation: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of bacteria.[17]
Synthesis Methodologies
The synthesis of the quinoline scaffold can be achieved through several classic name reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[20][21] Modern approaches increasingly focus on green chemistry principles, employing microwave or ultrasound-assisted methods to improve reaction efficiency, reduce reaction times, and minimize the use of hazardous solvents.[22][23][24]
Experimental Protocol: Microwave-Assisted Friedländer Synthesis
This protocol provides an efficient method for synthesizing substituted quinolines.[22]
-
Reactant Mixture: In a 10 mL microwave process vial equipped with a magnetic stirrer, combine a 2-aminoaryl ketone (1.0 mmol), a cyclic ketone (1.2 mmol), and glacial acetic acid (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Subject the mixture to microwave irradiation at 160°C for 5 minutes.[22]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into ice-water.
-
Neutralization and Extraction: Neutralize the solution with a saturated sodium bicarbonate solution. The product will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the crude product with cold water and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the final quinoline derivative.[23]
References
- 1. jetir.org [jetir.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on quinoline based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. malariaworld.org [malariaworld.org]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 16. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 21. iipseries.org [iipseries.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
Alternatives to Oxyquinoline Sulfate in Chelation Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in chelation studies, the selection of an appropriate chelating agent is paramount. Oxyquinoline sulfate (B86663) has traditionally been utilized for its metal-binding properties. However, a range of alternative chelators are available, each with distinct affinities, selectivities, and mechanisms of action. This guide provides an objective comparison of oxyquinoline sulfate and its alternatives, supported by experimental data, to inform the selection process for specific research applications.
Quantitative Comparison of Chelating Agents
The efficacy of a chelating agent is primarily determined by its binding affinity for different metal ions, which is quantified by the stability constant (log K). A higher log K value indicates a more stable metal-ligand complex. The following tables summarize the stability constants for this compound (represented by its parent compound, 8-hydroxyquinoline (B1678124), and its sulfonated derivative, 8-hydroxyquinoline-5-sulfonic acid, due to the limited direct data on the sulfate salt), and its alternatives with various divalent metal ions.
Table 1: Stability Constants (log K) of 8-Hydroxyquinoline and its Derivatives
| Chelating Agent | Metal Ion | log K₁ | log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 12.8 | 11.7 | 24.5 |
| Ni²⁺ | 11.2 | 9.9 | 21.1 | |
| Co²⁺ | 10.4 | 9.2 | 19.6 | |
| Zn²⁺ | 10.5 | 9.5 | 20.0 | |
| Fe²⁺ | 8.0 | 7.0 | 15.0 | |
| 2-Methyl-8-hydroxyquinoline [1] | Cu²⁺ | 12.2 | 11.2 | 23.4 |
| Ni²⁺ | 9.8 | 8.6 | 18.4 | |
| Co²⁺ | 9.4 | 8.2 | 17.6 | |
| Zn²⁺ | 9.9 | 8.9 | 18.8 | |
| Clioquinol [2] | Cu²⁺ | - | - | 10.0 (Conditional) |
| Zn²⁺ | - | - | 8.1 (Conditional) | |
| Nitroxoline (B368727) | Mn²⁺ | > | Mg²⁺ | > Ca²⁺ (relative stability)[3][4] |
| 8-Hydroxyquinoline-5-sulfonic acid [1] | Cu²⁺ | 11.9 | 10.6 | 22.5 |
| Ni²⁺ | 9.9 | 8.4 | 18.3 | |
| Co²⁺ | 9.0 | 7.6 | 16.6 | |
| Zn²⁺ | 9.3 | 8.2 | 17.5 |
Note: The stability of nitroxoline complexes with Mn²⁺, Mg²⁺, and Ca²⁺ is presented as a relative order due to the lack of specific log K values in the search results.
Table 2: Stability Constants (log K) of Broad-Spectrum Chelators
| Chelating Agent | Metal Ion | log K |
| EDTA [5] | Fe³⁺ | 25.1 |
| Cu²⁺ | 18.8 | |
| Ni²⁺ | 18.6 | |
| Pb²⁺ | 18.0 | |
| Zn²⁺ | 16.5 | |
| Co²⁺ | 16.3 | |
| Cd²⁺ | 16.5 | |
| Fe²⁺ | 14.3 | |
| Mn²⁺ | 14.0 | |
| Ca²⁺ | 10.7 | |
| Mg²⁺ | 8.7 | |
| EGTA [6] | Ca²⁺ | 11.0 (apparent pKa at pH 7 is 6.91)[7] |
| Mg²⁺ | 5.2 |
Key Alternatives to this compound
8-Hydroxyquinoline and its Derivatives
8-Hydroxyquinoline (8-HQ) is the parent compound of oxyquinoline and serves as a potent bidentate chelator for a variety of metal ions[8][9]. Its derivatives, such as Clioquinol and Nitroxoline , have been investigated for therapeutic applications due to their ability to cross cell membranes and modulate metal ion homeostasis[8].
-
8-Hydroxyquinoline exhibits high affinity for divalent metals like copper and zinc[1].
-
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) also chelates copper and zinc and has been studied in the context of neurodegenerative diseases[2].
-
Nitroxoline (5-nitro-8-hydroxyquinoline) is known to chelate divalent cations, with a stability order of Mn²⁺ > Mg²⁺ > Ca²⁺, which is linked to its antibacterial activity[3][4]. Recent studies also highlight its copper-binding properties.
Aminopolycarboxylic Acids: EDTA and EGTA
Ethylenediaminetetraacetic acid (EDTA) and Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) are widely used hexadentate chelators in biological research[7].
-
EDTA binds a broad range of divalent and trivalent metal ions with high affinity[5]. Its lack of specificity can be a disadvantage in studies requiring selective metal ion chelation.
-
EGTA shows a significantly higher selectivity for Ca²⁺ over Mg²⁺, making it the preferred chelator for buffering calcium ions in biological systems without significantly affecting magnesium concentrations[6][7].
Experimental Protocols
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the change in pH of a solution containing a ligand and a metal ion as a strong base is added. The resulting titration curve can be used to calculate the stability constants of the metal-ligand complexes.
Materials:
-
pH meter with a glass electrode
-
Calibrated burette
-
Thermostated reaction vessel
-
Stock solution of the chelating agent (ligand)
-
Stock solution of the metal salt (e.g., metal nitrate (B79036) or perchlorate)
-
Standardized solution of a strong base (e.g., NaOH or KOH)
-
Standardized solution of a strong acid (e.g., HCl or HNO₃)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation: Titrate a solution of the ligand and a strong acid with the standardized strong base to determine the protonation constants of the ligand.
-
Metal-Ligand Titration: Prepare a solution containing a known concentration of the ligand, the metal ion, and a strong acid.
-
Titrate this solution with the standardized strong base, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The stability constants are calculated from the titration data using specialized software that fits the data to a model of the equilibria in solution[10].
Potentiometric Titration Workflow
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
Syringe for titrant
-
Sample cell
-
Degassed buffer solution
-
Stock solution of the chelating agent (ligand)
-
Stock solution of the metal ion
Procedure:
-
Sample Preparation: Prepare solutions of the ligand and the metal ion in the same degassed buffer to minimize heats of dilution. The concentration of the ligand in the syringe should be 10-20 times higher than the metal ion concentration in the cell.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Loading: Load the metal ion solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell. The instrument measures the heat change after each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters[11][12].
Isothermal Titration Calorimetry Workflow
Fluorescence Spectroscopy for Metal Ion Sensing
Many quinoline-based chelators exhibit changes in their fluorescence properties upon binding to metal ions. This can be exploited for quantitative analysis through fluorescence titration.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of the fluorescent chelator (sensor)
-
Stock solution of the metal ion
-
Buffer solution
Procedure:
-
Sensor Characterization: Record the excitation and emission spectra of the free fluorescent sensor in the buffer to determine the optimal wavelengths.
-
Titration: To a solution of the sensor in a cuvette, add increasing aliquots of the metal ion stock solution.
-
Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. The binding affinity can be determined by fitting this data to a suitable binding isotherm (e.g., the Benesi-Hildebrand equation for 1:1 complexes)[3][4]. For "turn-off" sensors, fluorescence quenching data can be analyzed using the Stern-Volmer equation[9][13].
Fluorescence Spectroscopy Workflow
Signaling Pathways and Chelation
The biological effects of many chelators are linked to their ability to modulate metal-dependent signaling pathways. For instance, 8-hydroxyquinoline derivatives can influence pathways related to oxidative stress and neuroprotection by chelating redox-active metals like copper and iron.
Chelator-Mediated Neuroprotection
Conclusion
The choice of a chelating agent as an alternative to this compound depends on the specific requirements of the study. 8-Hydroxyquinoline and its derivatives offer a similar chemical scaffold with varying lipophilicity and biological activity. For broad metal sequestration, EDTA is a powerful tool, while EGTA provides high selectivity for calcium. The quantitative data and experimental protocols provided in this guide offer a foundation for making an informed decision based on the desired metal ion selectivity, required binding affinity, and the experimental context.
References
- 1. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 2. medkoo.com [medkoo.com]
- 3. iupac.org [iupac.org]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 7. Metal-Induced Fluorescence Quenching of Photoconvertible Fluorescent Protein DendFP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. youtube.com [youtube.com]
- 10. Determination and Use of Stability Constants [cincinnatistate.ecampus.com]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 13. Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution - Analyst (RSC Publishing) [pubs.rsc.org]
Reproducibility in Focus: A Comparative Guide to Oxyquinoline Sulfate in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. In the realm of drug development and cellular research, the choice of chemical agents can significantly impact the consistency and reliability of results. This guide provides a comparative analysis of oxyquinoline sulfate (B86663), a compound with known antiseptic and metal-chelating properties, against common alternatives. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the information needed to make informed decisions and enhance the reproducibility of their work.
Performance Comparison: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for oxyquinoline derivatives and two common antiseptics, chlorhexidine (B1668724) and povidone-iodine, against Staphylococcus aureus. It is crucial to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions. A direct, head-to-head comparison under identical protocols is necessary for a definitive assessment of relative potency.
| Compound | Organism | MIC Range (µg/mL) | Reference(s) |
| 8-Hydroxyquinoline (B1678124) Derivatives | Staphylococcus aureus | 16 - 32 (MIC₅₀/₉₀ for PH176 derivative) | [1] |
| Chlorhexidine | Staphylococcus aureus | 0.25 - 8 | [2] |
| Povidone-Iodine | Staphylococcus aureus | No growth at 0.25% (2500 µg/mL) after 30 seconds | [3][4] |
Note: The MIC for povidone-iodine is presented as a concentration demonstrating bactericidal effect at a specific time point, as standard MIC values are less commonly reported for this substance. The data for 8-hydroxyquinoline derivatives may not be fully representative of oxyquinoline sulfate.
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its alternatives, detailed and standardized protocols are essential. Below are representative methodologies for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cultured cells.
1. Cell Seeding:
- Culture mammalian cells (e.g., HeLa, A549) in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and count the cells.
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound (or alternative compound) in a suitable solvent (e.g., DMSO, sterile water).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired test concentrations.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound to each well. Include vehicle-only controls.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control.
- Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
- Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
2. Preparation of Antimicrobial Agent:
- Prepare a stock solution of this compound (or alternative compound) in an appropriate solvent.
- Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
- Include a growth control well (bacteria without antimicrobial agent) and a sterility control well (broth only).
- Incubate the plate at 37°C for 16-20 hours.
4. Determination of MIC:
- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[5]
Mechanism of Action & Signaling Pathway Visualization
The primary mechanism of action for 8-hydroxyquinoline and its derivatives, including this compound, is believed to be its ability to chelate metal ions. This chelation can disrupt essential bacterial processes that rely on these metal ions as cofactors for enzymes.
Caption: A flowchart illustrating the importance of standardized protocols in achieving reproducible experimental outcomes when comparing different compounds.
The antimicrobial activity of 8-hydroxyquinoline is linked to its ability to chelate essential metal ions, thereby disrupting bacterial enzyme function. One proposed mechanism involves the inhibition of metalloproteinases, which are crucial for various bacterial processes.
Caption: Diagram of the proposed mechanism of action for this compound, involving the chelation of metal ion cofactors essential for bacterial metalloproteinase activity.
References
- 1. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorhexidine resistance in methicillin-resistant Staphylococcus aureus or just an elevated MIC? An in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates | Digital Journal of Ophthalmology [djo.harvard.edu]
- 4. Povidone-iodine concentration and in vitro killing time of bacterial corneal ulcer isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Oxyquinoline Sulfate's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxyquinoline sulfate (B86663), and its active component 8-hydroxyquinoline (B1678124) (8-HQ), are known for their broad biological activities, primarily attributed to their metal-chelating properties. This characteristic allows them to interact with a variety of biological targets, particularly metalloenzymes, leading to antiseptic, antimicrobial, and anticancer effects. The validation of these biological targets is crucial for understanding the therapeutic potential and mechanism of action of oxyquinoline derivatives. This guide provides a comparative overview of the orthogonal validation methods used to confirm the biological targets of 8-hydroxyquinoline and its derivatives, supported by experimental data and detailed protocols.
Orthogonal validation, the practice of using multiple, independent experimental techniques to verify a scientific finding, is essential for robust target identification and validation. This guide will delve into several key orthogonal methods and their application in studying the targets of 8-hydroxyquinoline.
Key Biological Targets and Their Validation
The primary mechanism of action of 8-hydroxyquinoline is its ability to chelate metal ions, which are essential cofactors for many enzymes. This chelation can lead to the inhibition of these enzymes and disruption of downstream cellular pathways. Several key biological targets have been identified and validated through various orthogonal methods.
JMJD2 Family of Histone Demethylases
The Jumonji C (JmjC) domain-containing histone demethylases, such as the JMJD2 family, are iron- and 2-oxoglutarate-dependent enzymes that play a critical role in epigenetic regulation. 8-Hydroxyquinoline derivatives have been identified as inhibitors of these enzymes.
Orthogonal Validation Methods:
-
Enzymatic Assays: Fluorescence-based assays are commonly used to measure the inhibition of JMJD2 activity. These assays typically monitor the production of formaldehyde, a byproduct of the demethylation reaction.
-
Mass Spectrometry: Mass spectrometry can be used as an orthogonal method to confirm the inhibition of demethylase activity by directly measuring the change in the methylation state of histone peptides.
-
X-ray Crystallography: This technique provides high-resolution structural information on how 8-hydroxyquinoline derivatives bind to the active site of JMJD2 enzymes, confirming the chelation of the active site iron.
-
Cell-Based Assays: The cellular activity of JMJD2 inhibitors can be validated by measuring the levels of specific histone methylation marks, such as H3K9me3, in cells using immunofluorescence or western blotting.
Quantitative Data Summary:
| Compound | Target | Assay Type | IC50 | Reference |
| 5-carboxy-8-hydroxyquinoline | JMJD2E | Fluorescence-based enzymatic assay | 0.74 µM | [1] |
| 5-carboxy-8-hydroxyquinoline | JMJD2A | Cell-based immunofluorescence assay | 86.5 µM | [2] |
| Derivative 9e | KDM4B (JMJD2B) | In vitro enzymatic assay | 4.74 nM | [1] |
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and invasion. 8-Hydroxyquinoline derivatives, such as nitroxoline, have been shown to inhibit STAT3 signaling.
Orthogonal Validation Methods:
-
Western Blotting: This is a primary method to validate the inhibition of STAT3 activity by measuring the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 and Ser727, as well as the expression of downstream target genes like Cyclin D1, c-Myc, and Bcl-xL.
-
Fluorescence Polarization (FP) Assay: FP assays are used to quantitatively measure the binding of 8-hydroxyquinoline derivatives to the SH2 domain of STAT3, which is crucial for its dimerization and activation. This method provides a direct measure of target engagement.
-
Molecular Docking: Computational docking studies can predict the binding mode of 8-hydroxyquinoline derivatives to the STAT3 SH2 domain, providing a structural basis for their inhibitory activity.
Quantitative Data Summary:
| Compound | Target Domain | Assay Type | IC50 / Kd | Reference |
| Stattic (reference inhibitor) | STAT3 SH2 | Fluorescence Polarization | 7.39 ± 0.95 µM (IC50) | [3] |
| Fluorescein-labeled phosphopeptide | STAT3 | Fluorescence Polarization | 150 nM (Kd) | [4] |
Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. 8-Hydroxyquinoline derivatives have been shown to interact with these proteins and induce apoptosis.
Orthogonal Validation Methods:
-
Competitive Fluorescence Polarization (FP) Assay: This assay is used to determine the binding affinity of compounds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.
-
Western Blotting: The effect of 8-hydroxyquinoline derivatives on the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can be assessed by western blotting.
-
Annexin V/PI Staining: This flow cytometry-based method is used to quantify the induction of apoptosis in cells treated with 8-hydroxyquinoline derivatives.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of compounds to Bcl-2 family proteins in a label-free manner.
Quantitative Data Summary:
| Compound/Peptide | Target | Assay Type | IC50 / Kd | Reference |
| Fluorescent Bad peptide | Bcl-xL | Fluorescence Polarization | 21.48 nM (Kd) | [5] |
| Bad BH3 peptide | Bcl-xL | Competitive FP | 0.048 µM (IC50) | [5] |
| Bak BH3 peptide | Bcl-xL | Competitive FP | 1.14 µM (IC50) | [5] |
| Inhibitor IS21 | Bcl-2 | SPR | 0.19 ± 0.07 µM (Kd) | [6] |
Experimental Protocols & Workflows
Detailed methodologies for the key orthogonal validation techniques are provided below.
Experimental Workflow: Orthogonal Validation Strategy
Caption: A general workflow for the orthogonal validation of 8-hydroxyquinoline's biological targets.
Protocol 1: Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
Principle: This competitive assay measures the displacement of a fluorescently labeled phosphopeptide probe from the STAT3 SH2 domain by a test compound. A decrease in fluorescence polarization indicates inhibition of the protein-peptide interaction.
Materials:
-
Recombinant full-length human STAT3 protein
-
Fluorescein-labeled phosphotyrosine-peptide probe (e.g., derived from gp130)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of STAT3 protein (e.g., 20 nM final concentration) and the fluorescent probe (e.g., 10 nM final concentration) in the assay buffer.
-
Serially dilute the 8-hydroxyquinoline derivative in DMSO and then into the assay buffer.
-
Add the diluted compounds to the microplate wells.
-
Add the STAT3/probe mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Inhibition of STAT3 Phosphorylation
Principle: This method detects the levels of phosphorylated STAT3 (p-STAT3) in cell lysates to assess the inhibitory effect of a compound on the STAT3 signaling pathway.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
8-hydroxyquinoline derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 8-hydroxyquinoline derivative for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Signaling Pathway: STAT3 Activation and Inhibition
Caption: Inhibition of the STAT3 signaling pathway by 8-hydroxyquinoline.
Conclusion
The biological activity of oxyquinoline sulfate is mediated by its active component, 8-hydroxyquinoline, which targets multiple cellular proteins, primarily through metal chelation. The orthogonal validation of these targets using a combination of biophysical, biochemical, and cell-based assays provides a robust framework for understanding its mechanism of action. This guide highlights the importance of using multiple independent techniques to confirm target engagement and functional consequences. While significant progress has been made in identifying the targets of 8-hydroxyquinoline, further studies employing techniques such as Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC) would provide a more comprehensive quantitative understanding of its interactions within the cellular environment. The continued application of these orthogonal validation strategies will be crucial for the future development of 8-hydroxyquinoline derivatives as therapeutic agents.
References
- 1. Structure-activity relationship and bioactivity of 8-hydroxyquinoline derivatives as highly potent KDM4/JMJD2 histone demethylase inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking oxyquinoline sulfate against established compounds
A Comparative Benchmark Analysis of Oxyquinoline Sulfate (B86663)
Oxyquinoline sulfate, the salt of 8-hydroxyquinoline (B1678124), is a compound with a history of use as an antiseptic, disinfectant, and chelating agent.[1][2][3] Its biological activity stems from its ability to chelate metal ions, which are essential for the metabolic processes of various microorganisms.[2] This guide provides a comparative analysis of this compound against established antimicrobial compounds, presenting quantitative data, experimental protocols, and mechanistic insights relevant to researchers and professionals in drug development.
Mechanism of Action: Metal Ion Chelation
The primary mode of action for oxyquinoline and its sulfate salt is metal ion chelation.[1][2] By binding to essential metal ions like copper and iron, it disrupts microbial metabolism, leading to a bacteriostatic or fungistatic effect.[2] This mechanism is shared by other drugs, including tetracyclines and salicylates.[2] It is believed that the chelated complex can more easily penetrate microbial cell walls, where the metal is then released to exert its toxic effects on the pathogen.[2]
Comparative Antimicrobial Efficacy
To benchmark the performance of this compound, its antimicrobial activity is compared against two widely used agents: Chlorhexidine (B1668724), a broad-spectrum antiseptic, and Fluconazole (B54011), a common azole antifungal drug.
Against Bacterial Pathogens: A Comparison with Chlorhexidine
Chlorhexidine is a potent antiseptic used extensively for skin disinfection and in oral health products.[4][5] this compound is considered primarily bacteriostatic, meaning it suppresses bacterial growth, and is only weakly bactericidal.[2]
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli |
| This compound | Data not available | Data not available | Data not available |
| Chlorhexidine | 1-2 µg/mL | 4-8 µg/mL | 4-16 µg/mL |
Against Fungal Pathogens: A Comparison with Fluconazole
This compound is recognized for its mild fungistatic properties.[3][7] Its efficacy is compared here with Fluconazole, a standard antifungal agent that works by inhibiting ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.[8]
Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Candida albicans | Aspergillus niger |
| This compound | Data not available | Data not available |
| Fluconazole | ≤1 µg/mL (Susceptible) | Generally Resistant |
Note: Quantitative MIC data for this compound against key fungal pathogens is not specified in the search results. Fluconazole is highly effective against most Candida species but has limited activity against Aspergillus species.[8][9][10] The combination of quinolone derivatives with fluconazole has shown synergistic effects against resistant Candida strains.[11]
Cytotoxicity Profile
Understanding the cytotoxic potential of a compound is crucial for its development as a therapeutic agent. Oxyquinoline has demonstrated dose- and time-dependent cytotoxicity against cancer cell lines.
Table 3: In Vitro Cytotoxicity of Oxyquinoline
| Cell Line | Incubation Time | IC50 Value (µM) |
| A549 (Lung Cancer) | 24 h | 26 |
| 48 h | 5 | |
| 72 h | 7.2 |
Data sourced from studies on 8-hydroxyquinoline (Oxyquinoline).[3][12] The results indicate that oxyquinoline inhibits cancer cell proliferation and can activate intrinsic apoptotic pathways.[3][12]
Experimental Protocols
Accurate and reproducible data is foundational to comparative analysis. Below is a detailed protocol for a standard antimicrobial susceptibility test.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15]
Methodology:
-
Inoculum Preparation: Isolate bacterial colonies are used to prepare a standardized inoculum suspension, typically equivalent to a 0.5 McFarland standard.[16]
-
Plate Preparation: The test compound (e.g., this compound) is serially diluted (usually two-fold) in a liquid growth medium (like Mueller-Hinton Broth) within a 96-well microtiter plate.[13]
-
Inoculation: A standardized concentration of the bacterial suspension is added to each well containing the diluted compound.[16]
-
Controls: A positive control well (containing medium and bacteria but no drug) and a negative control well (containing only medium) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[15]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]
Involvement in Cellular Signaling Pathways
Quinoline (B57606) derivatives, the class of compounds to which oxyquinoline belongs, are known to interact with various cellular signaling pathways, particularly those implicated in cancer.[17][18] Their ability to inhibit kinases and other key proteins makes them a significant area of research in oncology.[19][20]
Quinoline-based molecules can act as inhibitors of key kinases in carcinogenic pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[19] By binding to ATP-binding sites or other regulatory domains on kinases such as PI3K and mTOR, these compounds can block downstream signaling, thereby impeding processes like cell proliferation and survival.[17][19] This mechanism is a cornerstone of their investigation as potential anticancer agents.[21]
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. ams.usda.gov [ams.usda.gov]
- 3. medkoo.com [medkoo.com]
- 4. Analyses comparing the antimicrobial activity and safety of current antiseptic agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of sodium hypochlorite and chlorhexidine by two different tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hydroxquinoline sulfate, 134-31-6 [thegoodscentscompany.com]
- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Type of Antifungals: Does it Matter in Empirical Treatment of Otomycosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanford Guide AMT: Antifungal Agents: Spectra of Activity [web.sanfordguide.com]
- 11. researchgate.net [researchgate.net]
- 12. cir-safety.org [cir-safety.org]
- 13. woah.org [woah.org]
- 14. apec.org [apec.org]
- 15. mdpi.com [mdpi.com]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Essential Safety and Logistics for Handling Oxyquinoline Sulfate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Oxyquinoline sulfate (B86663) is paramount. This guide provides immediate, procedural, and step-by-step information for the safe operational use and disposal of this compound.
Personal Protective Equipment (PPE)
When handling Oxyquinoline sulfate, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Specifications and Use |
| Respiratory Protection | Effective dust mask or respirator | Use a NIOSH-approved P95 or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection or where dust formation is significant, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1] Ensure adequate ventilation, such as a fume hood, to keep airborne contaminants below exposure limits.[2] |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield | Must be worn to protect against dust and splashes.[3] In case of potential splashing, a face shield is recommended.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, ≥14 mils) | Handle with gloves and inspect them before use.[1][5] Use proper glove removal technique to avoid skin contact.[1] For extensive handling, consider double-gloving.[6] |
| Body Protection | Protective disposable gown | A lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[6] All clothing worn during handling should be considered contaminated and washed separately.[5] |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Experimental Protocols: Safe Handling and Disposal Procedures
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound.[2][3][7]
-
Personal Protective Equipment (PPE): Assemble all necessary PPE as detailed in the table above.
-
Workspace Preparation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2] Keep the container tightly closed when not in use.[2]
2. Handling:
-
Personal Hygiene: Wash hands thoroughly after handling the product.[7] Do not eat, drink, or smoke in the handling area.[2][7]
-
Chemical Handling: Avoid contact with skin, eyes, and clothing.[2] Prevent dust formation during weighing and transfer.[2]
3. In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the area and ensure adequate ventilation.
-
Containment: Wear appropriate PPE, including respiratory protection.[3] Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly to remove any residual contamination.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of waste from unused products in accordance with federal, state, and local regulations.[2] Do not dispose of it with household garbage or allow it to reach the sewage system.[7]
-
Contaminated Materials: Items such as gloves, gowns, and cleaning materials that have come into contact with this compound should be considered contaminated. These materials must be disposed of in properly labeled, sealed containers.[6][8]
-
Packaging: Empty containers should be taken for local recycling, recovery, or waste disposal.[2]
Emergency Procedures in Case of Exposure
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][9] |
| Skin Contact | Immediately flush the affected skin with plenty of water.[10] Remove contaminated clothing.[9][10] Wash the skin thoroughly with soap and water.[10] If irritation persists, seek medical attention.[9][10] |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[10] Seek medical attention.[1] |
| Ingestion | Rinse mouth with water.[1][3][7] Do NOT induce vomiting.[3] Call a poison control center or doctor immediately for treatment advice.[3][7] |
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for this compound.
| Test | Species | Value |
| Oral LD50 | Rat | 1200 mg/kg |
| Dermal LD50 | Rat | >4000 mg/kg |
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
